molecular formula C10H11NO3 B420353 Acetyl-DL-phenylglycine CAS No. 15962-46-6

Acetyl-DL-phenylglycine

Cat. No.: B420353
CAS No.: 15962-46-6
M. Wt: 193.20 g/mol
InChI Key: VKDFZMMOLPIWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-DL-PHG-OH, also known as N-Acetyl-DL-phenylglycine and identified by CAS number 15962-46-6, is a non-proteinogenic amino acid derivative with the molecular formula C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol [ ][ ]. This compound is characterized by its white, powdered appearance and a high melting point of 197°C [ ]. As an acetylated derivative of phenylglycine, it is structurally distinct from proteinogenic aromatic amino acids due to the direct attachment of the bulky aromatic sidechain to the alpha-carbon, which significantly restricts the side chain's degrees of freedom and influences the conformational properties of peptides into which it is incorporated [ ]. Phenylglycines, including this acetylated form, are of significant interest in medicinal chemistry and natural product research. They are key building blocks found in a wide variety of peptide natural products, such as glycopeptide antibiotics (e.g., vancomycin) and other biologically active linear and cyclic peptides like pristinamycin [ ]. Researchers utilize AC-DL-PHG-OH in non-ribosomal peptide synthesis (NRPS) studies to investigate biosynthetic pathways and to create novel peptide structures with potential bioactive properties [ ]. Its structure makes it a valuable probe for studying the impact of sterically constrained amino acids on peptide conformation, stability, and biological activity. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions include keeping the material sealed in a dry environment at room temperature [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFZMMOLPIWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936140
Record name [(1-Hydroxyethylidene)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15962-46-6, 29633-99-6
Record name N-Acetyl-DL-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15962-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-(Acetamido)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1-Hydroxyethylidene)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(acetamido)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Acetyl-DL-phenylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid phenylglycine. It serves as a crucial building block and intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.[1] Its unique structure, incorporating both an acetyl group and a phenylglycine moiety, influences its chemical reactivity and physical characteristics. Understanding the physicochemical properties of this compound is fundamental for its application in synthetic organic chemistry, peptide synthesis, and drug design, enabling researchers to optimize reaction conditions, develop formulation strategies, and predict its behavior in biological systems.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for laboratory handling, reaction optimization, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[1][2][3][4]
Molecular Weight 193.20 g/mol [1][2][3][4]
Appearance White to almost white powder or crystal[1][2][5][6][7]
Melting Point 196.0 - 200.0 °C (commonly cited as 198 °C)[2][5][6][8][9]
Boiling Point 439.2 °C at 760 mmHg[3][9]
Density 1.233 g/cm³[3][9]
Solubility Soluble in Methanol[5][6][7]
Flash Point 219.4 °C[3]
Vapor Pressure 1.73 x 10⁻⁸ mmHg at 25 °C[3]
Purity Typically ≥98% (by HPLC)[1][2][4][5][8]
CAS Number 15962-46-6[1][2][3]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. Standard methodologies for key properties are detailed below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[3] A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely crushed into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[2][5]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.[3]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute to allow for accurate observation.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range should be narrow (0.5-1.0 °C).[3]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were dissolved in a high-boiling solvent for specific analytical purposes, though its high boiling point makes direct measurement challenging. The reported value is likely a predicted one. For a compound with such a high boiling point, distillation under reduced pressure is the standard method. A general procedure for atmospheric pressure is described.

Apparatus:

  • Thiele tube

  • High-boiling point liquid (e.g., mineral oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into the small fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end downwards.[6][11]

  • Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then immersed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is heated gently and slowly.[6] Convection currents will ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

  • Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which is indicative of its polarity and potential interactions.

Apparatus:

  • Small test tubes

  • Spatula

  • Graduated cylinder or pipettes

  • Vortex mixer (optional)

  • Solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

  • Sample Measurement: Approximately 20-30 mg of solid this compound is placed into a small, clean test tube.[12]

  • Solvent Addition: 1 mL of the chosen solvent (e.g., methanol) is added to the test tube.

  • Mixing: The tube is agitated vigorously (e.g., by tapping or using a vortex mixer) for 30-60 seconds to encourage dissolution.[8][13]

  • Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."

  • Systematic Testing: This process is repeated with a range of solvents of varying polarity (e.g., water, hexane) and pH (aqueous NaOH, aqueous HCl) to build a comprehensive solubility profile. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[8][14]

Workflow for Physicochemical Characterization

The process of characterizing a chemical compound like this compound follows a logical progression from acquisition to detailed analysis. This workflow ensures that the identity, purity, and key physical properties are systematically determined.

G cluster_start 1. Sample Acquisition cluster_end 4. Data Analysis & Reporting A Synthesis or Procurement of This compound B Purity Assessment (e.g., HPLC, Titration) A->B C Structural Confirmation (e.g., NMR, IR Spectroscopy) D Melting Point Determination C->D E Boiling Point (Predicted/Measured) F Solubility Profile (Various Solvents) G Other Properties (Density, pKa, etc.) H Data Compilation & Tabulation G->H I Technical Datasheet Generation H->I

Caption: Workflow for the physicochemical characterization of this compound.

References

Acetyl-DL-phenylglycine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid DL-phenylglycine. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and potential mechanisms of action in biological systems, with a focus on its role as a precursor for analgesic and anti-inflammatory agents.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 15962-46-6[1]
Molecular Weight 193.2 g/mol [1]
Molecular Formula C₁₀H₁₁NO₃[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are outlined protocols for its chemical synthesis.

Protocol 1: Synthesis of N-Acetyl-α-Phenylglycine by Amide Carbonylation

This protocol describes a one-step synthesis of N-acetyl-α-phenylglycine from acetamide (B32628), benzaldehyde (B42025), and carbon monoxide using a palladium catalyst.

Materials:

Procedure:

  • To a 200 mL autoclave, add acetamide (1.5g, 25mmol), benzaldehyde (3.2g, 30mmol), palladium chloride (28mg, 0.125mmol), lithium bromide hydrate (0.4g, 3.75mmol), acid functionalized ionic liquid (0.48g, 1.5mmol), and 1-methyl-3-hexylimidazolium hexafluorophosphate ionic liquid (11mL).

  • Pressurize the autoclave with carbon monoxide to 5 MPa.

  • Heat the reaction mixture to 80°C and maintain for 15 hours with stirring.

  • After the reaction, cool the autoclave to room temperature and vent the unreacted gas.

  • Add 20 mL of dichloromethane to the reaction mixture and transfer it to a 100 mL round bottom flask.

  • Add 35 mL of 1.5 mol/L sodium hydroxide solution under stirring and continue to stir for 30 minutes.

  • Separate the aqueous phase and wash it with dichloromethane (3 x 30 mL).

  • Adjust the pH of the aqueous phase to 2 with 85% phosphoric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry in vacuo to obtain N-acetyl-α-phenylglycine.

Potential Signaling Pathways and Mechanism of Action

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to other biologically active molecules, such as N-acetylcysteine (NAC) and other phenylglycine derivatives, suggests potential mechanisms of action, particularly in the context of inflammation and analgesia. The following sections describe hypothesized signaling pathways based on available literature for related compounds.

Anti-inflammatory Pathway

The anti-inflammatory effects of phenylglycine derivatives have been linked to the inhibition of the cyclooxygenase (COX) pathway, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). Specifically, derivatives of N-Phenyl-N-(phenylsulfonyl)glycine have been shown to inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2] It is plausible that this compound or its metabolites could exert anti-inflammatory effects by modulating this pathway.

Additionally, the N-acetyl moiety is shared with N-acetylcysteine (NAC), a compound known for its anti-inflammatory properties. NAC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4][5][6]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_output Inflammatory Response cluster_inhibition Potential Inhibition by This compound Analogs LPS LPS IKK IKK LPS->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines TNF-α, IL-1β Gene->Cytokines NAC N-acetylcysteine (NAC) (Analog) NAC->IKK Inhibits

Hypothesized Anti-inflammatory Mechanism via NF-κB Inhibition.
Analgesic Pathway

The analgesic potential of phenylglycine derivatives has been demonstrated in preclinical models of neuropathic pain. (L)-Phenylglycine has shown anti-allodynic effects, suggesting a mechanism that may go beyond the known interaction with the α2δ subunit of voltage-gated calcium channels, a target of drugs like gabapentin (B195806) and pregabalin.[7]

Furthermore, the structural analog N-acetylcysteine (NAC) has been shown to produce analgesia by reinforcing the endogenous activation of type-2 metabotropic glutamate (B1630785) receptors (mGlu2).[8][9] Activation of these presynaptic receptors can reduce the release of glutamate, a key excitatory neurotransmitter in pain pathways. This suggests that this compound could potentially modulate glutamatergic signaling to achieve an analgesic effect.

analgesic_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Potential Action of This compound Analogs Sxc System xc- (Cystine/Glutamate Antiporter) Glutamate_astro Glutamate (from astrocyte) Sxc->Glutamate_astro Increases extracellular glutamate mGluR2 mGlu2 Receptor Glutamate_vesicle Glutamate mGluR2->Glutamate_vesicle Inhibits release Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Glutamate_astro->mGluR2 Activates NMDA_R NMDA Receptor Glutamate_synapse->NMDA_R Activates Pain_signal Pain Signal Transmission NMDA_R->Pain_signal NAC N-acetylcysteine (NAC) (Analog) NAC->Sxc Activates

Hypothesized Analgesic Mechanism via mGlu2 Receptor Modulation.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. While its primary role to date has been as a synthetic precursor, the biological activities of structurally related compounds suggest that it or its derivatives may possess inherent anti-inflammatory and analgesic properties. The experimental protocols provided herein offer a foundation for the synthesis and further investigation of this versatile molecule. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

Synthesis and Characterization of Acetyl-DL-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acetyl-DL-phenylglycine, a key intermediate in the development of various pharmaceuticals. This document outlines a detailed synthetic protocol and summarizes the essential analytical techniques for its characterization, presented in a format tailored for professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, also known as N-acetyl-DL-2-phenylglycine, is a derivative of the non-proteinogenic amino acid DL-phenylglycine. Its structure, featuring an acetylated amino group, makes it a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical applications. The acetylation of the amino group serves to protect it during subsequent reaction steps and can modify the molecule's overall physicochemical properties. This guide details a common and efficient method for its preparation and the analytical protocols required to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of DL-phenylglycine using acetic anhydride (B1165640). This reaction is straightforward, generally high-yielding, and can be performed with readily available laboratory reagents.

Reaction Scheme

The chemical transformation involves the nucleophilic attack of the amino group of DL-phenylglycine on one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.

G cluster_reactants Reactants cluster_products Products DL-Phenylglycine DL-Phenylglycine This compound This compound DL-Phenylglycine->this compound Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->this compound AceticAcid Acetic Acid (byproduct)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the N-acetylation of amino acids.

Materials:

  • DL-Phenylglycine

  • Acetic Anhydride (95% or higher)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice Bath

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-phenylglycine in a minimal amount of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

  • Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: After the reaction period, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If crystallization does not occur, slowly add cold deionized water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with small portions of cold deionized water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are key analytical techniques and the expected results for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₃[1][2][3][4][5]
Molecular Weight 193.20 g/mol [1][2][3][4][5]
Appearance White to off-white crystalline solid[5]
Melting Point 197.5-198.5 °C[3]
Purity (by HPLC) ≥98%[2][3][5]
CAS Number 15962-46-6[2][3][4][5]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

TechniqueExpected DataReference(s)
¹H NMR (400 MHz, CD₃OD)δ 8.59 (d, 1H), 7.36 (s, 5H), 5.31 (d, 1H), 1.88 (s, 3H)[6]
¹³C NMR (100 MHz, CD₃OD)δ 170.3, 169.7, 143.4, 129.5, 127.7, 21.9[6]
Mass Spectrometry (ESI-MS) m/z = 194.1 [M+H]⁺ (Calculated for C₁₀H₁₂NO₃⁺)[6]
FTIR (KBr Pellet) Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-N stretching, and aromatic C-H and C=C stretching are expected.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried sample in about 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the observed mass-to-charge ratio (m/z) with the calculated value.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is rigorously confirmed.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_final Final Product A Reactant Preparation (DL-Phenylglycine, Acetic Anhydride) B N-Acetylation Reaction A->B C Work-up and Isolation (Crystallization, Filtration) B->C D Purification and Drying C->D E Physical Property Analysis (Melting Point, Appearance) D->E F Spectroscopic Analysis (NMR, MS, FTIR) D->F G Purity Assessment (HPLC) D->G H Pure this compound E->H F->H G->H

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are robust and rely on standard laboratory techniques, making them accessible to researchers in various settings. The comprehensive characterization data serves as a benchmark for verifying the successful synthesis and purity of this important pharmaceutical intermediate. Adherence to these methodologies will ensure the reliable production of high-quality this compound for further applications in drug discovery and development.

References

Mechanism of Action of N-Acetyl-Phenylglycine in Chiral Resolution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical industry due to the often differing pharmacological activities of individual enantiomers. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique leverages the distinct physicochemical properties of diastereomers, which, unlike enantiomers, have different solubilities, allowing for their separation by fractional crystallization. This guide provides an in-depth examination of the mechanism of action of N-acetyl-phenylglycine as a chiral resolving agent, focusing on the formation of diastereomeric salts. While the racemic form, Acetyl-DL-phenylglycine, is commercially available, chiral resolution is typically achieved using an enantiomerically pure form, such as N-acetyl-D-phenylglycine or N-acetyl-L-phenylglycine.[1][2] This guide will detail the underlying principles, experimental protocols, and quantitative data associated with this resolution method.

Core Mechanism: Diastereomeric Salt Formation

The fundamental principle behind the chiral resolution using an enantiomerically pure N-acetyl-phenylglycine is the reaction of a racemic mixture of a base (for example, an amine) with a single enantiomer of an acid (the resolving agent), or vice versa. This reaction forms a pair of diastereomeric salts.

For instance, reacting a racemic mixture of an amine (containing both R-amine and S-amine) with an enantiomerically pure acid, such as N-acetyl-D-phenylglycine, results in two diastereomeric salts: (R-amine)-(N-acetyl-D-phenylglycine) and (S-amine)-(N-acetyl-D-phenylglycine). These diastereomers possess different spatial arrangements and intermolecular interactions, leading to different crystal lattice energies and, consequently, different solubilities in a given solvent.[2] This solubility difference is the key to their separation. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the amine can be recovered from the diastereomeric salt, and the chiral resolving agent can often be recycled.[1][3]

A successful diastereomeric salt resolution is highly dependent on the choice of solvent and the crystallization conditions, such as temperature and concentration.

Experimental Workflow and Signaling Pathways

The general workflow for chiral resolution via diastereomeric salt formation is a sequential process involving salt formation, crystallization, isolation, and recovery of the desired enantiomer and resolving agent.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Separation & Isolation cluster_2 Recovery racemic_mixture Racemic Mixture (e.g., DL-Phenylalanine Methyl Ester) dissolution Dissolution & Salt Formation racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., N-Acetyl-D-phenylglycine) resolving_agent->dissolution solvent Solvent System (e.g., Water) solvent->dissolution crystallization Controlled Crystallization (e.g., Cooling) dissolution->crystallization filtration Filtration crystallization->filtration insoluble_salt Insoluble Diastereomeric Salt (e.g., L-Phe-Me Ester Salt) filtration->insoluble_salt mother_liquor Mother Liquor with Soluble Diastereomeric Salt (e.g., D-Phe-Me Ester Salt) filtration->mother_liquor acidification_insoluble pH Adjustment (e.g., HCl) insoluble_salt->acidification_insoluble basification_soluble pH Adjustment mother_liquor->basification_soluble recovery_resolving_agent Recovery of Resolving Agent acidification_insoluble->recovery_resolving_agent recovery_enantiomer1 Isolation of Enantiomer 1 (e.g., L-Phe-Me Ester) acidification_insoluble->recovery_enantiomer1 recovery_enantiomer2 Isolation of Enantiomer 2 (e.g., D-Phe-Me Ester) basification_soluble->recovery_enantiomer2

Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.

The molecular interactions driving the separation are based on the three-point interaction model. For a stable diastereomeric complex to form, there must be at least three points of interaction between the chiral resolving agent and one of the enantiomers. These interactions can include ionic bonds, hydrogen bonds, and steric hindrance. The difference in the stability and geometry of the diastereomeric complexes in the crystal lattice dictates their solubility.

References

The Role of Acetyl-DL-phenylglycine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is an N-acetylated, racemic form of the non-proteinogenic amino acid phenylglycine. While not as commonly employed in standard peptide synthesis as its chiral counterpart, N-acetyl-L-phenylalanine, its unique structure suggests a primary role as an N-terminal capping agent. N-terminal acetylation is a crucial modification in peptide chemistry that mimics the post-translational modifications of many natural proteins.[1] This modification neutralizes the positive charge of the N-terminal amine, which can enhance the peptide's stability against enzymatic degradation by aminopeptidases and potentially improve its ability to cross cell membranes.[1][2][3]

This technical guide provides an in-depth exploration of the potential applications, experimental methodologies, and critical considerations for using this compound in peptide synthesis, drawing upon established principles for similar N-acetylated amino acids.

Core Concepts and Applications

The primary function of this compound in peptide synthesis is to introduce an N-acetylated phenylglycine residue at the N-terminus of a peptide chain. This serves several purposes:

  • Enhanced Stability : The acetyl group protects the peptide from degradation by exopeptidases, increasing its half-life in biological systems.[3]

  • Mimicry of Native Proteins : A significant portion of eukaryotic proteins are naturally N-terminally acetylated. Using an acetylated N-terminus can therefore make a synthetic peptide a closer mimic of a native protein sequence, which is often advantageous for in vivo and in vitro functional studies.[1][3]

  • Charge Neutralization : By capping the N-terminus, the acetyl group removes the positive charge at physiological pH. This alteration can influence the peptide's overall solubility, conformation, and interaction with biological targets.[3]

The Phenylglycine Moiety

Phenylglycine is a non-proteinogenic amino acid where the phenyl group is directly attached to the α-carbon.[4] This structure imparts significant conformational constraints on the peptide backbone. A known challenge with phenylglycine in peptide synthesis is its susceptibility to racemization, especially during activation and coupling steps.[4] However, when used as a pre-acetylated capping agent, the risk of racemization during its own incorporation is mitigated as its carboxyl group is activated for coupling, not its amino group.

Implications of the DL-Racemic Mixture

The most critical consideration when using this compound is its racemic nature. Standard peptide synthesis protocols rely on stereochemically pure L-amino acids to produce a single, well-defined final product. The introduction of a DL-racemic mixture at the N-terminus will invariably result in the synthesis of two distinct diastereomeric peptides: one ending with N-acetyl-L-phenylglycine and the other with N-acetyl-D-phenylglycine.

This outcome may be acceptable or even desirable in specific contexts, such as:

  • Peptide Library Synthesis : For screening purposes where a mixture of diastereomers is tested for activity.

  • Applications Insensitive to N-terminal Stereochemistry : In cases where the stereochemistry of the N-terminal residue has no significant impact on the peptide's intended function.

However, for applications requiring a single, characterized molecular entity, the resulting diastereomeric mixture would necessitate challenging purification steps.

Experimental Protocols

The incorporation of this compound is best achieved as the final step in a standard solid-phase peptide synthesis (SPPS) workflow, after the final amino acid has been added and its N-terminal protecting group (e.g., Fmoc) has been removed.

Protocol: N-Terminal Acetylation using this compound in Fmoc-SPPS

This protocol outlines the procedure for coupling this compound to the free N-terminus of a resin-bound peptide.

1. Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: e.g., HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvents: Dichloromethane (DCM), Methanol

2. Procedure:

  • Resin Preparation:

    • Following the final coupling cycle of the peptide synthesis, remove the N-terminal Fmoc protecting group using a 20% solution of piperidine (B6355638) in DMF.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes at room temperature.[5]

  • Coupling Reaction:

    • Add the activated coupling solution to the washed peptide-resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.[5]

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. The test should be negative, indicating the absence of free primary amines.[5]

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times), DCM (3-5 times), and finally Methanol (2-3 times) to remove all excess reagents and byproducts.

  • Drying and Cleavage:

    • Dry the N-acetylated peptide-resin under vacuum.

    • Proceed with the standard protocol for cleaving the peptide from the resin and removing side-chain protecting groups (e.g., using a TFA-based cleavage cocktail).

Data Presentation

ParameterConditionRationale
Reagent Equivalents
N-acetylated Amino Acid3 - 5 eq.Ensures the reaction is driven to completion.
Coupling Reagent (e.g., HATU)3 - 5 eq.Activates the carboxylic acid for efficient coupling.
Base (e.g., DIEA)6 - 10 eq.Maintains basic conditions required for the coupling reaction.
Reaction Conditions
SolventDMFStandard solvent for SPPS, effectively solvates reagents and swells the resin.
TemperatureRoom TemperatureSufficient for most coupling reactions.
Reaction Time1 - 2 hoursTypically adequate for complete capping; should be monitored (e.g., Kaiser test).

Mandatory Visualizations

SPPS_Workflow General Workflow for SPPS with N-Terminal Acetylation Resin Start with Resin Support Attach_AA1 Couple First Protected Amino Acid (AA1) Resin->Attach_AA1 Deprotect_1 N-terminal Deprotection (e.g., Fmoc removal) Attach_AA1->Deprotect_1 Couple_AA2 Couple Second Protected Amino Acid (AA2) Deprotect_1->Couple_AA2 Repeat Repeat Deprotection/ Coupling Cycles for AA(n) Couple_AA2->Repeat Final_Deprotect Final N-terminal Deprotection Repeat->Final_Deprotect Couple_Acetyl_Phg Couple this compound Final_Deprotect->Couple_Acetyl_Phg Cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups Couple_Acetyl_Phg->Cleavage Purification Purify Final Peptide Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) followed by N-terminal acetylation.

Racemic_Mixture_Outcome Logical Outcome of Using this compound cluster_start Starting Materials cluster_products Resulting Products on Resin Start_Peptide Resin-Bound Peptide (H₂N-Peptide-Resin) Coupling N-terminal Coupling Reaction Start_Peptide->Coupling Start_Reagent This compound (Mixture of D and L isomers) Start_Reagent->Coupling Product_L Acetyl-L-Phg-Peptide-Resin Coupling->Product_L Product_D Acetyl-D-Phg-Peptide-Resin Coupling->Product_D Final_Mixture Diastereomeric Mixture of Final Peptides (after cleavage) Product_L->Final_Mixture Product_D->Final_Mixture

Caption: Use of a racemic starting material leads to a diastereomeric peptide mixture.

Conclusion

This compound serves as a specialized reagent for the N-terminal capping of synthetic peptides. Its application introduces an acetylated phenylglycine residue, a modification that can confer enhanced enzymatic stability and mimic the structure of naturally occurring proteins. The principal consideration for its use is its racemic nature, which leads to the formation of a diastereomeric peptide mixture. While this may be a limitation for therapeutic applications requiring a single molecular entity, it can be a useful tool in specific research contexts like library screening. The experimental protocol for its incorporation is straightforward and follows standard procedures for N-terminal modification in solid-phase peptide synthesis. Researchers should carefully consider the implications of the final diastereomeric product mixture in the context of their specific experimental goals.

References

An In-Depth Technical Guide to the Stereochemistry of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of Acetyl-DL-phenylglycine, a crucial chiral building block in the synthesis of various pharmaceuticals. The document details the synthesis of the racemic mixture, followed by in-depth protocols for its resolution into individual enantiomers through both enzymatic and chemical methods. Furthermore, it outlines the analytical techniques for assessing enantiomeric purity and specific rotation. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in stereoselective synthesis and drug development.

Introduction

N-Acetyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid phenylglycine. The presence of a chiral center at the α-carbon imparts stereoisomerism to this molecule, resulting in two enantiomers: N-Acetyl-D-phenylglycine and N-Acetyl-L-phenylglycine. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, a phenomenon of paramount importance in the pharmaceutical industry. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. Consequently, the preparation and analysis of enantiomerically pure N-Acetyl-phenylglycine are critical steps in the synthesis of numerous active pharmaceutical ingredients (APIs).

This guide will explore the key aspects of the stereochemistry of this compound, with a focus on practical experimental procedures.

Synthesis of this compound

The synthesis of the racemic N-Acetyl-DL-phenylglycine is typically achieved through the acetylation of DL-phenylglycine using acetic anhydride (B1165640).[1]

Experimental Protocol: Synthesis of N-Acetyl-DL-phenylglycine

Materials:

  • DL-phenylglycine

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve DL-phenylglycine in glacial acetic acid with gentle heating.[1]

  • Once the DL-phenylglycine is fully dissolved, cool the solution to room temperature.

  • Slowly add acetic anhydride to the solution dropwise while stirring. An exothermic reaction will occur. Maintain the temperature of the reaction mixture between 50-60°C.[1]

  • After the addition is complete, continue to stir the mixture at 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture in an ice bath to induce crystallization of the N-Acetyl-DL-phenylglycine.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and impurities.

  • Dry the purified N-Acetyl-DL-phenylglycine crystals in a vacuum oven to a constant weight.

Resolution of this compound Enantiomers

The separation of the racemic this compound into its constituent enantiomers is a critical process. This can be achieved through enzymatic resolution or chemical resolution via diastereomeric salt formation.

Enzymatic Resolution using Acylase I

Enzymatic resolution offers a highly stereoselective method for separating the enantiomers of N-acetylated amino acids. Acylase I selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-Acetyl-D-phenylglycine unreacted.[2] This difference in reactivity allows for their subsequent separation.

Materials:

  • N-Acetyl-DL-phenylglycine

  • Acylase I (from Aspergillus oryzae)

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Reaction vessel with pH and temperature control

  • HPLC system for monitoring reaction progress

Procedure:

  • Prepare a solution of N-Acetyl-DL-phenylglycine in 0.1 M phosphate buffer (pH 7.0).

  • Adjust the pH of the solution to 7.0 using 1 M NaOH.

  • Add Acylase I to the substrate solution. A typical enzyme-to-substrate ratio is 1000 units of enzyme per gram of substrate.[2]

  • Maintain the reaction mixture at 37°C and a constant pH of 7.0 (by controlled addition of 1 M NaOH) with continuous stirring.

  • Monitor the progress of the reaction by HPLC until approximately 50% conversion is achieved, indicating the complete hydrolysis of the L-enantiomer.

  • Terminate the reaction by heating the mixture to 80-90°C for 15 minutes to denature the enzyme.

  • Filter the cooled solution to remove the precipitated enzyme.

  • Isolation of L-Phenylglycine: The filtrate contains L-phenylglycine and unreacted N-Acetyl-D-phenylglycine. Adjust the pH to the isoelectric point of L-phenylglycine to precipitate it from the solution. Collect the L-phenylglycine by filtration.

  • Isolation of N-Acetyl-D-phenylglycine: Acidify the remaining filtrate to pH ~2 with 1 M HCl. Extract the N-Acetyl-D-phenylglycine into an organic solvent (e.g., ethyl acetate). Evaporate the organic solvent to obtain the solid N-Acetyl-D-phenylglycine.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Hydrolysis cluster_separation Separation Acetyl-DL-PheG N-Acetyl-DL-phenylglycine Solution (pH 7.0) Reaction Incubation at 37°C pH-stat control Acetyl-DL-PheG->Reaction Substrate Acylase_I Acylase I Acylase_I->Reaction Enzyme Mixture L-Phenylglycine & N-Acetyl-D-phenylglycine Reaction->Mixture Heat_Denaturation Heat Denaturation (80-90°C) Mixture->Heat_Denaturation Filtration1 Filtration Heat_Denaturation->Filtration1 Precipitated_Enzyme Precipitated Enzyme Filtration1->Precipitated_Enzyme Filtrate Filtrate Filtration1->Filtrate pH_Adjustment_L Adjust to Isoelectric Point of L-Phenylglycine Filtrate->pH_Adjustment_L Filtration2 Filtration pH_Adjustment_L->Filtration2 L_PheG L-Phenylglycine (Product 1) Filtration2->L_PheG Filtrate2 Remaining Filtrate Filtration2->Filtrate2 Acidification Acidify to pH 2 Filtrate2->Acidification Extraction Solvent Extraction (Ethyl Acetate) Acidification->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase Extraction->Aqueous_Phase Evaporation Evaporation Organic_Phase->Evaporation D_AcPheG N-Acetyl-D-phenylglycine (Product 2) Evaporation->D_AcPheG

Caption: Workflow for the enzymatic resolution of this compound.

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. A commonly used resolving agent for racemic acids is a chiral base, or in the case of a racemic N-acetylated amino acid, a chiral acid like (+)-tartaric acid can be used to resolve its ester derivative.[3] For the direct resolution of N-Acetyl-DL-phenylglycine, a chiral amine would be a suitable resolving agent.

Materials:

  • N-Acetyl-DL-phenylglycine

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine)

  • Methanol (B129727)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Dissolve N-Acetyl-DL-phenylglycine in a suitable solvent, such as methanol.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

  • Slowly add the resolving agent solution to the N-Acetyl-DL-phenylglycine solution with continuous stirring.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

  • Collect the crystals of the diastereomeric salt by vacuum filtration. This is the first crop of crystals.

  • The mother liquor is now enriched in the other diastereomer. This can be isolated by evaporation of the solvent.

  • Liberation of the Enantiomers: To recover the individual enantiomers, treat each separated diastereomeric salt with an acid (e.g., 1 M HCl) to protonate the chiral amine, making it water-soluble.

  • Extract the N-Acetyl-phenylglycine enantiomer into an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to obtain the pure enantiomer. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

Chemical_Resolution_Workflow cluster_formation Diastereomer Formation cluster_separation Separation and Liberation Racemate N-Acetyl-DL-phenylglycine in Methanol Mixing Mixing and Crystallization Racemate->Mixing Resolving_Agent Chiral Amine (e.g., (R)-α-phenylethylamine) in Methanol Resolving_Agent->Mixing Diastereomers Mixture of Diastereomeric Salts Mixing->Diastereomers Fractional_Crystallization Fractional Crystallization Diastereomers->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Fractional_Crystallization->Less_Soluble_Salt Precipitates More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Fractional_Crystallization->More_Soluble_Salt Remains in solution Liberation1 Acidification (HCl) & Solvent Extraction Less_Soluble_Salt->Liberation1 Liberation2 Acidification (HCl) & Solvent Extraction More_Soluble_Salt->Liberation2 Enantiomer1 Pure Enantiomer 1 Liberation1->Enantiomer1 Recovered_Agent1 Recovered Resolving Agent Liberation1->Recovered_Agent1 Enantiomer2 Pure Enantiomer 2 Liberation2->Enantiomer2 Recovered_Agent2 Recovered Resolving Agent Liberation2->Recovered_Agent2

Caption: Workflow for the chemical resolution of this compound.

Stereochemical Analysis

After the resolution process, it is essential to determine the enantiomeric purity and the specific rotation of the separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)[4]

  • HPLC grade methanol, glacial acetic acid, and triethylamine

  • Sample of N-Acetyl-phenylglycine enantiomer or racemic mixture

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[4] Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[4]

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 220 nm).

    • Inject the prepared sample onto the column.

  • Data Analysis: The two enantiomers will be separated and will appear as two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    where Area₁ and Area₂ are the areas of the peaks corresponding to the two enantiomers.

Polarimetry

Polarimetry is used to measure the specific rotation of a chiral compound, which is a characteristic physical property. The specific rotation is the angle to which a plane-polarized light is rotated when it passes through a solution of the compound at a specific concentration and path length.

Instrumentation and Materials:

  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., ethanol)

Procedure:

  • Accurately weigh a sample of the purified N-Acetyl-phenylglycine enantiomer and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

  • Calibrate the polarimeter with the pure solvent (blank reading).

  • Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed rotation (α) of the solution at a specific temperature (T) and wavelength (λ, typically the sodium D-line).

  • Calculate the specific rotation [α] using the following formula:

    [α]Tλ = α / (l x c)

    where:

    • [α] is the specific rotation

    • T is the temperature in degrees Celsius

    • λ is the wavelength of the light

    • α is the observed rotation in degrees

    • l is the path length of the polarimeter cell in decimeters (dm)

    • c is the concentration of the solution in g/mL

Quantitative Data Summary

The following tables summarize key quantitative data related to the stereochemistry of Acetyl-phenylglycine and its enantiomers.

Table 1: Physical Properties of N-Acetyl-phenylglycine Enantiomers

PropertyN-Acetyl-D-phenylglycineN-Acetyl-L-phenylglycineReference
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃General
Molecular Weight 193.20 g/mol 193.20 g/mol General
Specific Rotation [α]25D -194° (c=1, ethanol)+194° (c=1, ethanol)Inferred

Note: Specific rotation values can vary slightly depending on the solvent and experimental conditions.

Table 2: Typical Results for Enzymatic Resolution of this compound

ParameterValueReference
Enzyme Acylase I[2]
Substrate N-Acetyl-DL-phenylglycine[2]
pH 7.0[2]
Temperature 37°C[2]
Conversion ~50%[2]
Enantiomeric Excess (ee) of Products >95%[2]

Conclusion

The stereochemistry of this compound is a fundamental aspect of its application in the pharmaceutical industry. The ability to synthesize the racemic mixture and efficiently resolve it into its constituent enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients. This guide has provided detailed experimental protocols for the synthesis, enzymatic and chemical resolution, and stereochemical analysis of this compound. The presented workflows, data tables, and diagrams are intended to serve as a valuable technical resource for scientists and researchers in the field of drug discovery and development. A thorough understanding and application of these methods will facilitate the production of enantiomerically pure compounds, ultimately contributing to the development of safer and more effective medicines.

References

The Biological Frontier of Acetyl-DL-phenylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine and its derivatives represent a class of synthetic amino acid compounds with growing interest in pharmaceutical and biochemical research. As a foundational building block, this compound is instrumental in the synthesis of a variety of molecules, particularly those with potential analgesic and anti-inflammatory properties.[1] This technical guide delves into the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to support ongoing research and drug development efforts. While research on the broader class of N-acyl amino acids is expanding, this paper will focus on the available data for derivatives of phenylglycine, providing a framework for future investigation.

Anti-inflammatory Activity

A significant area of investigation for phenylglycine derivatives is their potential to modulate inflammatory responses. Studies have demonstrated the anti-inflammatory efficacy of certain N-(4-substituted phenyl)glycine derivatives in vivo.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of synthesized N-(4-acetylphenyl)glycine derivatives using the carrageenan-induced rat paw edema assay. The activity is presented as the percentage inhibition of edema at a dose of 50 mg/kg.

CompoundStructure/Substituent% Inhibition of Edema at 50 mg/kg
3 Chalcone analog of N-(4-acetylphenyl)glycine40.39
6 Cyclized heterocyclic derivative51.82
7 Cyclized heterocyclic derivative43.80

Data sourced from a study on N-(4-substituted phenyl)glycine derivatives.[2][3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

1. Animal Model:

  • Adult male Wistar rats (150-180 g) are used.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Rats are fasted for 18 hours before the experiment.

2. Compound Administration:

  • Test compounds are suspended in a 0.5% aqueous solution of carboxymethyl cellulose (B213188) (CMC).

  • Compounds are administered orally (p.o.) at a dose of 50 mg/kg body weight.

  • A control group receives the vehicle (0.5% CMC) only.

  • A reference group receives a standard anti-inflammatory drug, such as indomethacin, for comparison.

3. Induction of Inflammation:

  • One hour after compound administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [1 - (Vt / Vc)] x 100

    Where:

    • Vt = mean increase in paw volume in the treated group

    • Vc = mean increase in paw volume in the control group

5. Data Analysis:

  • Results are expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Experimental Workflow: In Vivo Anti-inflammatory Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rats) administer Administer Compounds Orally (50 mg/kg) animal_model->administer compound_prep Prepare Test Compounds (Suspension in Vehicle) compound_prep->administer induce Induce Inflammation (Carrageenan Injection) administer->induce measure Measure Paw Volume (Plethysmometer at 1, 2, 3, 4h) induce->measure calculate Calculate % Inhibition of Edema measure->calculate analyze Statistical Analysis (e.g., ANOVA) calculate->analyze

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Antimicrobial and Antifungal Activity

Derivatives of 2-phenylglycine have also been investigated for their potential as antimicrobial and antifungal agents. These studies provide a basis for exploring the activity of this compound derivatives against various pathogens.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the in vitro antifungal and antibacterial activities of a specific 2-phenylglycine derivative (G19) and other related compounds.

Activity TypePathogenCompoundQuantitative MeasureValue
AntifungalThanatephorus cucumerisG19EC5032.4 µg/mL
AntibacterialXanthomonas oryzae pv. oryzae (Xoo)G16% Inhibition at 50 µg/mL63.1
AntibacterialXanthomonas oryzae pv. oryzae (Xoo)G26% Inhibition at 50 µg/mL89.9
AntibacterialXanthomonas oryzae pv. oryzae (Xoo)G27% Inhibition at 50 µg/mL78.0
AntibacterialXanthomonas oryzae pv. oryzae (Xoo)G28% Inhibition at 50 µg/mL68.0

Data sourced from a study on 2-phenylglycine derivatives as potential pesticides.[4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

1. Preparation of Materials:

  • Microorganism strains (bacteria or fungi).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Test compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

2. Assay Procedure:

  • Dispense the broth medium into all wells of the microtiter plate.

  • Perform serial two-fold dilutions of the test compound stock solution across the wells to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism and add it to each well (except for the sterility control).

  • Include a positive control (microorganism and broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: In Vitro MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_compounds Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate Microtiter Plate prepare_compounds->inoculate_plate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at Optimal Temperature inoculate_plate->incubate read_results Visually Assess for Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

The precise signaling pathways through which this compound derivatives exert their biological effects are not yet fully elucidated. However, by examining the broader class of N-acyl amino acids (NAAAs), we can infer potential mechanisms of action. NAAAs are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors.[5]

One of the key signaling pathways implicated in the anti-inflammatory effects of some NAAAs, such as N-palmitoylethanolamide (PEA), involves the peroxisome proliferator-activated receptor-alpha (PPAR-α).[6] Inhibition of NAAA (N-acylethanolamine-hydrolyzing acid amidase) leads to an increase in intracellular levels of N-acylethanolamines, which in turn activate PPAR-α. This nuclear receptor then modulates the transcription of pro-inflammatory genes.

Another potential target for N-acyl amino acids is the G protein-coupled receptor 18 (GPR18), for which N-arachidonoyl glycine (B1666218) has been identified as a ligand.[5] Activation of GPR18 can lead to various cellular responses, including the modulation of inflammatory processes.[7][8]

Generalized Signaling Pathway for N-Acyl Amino Acids

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NAAA N-Acyl Amino Acid (e.g., this compound derivative) GPCR GPCR (e.g., GPR18) NAAA->GPCR Binds to PPARa PPAR-α NAAA->PPARa Activates (Directly or Indirectly) CellularResponse Cellular Response (e.g., reduced cytokine production) GPCR->CellularResponse Activates Downstream Signaling RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Promoter Region of DNA) RXR->PPRE Binds to ProInflammatory Pro-inflammatory Gene Transcription PPRE->ProInflammatory Suppresses

References

Acetyl-DL-phenylglycine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, has emerged as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its role as a precursor to enantiomerically pure D- and L-phenylglycine, which are key components in a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound's applications, supported by detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₀H₁₁NO₃. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 193.20 g/mol [1]
Melting Point 197.5-198.5 °C
Appearance White powder[1]
Solubility Soluble in methanol.[2]
CAS Number 15962-46-6[1]

Core Application: Chiral Resolution

The primary application of this compound lies in its resolution to obtain enantiomerically pure D-phenylglycine and L-phenylglycine. D-phenylglycine is a vital side chain for several semi-synthetic β-lactam antibiotics, including ampicillin (B1664943) and cephalexin. L-phenylglycine, while less common in pharmaceuticals, serves as a building block for certain antiviral compounds and other complex molecules.

The most prevalent method for this resolution is enzymatic hydrolysis, which offers high enantioselectivity under mild conditions.

Enzymatic Resolution of this compound

Enzymatic resolution of N-acetyl-DL-phenylglycine utilizes enzymes, such as acylases, that selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-phenylglycine intact. This allows for the separation of the free L-phenylglycine from the unreacted D-enantiomer.

Experimental Workflow: Enzymatic Resolution

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_products Final Products A This compound B Dissolve in buffer (e.g., pH 7.5) A->B D Incubate at optimal temperature (e.g., 37-50°C) B->D C Immobilized Acylase C->D E Filter to remove enzyme D->E F Acidify filtrate (pH ~2) E->F G Extract with organic solvent (e.g., ethyl acetate) F->G H Aqueous Phase: L-Phenylglycine G->H I Organic Phase: N-Acetyl-D-phenylglycine G->I J Acid Hydrolysis of N-Acetyl-D-phenylglycine I->J K D-Phenylglycine J->K

Caption: Workflow for the enzymatic resolution of this compound.

Quantitative Data on Enzymatic Resolution

The efficiency of the enzymatic resolution is influenced by the choice of enzyme, substrate, and reaction conditions. Below is a summary of quantitative data from various studies.

EnzymeSubstrateTemp (°C)pHYield (D-enantiomer)Enantiomeric Excess (ee%)Reference
Hog Kidney Acylase IN-acetyl-DL-phenylglycine--26% (after hydrolysis)>95%[3]
Chymotrypsin/anhydride (B1165640) resinN-acetyl-DL-phenylglycine methyl ester257.899.5% (ester)-[4]
Immobilized Penicillin G Acylase (IMEPGA)DL-phenyl acetyl phenylglycine377.8>97% hydrolysis of L-isomer-[5][6]
Detailed Experimental Protocols

Protocol 1: Enzymatic Resolution using Immobilized Penicillin G Acylase [5][6]

  • Substrate Preparation: Prepare a 0.5% (w/v) solution of DL-phenyl acetyl phenylglycine in a suitable buffer.

  • Enzyme Addition: Add immobilized penicillin G acylase (IMEPGA) at a concentration of 133 IU/gram of the substrate.

  • Reaction Conditions: Maintain the pH at 7.8 and the temperature at 37°C.

  • Reaction Monitoring: Monitor the hydrolysis of the L-enantiomer. Quantitative hydrolysis (>97%) is typically achieved within 45 minutes.

  • Work-up: After the reaction, filter to recover the immobilized enzyme, which can be reused. The filtrate contains L-phenyl acetyl phenylglycine and the unreacted D-enantiomer. Further separation and hydrolysis of the D-enantiomer can be performed to obtain D-phenylglycine.

Protocol 2: Enzymatic Resolution of N-acetyl-DL-phenylglycine methyl ester [4]

  • Substrate Solution: Dissolve 15 g (72.38 mmols) of N-acetyl-DL-phenylglycine methyl ester in 150 ml of a dioxane/water mixture (25% by volume of dioxane).

  • Enzyme: Add 15 g of a chymotrypsin/anhydride resin.

  • Reaction: Stir the mixture at 25°C, maintaining a pH of 7.8 by the addition of 1 N NaOH.

  • Monitoring: The reaction is complete when approximately 50% of the theoretical amount of NaOH has been consumed (indicating complete hydrolysis of the L-ester). This typically takes around 17-19 hours.

  • Separation: Filter off the enzyme resin. The filtrate contains N-acetyl-L-phenylglycine and unreacted N-acetyl-D-phenylglycine methyl ester.

  • Isolation:

    • Acidify the filtrate to pH 2 with HCl.

    • Extract the N-acetyl-D-phenylglycine methyl ester with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer contains the N-acetyl-L-phenylglycine.

  • Hydrolysis: The separated N-acetyl-D-phenylglycine methyl ester can be hydrolyzed to D-phenylglycine by heating with 2 N HCl at 80°C for 4 hours.

This compound in the Synthesis of Bioactive Molecules

Beyond its use in chiral resolution, this compound and its derivatives are valuable starting materials for the synthesis of more complex bioactive molecules, including heterocycles and peptides.

Synthesis of Heterocycles

N-acetylated amino acids, including this compound, can be used to synthesize heterocyclic compounds like oxazolones and hydantoins, which are scaffolds for various pharmaceuticals.

1. Oxazolone (B7731731) Synthesis

N-acetylglycine and its derivatives can react with aldehydes in the presence of acetic anhydride and a weak base (like sodium acetate) to form unsaturated oxazolones, also known as azlactones. These are versatile intermediates in organic synthesis.

Experimental Workflow: Oxazolone Synthesis

G A This compound E Reaction Mixture A->E B Aromatic Aldehyde B->E C Acetic Anhydride C->E D Sodium Acetate (B1210297) D->E F Heat (e.g., 1 hour) E->F G Cool and Crystallize F->G H Oxazolone Derivative G->H

Caption: General workflow for the synthesis of oxazolone derivatives.

Protocol 3: General Synthesis of Oxazolone Derivatives [7]

  • Reactants: In a flask, combine N-acetylglycine (1 gm), an aromatic aldehyde (1.36 gms), anhydrous sodium acetate (0.51 gm), and acetic anhydride (2.18 gm).

  • Reaction: Warm the mixture with occasional stirring until a complete solution is formed. Heat the solution for approximately 1 hour.

  • Isolation: Cool the reaction mixture and leave it in a refrigerator overnight to allow the oxazolone derivative to crystallize.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry.

2. Hydantoin (B18101) Synthesis

Hydantoins can be synthesized from amino acids via the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate. N-acetyl-DL-phenylglycine can be hydrolyzed to DL-phenylglycine, which can then be used in this synthesis.

Peptide Synthesis

N-acetylated amino acids are frequently used in peptide synthesis. The acetyl group can serve as a protecting group for the N-terminus of a peptide, preventing further elongation and providing a neutral terminus, which can be important for the biological activity of the peptide.

Protocol 4: N-Terminal Acetylation in Solid-Phase Peptide Synthesis (SPPS) [8][9]

This protocol assumes the peptide has already been synthesized on a solid support (e.g., Rink amide resin) and the final N-terminal Fmoc protecting group has been removed.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Acetylation Solution: Prepare a solution of 10% acetic anhydride in N,N-dimethylformamide (DMF).

  • Acetylation Reaction: Add the acetylation solution to the resin and shake at room temperature for 20-30 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM, methanol, and then again with DCM.

  • Repeat (Optional but Recommended): Repeat the acetylation step to ensure complete capping of all free amino groups.

  • Final Washes: After the final acetylation, wash the resin thoroughly with DCM and methanol. The N-terminally acetylated peptide is now ready for cleavage from the resin.

Biological Significance of Phenylglycine Derivatives

The enantiomers of phenylglycine, obtained from the resolution of this compound, are incorporated into drugs that target fundamental biological pathways.

Inhibition of Bacterial Cell Wall Synthesis

D-phenylglycine is a key structural component of beta-lactam antibiotics like ampicillin and cephalexin. These antibiotics inhibit the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG PBP PBP Penicillin-Binding Protein (Transpeptidase) Ampicillin Ampicillin / Cephalexin (from D-Phenylglycine) Ampicillin->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Modulation of Amino Acid Transport

Analogs of phenylglycine have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[10] These transporters are involved in the cellular uptake of amino acids like D-serine, which is a co-agonist of the NMDA receptor in the central nervous system. By inhibiting these transporters, phenylglycine derivatives can increase the extracellular concentration of D-serine, thereby enhancing NMDA receptor activity. This mechanism is being explored for potential therapeutic benefits in neurological disorders.

Logical Relationship: ASCT2 Inhibition

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_Serine_out D-Serine ASCT2 ASCT2 Transporter D_Serine_out->ASCT2 Transport D_Serine_in D-Serine ASCT2->D_Serine_in Phenylglycine_analog Phenylglycine Analog Phenylglycine_analog->ASCT2 Inhibits

Caption: Inhibition of the ASCT2 transporter by phenylglycine analogs.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, primarily valued for its efficient resolution into enantiomerically pure D- and L-phenylglycine. These chiral synthons are indispensable for the production of a range of pharmaceuticals, from life-saving antibiotics to novel therapeutics targeting the central nervous system. Furthermore, the acetylated form itself and its derivatives serve as versatile intermediates for the construction of complex molecular architectures such as peptides and heterocycles. The detailed protocols and mechanistic insights provided in this guide underscore the continued importance of this compound for professionals in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the key spectroscopic data for N-Acetyl-DL-phenylglycine, a crucial derivative of the unnatural amino acid phenylglycine with applications in pharmaceutical and biochemical research. Due to the limited availability of public spectroscopic data for Acetyl-DL-phenylglycine, this guide presents representative data from the closely related compound, N-Acetyl-L-phenylalanine, for illustrative purposes. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided, along with a workflow for the spectroscopic analysis of such compounds.

Introduction

This compound is a synthetic amino acid derivative with significant utility in peptide synthesis and medicinal chemistry. The acetylation of the amino group modifies the compound's polarity and its ability to participate in hydrogen bonding, influencing the conformational properties of peptides into which it is incorporated. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. This guide outlines the expected spectroscopic characteristics based on a closely related analogue and provides standardized protocols for data acquisition.

Spectroscopic Data (Representative)

The following tables summarize the spectroscopic data for the representative compound, N-Acetyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for N-Acetyl-L-phenylalanine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.65s-COOH
8.18d8.1NH
7.31 - 7.17m-Ar-H
4.40ddd9.6, 8.1, 4.9α-CH
3.03dd13.8, 4.9β-CH₂
2.83dd13.8, 9.6β-CH₂
1.77s-CH₃

Data acquired on a 400 MHz spectrometer in DMSO-d₆.[1]

Table 2: ¹³C NMR Data for N-Acetyl-L-phenylalanine

Chemical Shift (δ) ppmAssignment
173.15COOH
169.19C=O (amide)
137.71Ar-C (quaternary)
129.03Ar-CH
128.16Ar-CH
126.38Ar-CH
53.48α-CH
36.77β-CH₂
22.33CH₃

Data acquired on a 101 MHz spectrometer in DMSO-d₆.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (carboxylic acid)
~3280StrongN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
1695StrongC=O stretch (carboxylic acid)
1650StrongC=O stretch (Amide I)
1552StrongN-H bend (Amide II)

Characteristic peaks for N-acetylated amino acids.[2]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for N-Acetyl-L-phenylalanine

IonCalculated m/zFound m/z
[M+H]⁺208.0978208.0975

Data acquired using Electrospray Ionization (ESI).[1]

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, pulse width of 30 degrees, relaxation delay of 1 second.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, pulse width of 30 degrees, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry, ensure the instrument is properly calibrated to obtain accurate mass measurements.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

Solubility Profile of Acetyl-DL-phenylglycine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of Acetyl-DL-phenylglycine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a general workflow for solubility assessment. This guide is intended to equip researchers with the foundational knowledge and methodologies required to evaluate the solubility of this compound for applications in pharmaceutical development, synthesis, and analysis.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid phenylglycine. The acetylation of the amino group modifies the physicochemical properties of the parent compound, influencing its polarity, hydrogen bonding capability, and, consequently, its solubility in different media.[1] Understanding the solubility of this compound is crucial for a variety of applications, including its use as a building block in peptide synthesis, in the development of pharmaceuticals, and as a standard in analytical chromatography.[1]

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. However, some qualitative information is available:

  • Methanol (B129727): N-Acetyl-DL-2-phenylglycine is described as being soluble in methanol.[2] In the context of chemical resolution, N-acetyl-D-phenylglycine has been noted to be more soluble in methanol than in water.[3]

The lack of specific data highlights a knowledge gap and underscores the importance of empirical determination of solubility for specific applications. The following sections provide detailed protocols for researchers to determine these values.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble[2]
EthanolData not available
AcetoneData not available
Ethyl AcetateData not available

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of compounds like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Quantification: Weigh the container with the dried residue. The mass of the dissolved this compound can be determined by subtracting the initial weight of the container.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

UV-Visible Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution by equilibrating an excess of the solid with the solvent at a constant temperature, as described in the gravimetric method.

  • Sample Preparation and Analysis: After equilibration and phase separation, withdraw a known volume of the supernatant. Dilute the sample with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, and thus the solubility, by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.

Methodology:

  • Method Development: Develop an HPLC method for the quantification of this compound. This includes selecting an appropriate column (e.g., a C18 reversed-phase column), mobile phase, and detector (e.g., UV detector at a suitable wavelength).

  • Calibration: Prepare a set of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described previously.

  • Sample Analysis: After equilibration, filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) and dilute it with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by applying the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start: Select Solute and Solvent prep_solid Prepare Solid Solute (this compound) start->prep_solid prep_solvent Prepare Organic Solvent start->prep_solvent mix Mix Solute and Solvent (Excess Solute) prep_solid->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) mix->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle centrifuge Centrifuge (Optional) settle->centrifuge if needed withdraw Withdraw Supernatant (Saturated Solution) settle->withdraw centrifuge->withdraw quantify Quantify Solute Concentration (Gravimetric, Spectroscopic, or Chromatographic Method) withdraw->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

General workflow for solubility determination.

Conclusion

References

A Technical Guide to the Thermal Stability and Degradation Profile of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Acetyl-DL-phenylglycine, a key intermediate in the synthesis of various pharmaceuticals. Understanding the thermal properties and degradation pathways of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This document outlines key stability data, details relevant experimental protocols, and presents visual workflows and potential degradation pathways.

Core Concepts in Thermal Stability Analysis

Thermal stability is a critical quality attribute of any pharmaceutical compound. It dictates storage conditions, manufacturing processes, and shelf-life. The degradation of a compound like this compound can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are intentionally conducted to understand the degradation pathways and to develop stability-indicating analytical methods capable of separating and quantifying the drug substance from its degradation products.

Physicochemical Properties and Stability Data

This compound is a white powder with a molecular weight of 193.2 g/mol . While comprehensive public data on its thermal degradation is limited, some key physical properties and general stability information have been reported.

ParameterValueReference
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.2 g/mol
Melting Point 197.5-198.5°C
Appearance White powder
Storage Conditions Store at 0-8°C
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx)

Experimental Protocols for Stability Assessment

A thorough investigation of the thermal stability of this compound involves a suite of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of thermal decomposition and to quantify mass loss at different temperatures.

Objective: To determine the thermal decomposition temperature range of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 2950).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Set a high-purity nitrogen purge at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program: Equilibrate the furnace at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or decomposition.

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any exothermic or endothermic events associated with degradation.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2920).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Instrument Setup:

    • Purge Gas: Use a nitrogen purge at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate the cell at 25°C. Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event. The area under the melting peak corresponds to the enthalpy of fusion. Sharp endotherms followed by broad exotherms can indicate melting followed by decomposition.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop a method to assess the purity of this compound and to monitor its degradation under various stress conditions.

Instrumentation: A high-performance liquid chromatograph with a UV detector.

Methodology:

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around 220-270 nm).

    • Column Temperature: 30°C.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) or heat a solution of the sample.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex experimental workflows and chemical transformations.

Experimental_Workflow_for_Thermal_Stability_Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Forced Degradation Studies cluster_3 Analytical Method cluster_4 Data Analysis & Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Thermal Stress Sample->Thermal Hydrolytic Hydrolytic Stress (Acid/Base) Sample->Hydrolytic Oxidative Oxidative Stress Sample->Oxidative Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp DSC->Decomposition_Temp HPLC Stability-Indicating HPLC Thermal->HPLC Hydrolytic->HPLC Oxidative->HPLC Degradation_Products Identification of Degradation Products HPLC->Degradation_Products Pathway_Elucidation Degradation Pathway Elucidation Degradation_Products->Pathway_Elucidation

Caption: Experimental workflow for thermal stability analysis.

Potential_Thermal_Degradation_Pathway cluster_0 Initial Compound cluster_1 Primary Degradation cluster_2 Intermediate Products cluster_3 Further Decomposition Products ADLPG This compound Decarboxylation Decarboxylation ADLPG->Decarboxylation Heat Deacetylation Deacetylation (Hydrolysis) ADLPG->Deacetylation Heat, H₂O Product_A N-(1-phenylethyl)acetamide Decarboxylation->Product_A CO2 CO₂ Decarboxylation->CO2 Product_B DL-Phenylglycine Deacetylation->Product_B CO CO Product_A->CO NOx NOx Product_A->NOx Other Other Fragments Product_A->Other Product_B->CO2 Product_B->NOx Product_B->Other

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Acetyl-DL-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chiral resolution of acetyl-DL-phenylglycine, a critical process for obtaining enantiomerically pure D- and L-phenylglycine derivatives. These enantiomers are essential building blocks in the synthesis of numerous pharmaceuticals, including semi-synthetic antibiotics and artificial sweeteners.[1][2] The methods outlined below focus on enzymatic resolution and diastereomeric salt crystallization, offering versatile and effective strategies for laboratory and industrial-scale separations.

Enzymatic Resolution using Acylase I

Enzymatic resolution is a highly efficient and stereospecific method for separating enantiomers. Acylase I (aminoacylase, E.C. 3.5.1.14) is a widely utilized enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer of N-acetyl-DL-amino acids, leaving the N-acetyl-D-enantiomer unreacted.[3] This difference in reactivity allows for the straightforward separation of the resulting L-amino acid from the unreacted N-acetyl-D-amino acid.[3]

Experimental Protocol: Acylase-Catalyzed Hydrolysis

This protocol details the general procedure for the enzymatic resolution of N-acetyl-DL-phenylglycine using Acylase I.

Materials:

  • N-acetyl-DL-phenylglycine

  • Acylase I (e.g., from Aspergillus oryzae)

  • 0.1 M Phosphate (B84403) buffer (pH 7.5)[4]

  • 2 N Sodium hydroxide (B78521) (NaOH) solution[4]

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) (optional, as an enzyme activator)

  • Hydrochloric acid (HCl) for pH adjustment[4]

  • Ethyl acetate[4]

Procedure:

  • Substrate Preparation: Dissolve N-acetyl-DL-phenylglycine in the phosphate buffer to a desired concentration (e.g., 10% w/v).[1] Gentle heating may be required to aid dissolution. Adjust the pH to 7.5-8.0 with 2 N NaOH.[1][4]

  • Enzyme Addition: Add Acylase I to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically but can start at 1:100 (w/w). If using, add CoCl₂ to a final concentration of 0.5 mM.

  • Reaction: Incubate the mixture at a controlled temperature, typically between 25°C and 40°C.[1][4] Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain a constant pH of 7.8, which neutralizes the L-phenylglycine produced.[1] The reaction is typically complete when approximately 50% of the racemic mixture has been hydrolyzed.

  • Reaction Termination: Once the reaction has reached approximately 50% conversion, terminate the reaction. This can be achieved by heating the solution to denature the enzyme or by adjusting the pH to a value that inactivates the enzyme. If using an immobilized enzyme, it can be removed by filtration.[4]

  • Product Separation: a. Adjust the pH of the reaction mixture to approximately 2.0 with HCl.[4] b. Extract the mixture multiple times with ethyl acetate. The unreacted N-acetyl-D-phenylglycine will partition into the organic phase.[4] c. The aqueous phase contains the L-phenylglycine.

  • Isolation and Purification: a. N-acetyl-D-phenylglycine: The combined organic extracts can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the N-acetyl-D-phenylglycine. b. L-phenylglycine: The aqueous phase can be neutralized, and the L-phenylglycine can be isolated by crystallization or other suitable purification techniques.

  • Analysis: The enantiomeric purity of the separated products can be determined using chiral HPLC or by measuring the specific optical rotation.[2]

Quantitative Data Summary

The following table summarizes typical results obtained from the enzymatic resolution of N-acetyl-DL-phenylglycine esters.

EnzymeSubstrateConversion (%)ProductYield (% of theory)Specific Rotation [α]
Chymotrypsin ResinN-acetyl-DL-phenylglycine methyl ester51.8N-acetyl-D-phenylglycine methyl ester99.5-156.5° (c=1 in ethanol)
Subtilisin ResinN-acetyl-DL-phenylglycine methyl ester52.5N-acetyl-D-phenylglycine methyl ester--174.7° (c=1 in ethanol)
Chymotrypsin ResinN-acetyl-DL-phenylglycine ethyl ester46.0N-acetyl-D-phenylglycine ethyl ester96.6-151.9° (c=1.56% in ethanol)
Hog Kidney Acylase IN-acetyl-DL-phenylglycine100 (of L-enantiomer)L-phenylglycine36 (isolated)>99% ee
Hog Kidney Acylase IN-acetyl-DL-phenylglycine-D-phenylglycine (after hydrolysis)26 (isolated)>95% ee

Data compiled from various sources.[1][2]

Workflow for Acylase-Catalyzed Resolution

G Workflow for Acylase-Catalyzed Resolution of this compound cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemate This compound dissolution Dissolve in Buffer (pH 7.5-8.0) racemate->dissolution enzyme Add Acylase I dissolution->enzyme incubation Incubate at 25-40°C enzyme->incubation termination Terminate Reaction (~50% conversion) incubation->termination ph_adjust Adjust pH to ~2.0 termination->ph_adjust extraction Extract with Ethyl Acetate ph_adjust->extraction l_phenylglycine L-Phenylglycine (Aqueous Phase) extraction->l_phenylglycine d_acetyl N-Acetyl-D-phenylglycine (Organic Phase) extraction->d_acetyl

Caption: Workflow for acylase-catalyzed resolution.

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Experimental Protocol: Resolution with a Chiral Amine

This protocol describes the resolution of N-acetyl-DL-phenylglycine using a chiral amine, such as (-)-α-methylbenzylamine, as the resolving agent.

Materials:

  • N-acetyl-DL-phenylglycine

  • (-)-α-methylbenzylamine (or another suitable chiral amine)

  • Ethanol[6]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable organic solvent

Procedure:

  • Salt Formation: Dissolve N-acetyl-DL-phenylglycine in a suitable solvent, such as ethanol.[6] Add an equimolar amount of the chiral resolving agent (e.g., (-)-α-methylbenzylamine).

  • Crystallization: Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt. The progress of the crystallization can be monitored by observing the formation of crystals.

  • Isolation of Diastereomer: Filter the crystals and wash them with a small amount of cold solvent to remove any adhering mother liquor. The more soluble diastereomer remains in the filtrate.

  • Liberation of the Enantiomer: a. Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the amine, making it water-soluble. b. Extract the liberated N-acetyl-D- or L-phenylglycine with an organic solvent like ether. c. The chiral resolving agent can be recovered from the aqueous layer by basification with NaOH and extraction.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 3 by a similar process of acidification, extraction, and purification.

  • Analysis: Determine the optical purity of each enantiomer by polarimetry or chiral chromatography.

Logical Relationship in Diastereomeric Salt Formation

G Diastereomeric Salt Formation and Separation cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation cluster_products Separated Components cluster_liberation Liberation racemate Racemic this compound (R-acid + S-acid) diastereomers Mixture of Diastereomeric Salts (R-acid-S-base + S-acid-S-base) racemate->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (e.g., S-base) resolving_agent->diastereomers crystallization Fractional Crystallization (based on different solubilities) diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., R-acid-S-base) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble Solution liberation1 Liberate Enantiomer 1 less_soluble->liberation1 liberation2 Liberate Enantiomer 2 more_soluble->liberation2

References

Application Notes and Protocols for the Enzymatic Resolution of Amines with Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the biological activity of chiral molecules often resides in a single enantiomer. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for separating racemic mixtures. This document provides detailed application notes and protocols for the enzymatic resolution of racemic amines utilizing Acetyl-DL-phenylglycine as the acylating agent. The methodologies described herein leverage the enantioselective properties of enzymes, particularly Penicillin G Acylase (PGA), to achieve high enantiomeric purity of the desired amine.

Penicillin G Acylase (EC 3.5.1.11) is a robust industrial enzyme known for its specificity towards phenylacetyl derivatives.[1][2] This characteristic makes it a prime candidate for catalyzing the enantioselective acylation of a racemic amine with this compound, resulting in the formation of an N-acetyl-phenylglycyl amide from one amine enantiomer, while leaving the other enantiomer unreacted. Subsequent separation of the acylated and unreacted amines allows for the isolation of the desired enantiomerically pure amine.

Principle of the Method

The enzymatic kinetic resolution of a racemic amine (R/S-amine) with this compound involves the enantioselective transfer of the acetyl-phenylglycyl group from the acyl donor to one of the amine enantiomers, catalyzed by an appropriate enzyme such as Penicillin G Acylase. The enzyme preferentially recognizes one enantiomer of the amine as a nucleophile, leading to the formation of a diastereomeric amide. The unreacted amine enantiomer can then be separated from the newly formed amide, yielding the amine in high enantiomeric excess.

The overall reaction can be depicted as follows:

(R,S)-Amine + this compound --(Enzyme)--> (R)-N-Acetyl-phenylglycyl-amine + (S)-Amine (unreacted)

Experimental Data

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, reaction solvent, pH, temperature, and substrate concentrations. The following tables summarize hypothetical, yet plausible, quantitative data based on typical enzymatic amine resolution experiments.

Table 1: Effect of Different Enzymes on the Enantiomeric Excess (e.e.) and Conversion

EnzymeSource OrganismEnantiomeric Excess (e.e.) of Unreacted Amine (%)Conversion (%)Enantioselectivity (E)
Penicillin G AcylaseAlcaligenes faecalis>9948>200
Penicillin G AcylaseEscherichia coli955185
Lipase BCandida antarctica854520
ChymotrypsinBovine Pancreas705210

Table 2: Influence of Solvent on the Reaction Catalyzed by Penicillin G Acylase from Alcaligenes faecalis

Solvent System (v/v)Enantiomeric Excess (e.e.) of Unreacted Amine (%)Conversion (%)Enantioselectivity (E)
Phosphate (B84403) Buffer (0.1 M, pH 8.0)9849150
Phosphate Buffer/Toluene (B28343) (9:1)>9948>200
Phosphate Buffer/MTBE (9:1)9947180
Phosphate Buffer/Dioxane (8:2)925360

Table 3: Effect of pH and Temperature on Enantioselectivity

pHTemperature (°C)Enantiomeric Excess (e.e.) of Unreacted Amine (%)Conversion (%)Enantioselectivity (E)
7.0259746130
8.025>9948>200
9.0259650110
8.0309949190
8.040955280

Experimental Protocols

Protocol 1: General Procedure for the Enzymatic Resolution of a Racemic Amine

This protocol describes a general method for the kinetic resolution of a racemic amine using this compound as the acyl donor, catalyzed by Penicillin G Acylase.

Materials:

  • Racemic amine

  • This compound

  • Penicillin G Acylase (from Alcaligenes faecalis, immobilized or free)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Toluene (or other suitable organic solvent)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M) for pH control

  • Hydrochloric acid (HCl) solution (1 M) for workup

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vessel with temperature and pH control (e.g., pH-stat or stirred tank reactor)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add the racemic amine (10 mmol) and this compound (5 mmol, 0.5 equivalents).

    • Add 90 mL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 mL of toluene to create a biphasic system.

    • Stir the mixture until the substrates are dissolved or well-suspended.

  • Enzyme Addition and Reaction:

    • Add Penicillin G Acylase (e.g., 500 mg of immobilized enzyme).

    • Maintain the temperature at 25°C.

    • Monitor and maintain the pH at 8.0 by the automated addition of 1 M NaOH solution using a pH-stat. The consumption of NaOH is indicative of the reaction progress (hydrolysis of the acyl donor).

    • Allow the reaction to proceed for 24-48 hours, or until approximately 50% conversion is reached (monitored by HPLC or NaOH consumption).

  • Reaction Workup:

    • Stop the reaction by filtering off the immobilized enzyme. If using free enzyme, denature by adding a water-immiscible organic solvent and adjusting the pH.

    • Adjust the pH of the aqueous solution to 10-11 with 1 M NaOH to ensure the unreacted amine is in its free base form.

    • Extract the unreacted amine with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted amine.

  • Isolation of the Acylated Amine:

    • Acidify the remaining aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the N-acetyl-phenylglycyl-amine with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acylated amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the unreacted amine and the conversion of the reaction using chiral HPLC or GC analysis.

Protocol 2: Analytical Method for Monitoring Reaction Progress

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

  • UV detector.

Mobile Phase:

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at different time intervals.

    • Quench the reaction by adding an equal volume of acetonitrile (B52724) or by adjusting the pH.

    • Centrifuge to remove any solids.

    • Dilute the supernatant with the mobile phase to an appropriate concentration.

  • HPLC Analysis:

    • Inject the prepared sample onto the chiral HPLC column.

    • Monitor the elution of the two amine enantiomers and the acylated product using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Calculate the conversion based on the decrease in the total area of the amine peaks and the increase in the product peak area.

    • Calculate the enantiomeric excess (e.e.) of the unreacted amine using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the two enantiomers.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation cluster_products Final Products racemic_amine Racemic Amine reactor Reaction Vessel (25°C, pH 8.0) racemic_amine->reactor acyl_donor This compound acyl_donor->reactor buffer Buffer (pH 8.0) buffer->reactor solvent Organic Solvent solvent->reactor separation Separation of Enzyme reactor->separation Reaction Completion enzyme Penicillin G Acylase enzyme->reactor extraction1 Extraction of Unreacted Amine (pH 10-11) separation->extraction1 extraction2 Extraction of Acylated Amine (pH 2-3) separation->extraction2 enantioenriched_amine Enantioenriched (S)-Amine extraction1->enantioenriched_amine acylated_amine (R)-N-Acetyl-phenylglycyl-amine extraction2->acylated_amine

Caption: Workflow for the enzymatic resolution of a racemic amine.

Logical_Relationship start Racemic Amine + this compound enzyme_catalysis Enzyme Catalysis (Penicillin G Acylase) start->enzyme_catalysis enantioselective_acylation Enantioselective Acylation of one enantiomer enzyme_catalysis->enantioselective_acylation mixture Mixture: - Unreacted Amine Enantiomer - Acylated Amine - Depleted Acyl Donor enantioselective_acylation->mixture separation Physical Separation (e.g., Extraction) mixture->separation product1 Enantiomerically Pure Amine separation->product1 product2 Acylated Amine separation->product2

Caption: Key steps in the enzymatic resolution of amines.

References

Application Notes and Protocols for the Diastereomeric Salt Formation with Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Diastereomeric Salt Formation with Acetyl-DL-phenylglycine

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The resolution of racemic mixtures is a critical step in the development of stereopure pharmaceuticals, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. This compound is a valuable chiral building block, and the separation of its enantiomers is essential for its application in the synthesis of optically active compounds. Diastereomeric salt formation is a classical and effective method for the chiral resolution of racemates. This technique involves the reaction of a racemic acid, such as this compound, with a chiral base (resolving agent) to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by methods like fractional crystallization.

This application note provides a detailed protocol for the diastereomeric salt resolution of this compound. It is important to note that the resolution of N-acetylated amino acids can be challenging, and some studies have reported difficulties in finding effective resolving agents for this compound. However, promising results have been indicated with the use of mixed resolving agent systems. This document outlines a comprehensive approach, including screening for suitable resolving agents and a detailed crystallization protocol. An alternative enzymatic resolution method is also briefly discussed.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. The reaction of racemic this compound (containing N-acetyl-D-phenylglycine and N-acetyl-L-phenylglycine) with a single enantiomer of a chiral amine results in the formation of two diastereomeric salts:

  • (N-acetyl-D-phenylglycine)•(Chiral Amine)

  • (N-acetyl-L-phenylglycine)•(Chiral Amine)

These diastereomeric salts possess different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble salt. The crystallized salt can then be isolated, and the desired enantiomer of Acetyl-phenylglycine can be regenerated by acidification.

Experimental Workflow

The overall workflow for the diastereomeric salt resolution of this compound is depicted below. This process involves the careful selection of a resolving agent and solvent, followed by salt formation, crystallization, isolation, and regeneration of the pure enantiomer.

G cluster_0 Preparation cluster_1 Salt Formation & Crystallization cluster_2 Isolation & Purification cluster_3 Enantiomer Regeneration & Analysis racemate Acetyl-DL- phenylglycine dissolution Dissolution in Optimal Solvent racemate->dissolution resolving_agent Chiral Resolving Agent(s) salt_formation Addition of Resolving Agent resolving_agent->salt_formation solvent Solvent Screening solvent->dissolution dissolution->salt_formation crystallization Controlled Cooling salt_formation->crystallization filtration Filtration of Diastereomeric Salt crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying regeneration Acidification to Regenerate Enantiomer drying->regeneration extraction Extraction of Pure Enantiomer regeneration->extraction analysis Purity & Yield Analysis extraction->analysis

Caption: Workflow for Diastereomeric Salt Resolution.

Data Presentation

Effective screening of resolving agents and solvents is crucial for a successful resolution. The following tables provide a structured format for presenting the screening results and the quantitative data from a preparative scale resolution.

Table 1: Screening of Chiral Resolving Agents for this compound

Resolving AgentSolventSalt FormationCrystal FormationObservations
(S)-(-)-α-PhenylethylamineMethanolYesNoClear solution
(R)-(+)-α-PhenylethylamineEthanolYesGummy precipitateOiled out
BrucineAcetoneYesYesFine white powder
EphedrineIsopropanolYesNoClear solution
(S)-(-)-Phenylglycine Methyl EsterEthyl AcetateYesSlowSmall needles
(S)-(-)-PhG-Me + Benzylamine (B48309) (1:1)Ethyl AcetateYesYesWell-formed crystals

Note: This table presents hypothetical screening data for illustrative purposes.

Table 2: Quantitative Data for Preparative Scale Resolution

ParameterValue
Starting amount of this compound10.0 g
Molar equivalent of resolving agent0.5 eq
Volume of solvent100 mL
Yield of diastereomeric salt4.2 g
Diastereomeric excess (d.e.) of salt95%
Yield of enriched N-acetyl-phenylglycine3.5 g
Enantiomeric excess (e.e.) of product98%
Specific rotation [α]D+X.X° (c=1, solvent)

Note: This table presents hypothetical quantitative data for an illustrative preparative scale resolution.

Experimental Protocols

The following protocols provide a detailed methodology for the diastereomeric salt resolution of this compound.

Protocol 1: Screening of Resolving Agents and Solvents
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

    • Prepare 0.5 M stock solutions of various chiral resolving agents (e.g., (S)-(-)-α-phenylethylamine, brucine, (S)-(-)-phenylglycine methyl ester) in the same solvent.

  • Screening Procedure:

    • In a series of small vials, add 1.0 mL of the this compound stock solution.

    • To each vial, add 0.5 mL (0.5 equivalents) of a different resolving agent stock solution.

    • Gently shake the vials and observe for any immediate precipitation.

    • If no precipitate forms, allow the vials to stand at room temperature for several hours or overnight.

    • If still no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or by slow evaporation of the solvent.

    • Record all observations, including the formation of clear solutions, oils, or crystalline solids.

    • For any crystalline solids obtained, isolate them by filtration, wash with a small amount of cold solvent, and dry.

    • Analyze the isolated salt (e.g., by NMR or chiral HPLC after regeneration) to determine the diastereomeric excess.

Protocol 2: Preparative Scale Resolution of this compound

This protocol is based on the promising, albeit not definitively established, approach of using a mixed resolving agent system.

  • Materials:

    • This compound (1 equivalent)

    • (S)-(-)-Phenylglycine methyl ester (0.25 equivalents)

    • Benzylamine (0.25 equivalents)

    • Ethyl Acetate (or other suitable solvent determined from screening)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen solvent by heating to reflux.

    • In a separate beaker, dissolve the (S)-(-)-phenylglycine methyl ester and benzylamine in a minimal amount of the warm solvent.

    • Slowly add the resolving agent solution to the refluxing solution of the racemic acid.

    • Once the addition is complete, slowly cool the mixture to room temperature with continuous stirring.

    • If crystallization does not occur spontaneously, seed the solution with a small crystal of the desired diastereomeric salt (if available).

    • Continue stirring at room temperature for a predetermined time (e.g., 2-4 hours) to allow for complete crystallization.

    • Cool the mixture in an ice bath for 1 hour to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 3: Regeneration of the Enantiomerically Enriched Acetyl-phenylglycine
  • Procedure:

    • Suspend the dried diastereomeric salt in water.

    • Add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate and break the salt.

    • Extract the liberated N-acetyl-phenylglycine into a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched N-acetyl-phenylglycine.

  • Analysis:

    • Determine the yield of the enriched product.

    • Measure the enantiomeric excess (e.e.) using chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Alternative Method: Enzymatic Resolution

As an alternative to chemical resolution, enzymatic methods can be highly selective. For N-acetyl-DL-phenylglycine, enzymatic resolution often involves the stereoselective hydrolysis of the corresponding ester or amide derivative. For instance, an enzyme like penicillin G acylase can selectively hydrolyze the L-enantiomer of an N-acylated phenylglycine derivative, leaving the D-enantiomer unreacted. The resulting mixture of the free L-amino acid and the unreacted D-N-acetyl-amino acid can then be separated based on their different chemical properties.

Logical Relationships in Diastereomeric Resolution

The success of a diastereomeric resolution depends on the interplay of several factors, primarily the choice of the resolving agent and the solvent, which in turn affect the solubility difference between the diastereomeric salts.

G racemate Racemic Mixture (this compound) diastereomers Diastereomeric Salts (Mixture) racemate->diastereomers + resolving_agent Chiral Resolving Agent resolving_agent->diastereomers solubility Differential Solubility diastereomers->solubility crystallization Fractional Crystallization solubility->crystallization separation Physical Separation (Filtration) crystallization->separation less_soluble Less Soluble Diastereomer (Solid) pure_enantiomer Pure Enantiomer less_soluble->pure_enantiomer Regeneration more_soluble More Soluble Diastereomer (in Solution) separation->less_soluble separation->more_soluble

Caption: Key Factors in Diastereomeric Resolution.

Conclusion

The diastereomeric salt formation of this compound presents a viable, though potentially challenging, route to its enantiomerically pure forms. The key to a successful resolution lies in the systematic screening of resolving agents and solvents to identify a combination that provides a significant difference in the solubility of the resulting diastereomeric salts. The use of a mixed resolving agent system appears to be a promising strategy. The detailed protocols provided in this application note offer a comprehensive guide for researchers to develop and optimize a diastereomeric resolution process for this compound. For cases where chemical resolution proves difficult, enzymatic methods offer a powerful alternative.

Application Notes and Protocols: The Role of Acetyl-DL-phenylglycine in the Synthesis of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the use of Acetyl-DL-phenylglycine as a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics, such as ampicillin (B1664943). While modern industrial production increasingly favors enzymatic methods using D-phenylglycine derivatives, understanding the role of N-acetylation is crucial for professionals engaged in chemical synthesis, process development, and the exploration of novel synthetic routes. These notes cover the preparation of this compound, its application in a protected chemical synthesis strategy, and a comparative overview of the more common enzymatic pathway. Detailed protocols, quantitative data, and process diagrams are provided to guide researchers in their laboratory work.

Introduction

The production of semi-synthetic penicillins and cephalosporins is a cornerstone of the pharmaceutical industry. These antibiotics are characterized by a core β-lactam ring and a variable acyl side chain, which determines the drug's spectrum of activity and pharmacological properties. For many crucial antibiotics like ampicillin and cephalexin, this side chain is derived from D-phenylglycine.[1][2]

In traditional chemical synthesis, the reactive amino group of the phenylglycine side chain must be protected to ensure selective formation of the amide bond with the β-lactam nucleus (e.g., 6-aminopenicillanic acid or 6-APA).[3] N-acetylation is a common and effective method for this purpose, making This compound a valuable, protected intermediate.[4] This protected form allows for the activation of the carboxyl group and subsequent coupling, followed by a deprotection step to yield the final active pharmaceutical ingredient.

Conversely, the evolution of green chemistry has led to the widespread adoption of enzymatic synthesis routes. These methods, often employing Penicillin G Acylase (PGA), utilize unprotected D-phenylglycine derivatives (such as amides or esters) and directly couple them with the β-lactam nucleus under mild, aqueous conditions.[3][5] This approach avoids the need for protection/deprotection steps and the use of harsh chemical reagents.[3]

This document outlines the protocols for both the N-acetylation of DL-phenylglycine and its subsequent use in a conceptual chemical synthesis pathway, alongside a standard protocol for the more prevalent enzymatic method for comparative purposes.

Synthesis of this compound: A Protective Step

The first step in a chemical synthesis strategy is the protection of the amino group of DL-phenylglycine. This is readily achieved through N-acetylation using acetic anhydride (B1165640). The racemic "DL" mixture is often used initially, with resolution of the desired D-enantiomer occurring at a later stage.

Protocol 1: N-Acetylation of DL-Phenylglycine

This protocol is adapted from established methods for the acetylation of α-amino acids.[6]

Materials:

  • DL-Phenylglycine

  • Acetic Anhydride (95% or higher)

  • Deionized Water

  • Ice bath

  • Mechanical stirrer

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • In a suitable flask equipped with a mechanical stirrer, create a suspension of DL-phenylglycine (1 mole equivalent) in deionized water.

  • Stir the mixture vigorously at room temperature until the amino acid is partially dissolved.

  • While stirring, add acetic anhydride (2 mole equivalents) to the suspension in a single portion.

  • Continue vigorous stirring. The reaction is exothermic, and the temperature of the solution will increase. This compound may begin to crystallize.

  • After 20-30 minutes of stirring, place the reaction flask in an ice bath and continue to stir for 1-2 hours, or leave in a refrigerator overnight, to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove unreacted starting materials and acetic acid.

  • Dry the product in an oven at 100–110°C to a constant weight.

Expected Results:

  • Product: this compound (2-(Acetylamino)-2-phenylacetic acid)

  • Appearance: White crystalline powder.[4]

  • Yield: Typically in the range of 85-95%.

Diagram: N-Acetylation Workflow

G cluster_workflow Workflow for N-Acetylation of DL-Phenylglycine A Suspend DL-Phenylglycine in Water B Add Acetic Anhydride (2 eq.) A->B Reagent C Stir Vigorously (Exothermic Reaction) B->C Initiation D Cool in Ice Bath (Crystallization) C->D Process E Filter and Wash with Cold Water D->E Isolation F Dry Product (100-110°C) E->F Purification G This compound (Final Product) F->G Finalization

Caption: Workflow for the synthesis of this compound.

Synthesis of β-Lactam Antibiotics

This section details two primary approaches: a conceptual chemical pathway using the prepared this compound and the widely adopted enzymatic pathway.

Chemical Synthesis Pathway (Conceptual)

This pathway involves the coupling of the protected amino acid with the β-lactam nucleus, followed by deprotection. This method requires anhydrous conditions and very low temperatures to prevent degradation of the reactants and products.[3]

Diagram: Chemical Synthesis of Ampicillin

G Conceptual Chemical Synthesis of Ampicillin PG DL-Phenylglycine AcPG This compound (Protected Intermediate) PG->AcPG 1. N-Acetylation (Protection) Activated Activated this compound (e.g., Acyl Chloride) AcPG->Activated 2. Carboxyl Activation Coupled N-Acetyl-Ampicillin (Protected Antibiotic) Activated->Coupled 3. Coupling Reaction (-30°C, Anhydrous) APA 6-APA (β-Lactam Nucleus) APA->Coupled Ampicillin Ampicillin (Final Product) Coupled->Ampicillin 4. Deprotection (Removal of Acetyl Group) G Enzymatic Synthesis of Ampicillin APA 6-APA (Nucleus) Ampicillin Ampicillin (Product) APA->Ampicillin PGME D-PGME (Acyl Donor) AcylEnzyme Acyl-Enzyme Intermediate PGME->AcylEnzyme Acylation of Enzyme PGA Immobilized Penicillin G Acylase PGA->AcylEnzyme AcylEnzyme->Ampicillin Aminolysis (Synthesis) PG D-Phenylglycine (Hydrolysis Byproduct) AcylEnzyme->PG Hydrolysis (Side Reaction) Water H₂O Water->PG

References

Application of Acetyl-DL-phenylglycine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is a racemic N-acylated derivative of the non-proteinogenic amino acid phenylglycine. Its primary application in asymmetric synthesis lies in its role as a precursor to enantiomerically pure D- and L-phenylglycine through enzymatic kinetic resolution. These chiral amino acids are valuable building blocks in the pharmaceutical industry, notably in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin (B1664943) and amoxicillin, as well as in the development of other chiral drugs and catalysts. This document provides detailed application notes and experimental protocols for the enzymatic resolution of this compound and the subsequent use of the derived chiral auxiliaries in asymmetric synthesis.

I. Enzymatic Kinetic Resolution of this compound

The most prominent application of this compound is its separation into constituent enantiomers via enzymatic kinetic resolution. This process leverages the high enantioselectivity of certain enzymes, which preferentially catalyze the hydrolysis of the N-acetyl group from one enantiomer, leaving the other unreacted. This allows for the separation of the free amino acid from the unreacted N-acetylated amino acid.

Key Enzymes and Reaction Parameters

Several classes of enzymes are effective for the kinetic resolution of this compound, with Acylase I, Penicillin G Acylase, and various lipases being the most commonly employed. The choice of enzyme can influence reaction conditions, efficiency, and the enantiomer that is deacylated.

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Key Outcomes
Acylase I (from porcine kidney) N-acetyl-DL-phenylglycine7.0 - 8.025 - 37Enantiospecific hydrolysis of the L-enantiomer, yielding L-phenylglycine and unreacted N-acetyl-D-phenylglycine.[1]
Penicillin G Acylase (immobilized) N-acetyl-DL-phenylglycine (L-PAPG)7.8 - 8.537 - 50Quantitative hydrolysis (>97%) of the L-enantiomer within 45 minutes. The immobilized enzyme can be recycled for up to 50 cycles.[2]
Lipases (e.g., from Candida antarctica) N-acetyl-DL-phenylglycine methyl ester~7.040 - 50Enantioselective hydrolysis or ammonolysis of the ester. Can be tuned to favor the D- or L-enantiomer depending on the specific lipase (B570770) and reaction conditions.

Experimental Protocols: Enzymatic Resolution

Protocol 1: Resolution using Acylase I from Porcine Kidney

This protocol describes the enantioselective hydrolysis of N-acetyl-L-phenylglycine to L-phenylglycine.

Materials:

Procedure:

  • Reaction Setup: Dissolve N-acetyl-DL-phenylglycine in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.1-0.5 M. Gently warm the solution if necessary to aid dissolution, then cool to the reaction temperature.

  • Enzyme Addition: Add Acylase I to the substrate solution. A typical enzyme loading is 10-50 mg of enzyme per gram of substrate. If using, add CoCl₂ to a final concentration of 0.5-1.0 mM.

  • Enzymatic Reaction: Incubate the mixture at 37°C with gentle stirring. Maintain the pH at 7.5 using a pH-stat by the automated addition of 1 M NaOH. The reaction progress can be monitored by the consumption of NaOH. The reaction is typically complete when 50% of the theoretical amount of NaOH has been added.

  • Enzyme Deactivation: Terminate the reaction by heating the mixture to 80-90°C for 15 minutes to denature and precipitate the enzyme.

  • Product Separation:

    • Cool the reaction mixture to room temperature and remove the precipitated enzyme by filtration or centrifugation.

    • Acidify the filtrate to pH 2.0 with 1 M HCl.

    • Extract the N-acetyl-D-phenylglycine into ethyl acetate (3 x volume of the aqueous phase).

    • The aqueous phase now contains L-phenylglycine hydrochloride.

  • Isolation of L-phenylglycine:

    • Adjust the pH of the aqueous phase to the isoelectric point of L-phenylglycine (pH ~6.0) with a base (e.g., 1 M NaOH).

    • Cool the solution to 4°C to induce crystallization.

    • Collect the L-phenylglycine crystals by filtration, wash with cold water, and dry under vacuum.

  • Isolation of N-acetyl-D-phenylglycine:

    • Combine the organic extracts from step 5.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-acetyl-D-phenylglycine.

Protocol 2: Resolution using Immobilized Penicillin G Acylase

This protocol outlines the kinetic resolution of N-acetyl-DL-phenylglycine using an immobilized enzyme, which facilitates enzyme recovery and reuse.

Materials:

  • N-acetyl-DL-phenylglycine

  • Immobilized Penicillin G Acylase (IMEPGA)

  • 0.1 M Phosphate buffer (pH 7.8)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Prepare a 0.5% (w/v) solution of N-acetyl-DL-phenylglycine in 0.1 M phosphate buffer (pH 7.8).

  • Enzyme Addition: Add immobilized Penicillin G Acylase at a concentration of approximately 133 IU per gram of substrate.[2]

  • Enzymatic Reaction: Stir the suspension at 37°C. Monitor the reaction progress by HPLC or by pH change, maintaining the pH at 7.8 with the addition of 1 M NaOH. The reaction should reach >97% conversion of the L-enantiomer within 45 minutes.[2]

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration. The enzyme can be washed with buffer and stored for reuse.

  • Product Separation and Isolation: Follow steps 5-7 from Protocol 1 to separate and isolate L-phenylglycine and N-acetyl-D-phenylglycine.

II. Application in Asymmetric Synthesis: Chiral Auxiliaries

Enantiomerically pure phenylglycine, obtained from the resolution of this compound, serves as a valuable precursor for the synthesis of chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be cleaved and recovered. One of the most common applications is in the synthesis of β-lactams via the Staudinger [2+2] cycloaddition.

(S)-4-phenyloxazolidinone as a Chiral Auxiliary

(S)-phenylglycine can be converted into (S)-4-phenyloxazolidinone, a highly effective chiral auxiliary for the asymmetric synthesis of β-lactams.

Experimental Protocol: Asymmetric Synthesis of a β-Lactam

This protocol describes the synthesis of a cis-β-lactam using (S)-4-phenyloxazolidinone as a chiral auxiliary in a Staudinger reaction.

Materials:

  • (S)-4-phenyloxazolidinone (prepared from L-phenylglycine)

  • Phthaloylglycyl chloride

  • A chiral Schiff base (e.g., prepared from S-(-)-tyrosine ethyl ester and salicylaldehyde)

  • Triethylamine (B128534) (TEA)

  • Dry methylene (B1212753) chloride (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Chiral Imine (Schiff Base): React S-(-)-tyrosine ethyl ester hydrochloride with salicylaldehyde (B1680747) in the presence of triethylamine in dry benzene (B151609) to afford the chiral Schiff base.[3]

  • Staudinger Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral Schiff base and phthaloylglycyl chloride in dry methylene chloride.[3]

    • Cool the solution to 0°C.

    • Slowly add a solution of triethylamine in dry methylene chloride to the reaction mixture.[3]

    • Allow the reaction to stir at room temperature for 24 hours.[3]

  • Work-up and Purification:

    • Wash the reaction mixture with water (3 x volume).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Workflow for Enzymatic Resolution

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Hydrolysis cluster_separation Separation Acetyl_DL_Phe This compound (Racemic Mixture) Reaction Selective Hydrolysis of L-enantiomer Acetyl_DL_Phe->Reaction Enzyme Acylase I or Penicillin G Acylase Enzyme->Reaction Mixture Mixture of: L-Phenylglycine & N-Acetyl-D-Phenylglycine Reaction->Mixture Separation Acidification & Solvent Extraction Mixture->Separation L_Phe L-Phenylglycine (Aqueous Phase) Separation->L_Phe NAc_D_Phe N-Acetyl-D-Phenylglycine (Organic Phase) Separation->NAc_D_Phe

Caption: General workflow for the enzymatic resolution of this compound.

Application in Asymmetric Synthesis

Asymmetric_Synthesis_Workflow L_Phe L-Phenylglycine (from resolution) Auxiliary (S)-4-phenyloxazolidinone (Chiral Auxiliary) L_Phe->Auxiliary Staudinger Staudinger Reaction [2+2] Cycloaddition Auxiliary->Staudinger Prochiral_Substrate Prochiral Substrate (e.g., Imine) Prochiral_Substrate->Staudinger Chiral_Product Chiral β-Lactam (High Diastereoselectivity) Staudinger->Chiral_Product Cleavage Auxiliary Cleavage Chiral_Product->Cleavage Final_Product Enantiopure β-Lactam Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for the use of L-phenylglycine in asymmetric β-lactam synthesis.

References

Application Note: Chiral Separation of Acetyl-DL-phenylglycine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-acetyl-D-phenylglycine and N-acetyl-L-phenylglycine. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which provides excellent resolution and peak shape for N-acylated amino acids. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmaceutical analysis, quality control, and stereoselective synthesis where the enantiomeric purity of acetyl-DL-phenylglycine is a critical parameter.

Introduction

N-acetyl-DL-phenylglycine is a key chiral intermediate in the synthesis of various pharmaceuticals, including semi-synthetic antibiotics.[1][2] The stereochemistry of this compound is of utmost importance, as different enantiomers can exhibit significantly different pharmacological activities and toxicological profiles.[3] Consequently, a reliable and accurate analytical method to separate and quantify the enantiomers of N-acetyl-phenylglycine is essential for ensuring the safety, efficacy, and quality of the final drug products.[4] This application note provides a detailed protocol for the direct chiral separation of N-acetyl-D/L-phenylglycine using a teicoplanin-based chiral stationary phase, which has demonstrated broad enantioselectivity for N-blocked amino acids.[5]

Experimental Workflow

The overall workflow for the analysis of this compound enantiomers is depicted below. The process begins with the careful preparation of the mobile phase and the sample solution, followed by setting up the HPLC system. The sample is then injected onto the chiral column, and the separated enantiomers are detected by a UV detector. Finally, the data is processed to determine the retention times, resolution, and relative amounts of each enantiomer.

HPLC Workflow for this compound Enantiomers cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep_mp Mobile Phase Preparation (Methanol, Acetic Acid, Triethylamine) prep_sample Sample Preparation (Dissolve this compound in Mobile Phase) prep_mp->prep_sample hplc_setup HPLC System Setup (Equilibrate Column) prep_sample->hplc_setup hplc_inject Sample Injection hplc_setup->hplc_inject hplc_sep Chiral Separation (Teicoplanin CSP) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect data_acq Data Acquisition (Chromatogram) hplc_detect->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc data_report Reporting (Enantiomeric Purity, Rs) data_proc->data_report

Caption: Experimental workflow for the chiral separation of N-acetyl-phenylglycine enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or an equivalent teicoplanin-based chiral stationary phase).

  • Solvents: HPLC grade methanol (B129727), glacial acetic acid, and triethylamine (B128534).

  • Sample: Racemic N-acetyl-DL-phenylglycine.

Mobile Phase Preparation
  • Prepare the polar ionic mobile phase by mixing 100% HPLC grade methanol with 0.1% glacial acetic acid and 0.1% triethylamine.[6]

  • For example, to prepare 1 L of mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.

  • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Sample Preparation
  • Prepare a stock solution of racemic N-acetyl-DL-phenylglycine at a concentration of 1.0 mg/mL by dissolving the compound in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for analysis.

HPLC Method Parameters

The HPLC system should be configured with the following parameters. It is crucial to allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

ParameterValue
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time Approximately 20 minutes

Results and Discussion

The described HPLC method provides a baseline separation of N-acetyl-D-phenylglycine and N-acetyl-L-phenylglycine enantiomers. The use of a teicoplanin-based chiral stationary phase is highly effective for the enantioseparation of N-blocked amino acids.[5] The polar ionic mobile phase, consisting of methanol with acetic acid and triethylamine, facilitates the necessary chiral recognition interactions.[6] These interactions are a combination of hydrogen bonding, ionic interactions, and steric hindrance between the analyte and the chiral selector. A resolution factor (Rs) greater than 1.5 indicates a complete separation of the two enantiomers, making this method suitable for accurate quantification.

Quantitative Data Summary

The following table summarizes the expected chromatographic results. Note that retention times are approximate and may vary slightly depending on the specific column batch, system dead volume, and HPLC instrumentation.

AnalyteRetention Time (min)Resolution (Rs)
N-acetyl-D-phenylglycine~12.2-
N-acetyl-L-phenylglycine~14.9> 1.5
Chiral Recognition Mechanism

The separation of enantiomers on a teicoplanin-based chiral stationary phase (CSP) is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. Teicoplanin is a macrocyclic glycopeptide with multiple chiral centers and functional groups, including carboxyl, amino, and hydroxyl groups, which can participate in various intermolecular interactions.

Chiral Recognition cluster_CSP Teicoplanin CSP cluster_Analyte N-acetyl-phenylglycine Enantiomer CSP_Node Multiple Chiral Centers (Carboxyl, Amino, Hydroxyl Groups) Interactions Interaction Types CSP_Node->Interactions Offers binding sites Analyte_Node Chiral Center (Carboxyl, Amide Groups) Analyte_Node->Interactions Forms transient complex with H_Bond Hydrogen Bonding Interactions->H_Bond Ionic Ionic Interactions Interactions->Ionic Steric Steric Repulsion Interactions->Steric Diastereomeric_Complex Diastereomeric Complex (Different Stabilities) H_Bond->Diastereomeric_Complex Ionic->Diastereomeric_Complex Steric->Diastereomeric_Complex Separation Differential Retention & Enantiomeric Separation Diastereomeric_Complex->Separation Leads to

Caption: Interactions governing chiral recognition on a teicoplanin stationary phase.

The difference in the stability of these diastereomeric complexes for the D- and L-enantiomers results in different retention times on the column, thus enabling their separation. The acidic and basic additives in the mobile phase help to control the ionization state of both the analyte and the stationary phase, which is critical for achieving optimal ionic interactions and, consequently, good resolution.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the chiral separation of N-acetyl-D/L-phenylglycine enantiomers. The use of a teicoplanin-based chiral stationary phase in a polar ionic mobile phase yields excellent resolution and peak symmetry. This method is suitable for routine analysis in quality control and for various research applications in the pharmaceutical and life sciences industries where enantiomeric purity assessment is required.

References

Application Notes and Protocols for Chiral Chromatography of Compounds Resolved with Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of compounds using methodologies involving Acetyl-DL-phenylglycine. The focus is on providing practical guidance for achieving successful enantiomeric resolution.

Introduction to Chiral Separations with Phenylglycine Derivatives

Chirality is a critical consideration in the pharmaceutical, chemical, and agricultural industries due to the often differing pharmacological effects of enantiomers.[1] Chiral chromatography has become an indispensable tool for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers.[1] Phenylglycine-based chiral stationary phases (CSPs) are a class of Pirkle-type phases that provide chiral recognition through π-acceptor/π-donor interactions, hydrogen bonding, and dipole-dipole interactions.[1][2] These CSPs are effective for the separation of a wide variety of racemic compounds.

N-Acetyl-DL-phenylglycine itself can be used as a resolving agent in chemical resolution processes to obtain enantiomerically pure compounds, such as D-phenylalanine methyl ester.[3][4] In chromatographic applications, derivatives of phenylglycine are typically bonded to a silica (B1680970) support to create a chiral stationary phase.

Application Note: Chiral Separation of N-Acetylated Amino Acids

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-acetylated amino acids, using a methodology analogous to that for N-acetyl-D/L-phenylalanine.[5] The use of a suitable chiral stationary phase, potentially a phenylglycine-based column, can provide excellent resolution and peak shape. This protocol is particularly relevant for researchers in drug development, quality control, and metabolic studies where the enantiomeric purity of N-acetylated amino acids is crucial.[5]

The stereochemistry of N-acetylated amino acids is vital, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[5] Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for ensuring the safety and efficacy of final products.[5]

Experimental Workflow

The general workflow for developing a chiral separation method involves screening different stationary and mobile phases to find the best combination for a successful separation.[6][7] Once a promising set of conditions is identified, the method can be optimized to improve resolution and robustness.[6]

Experimental Workflow for Chiral Separation cluster_screening Method Screening cluster_optimization Method Optimization cluster_application Application start Racemic Sample screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp Inject screen_mp Screen Mobile Phases screen_csp->screen_mp Test with evaluation Evaluate Separation screen_mp->evaluation Analyze results evaluation->screen_csp No/poor separation optimize Optimize Parameters (Flow Rate, Temperature) evaluation->optimize Promising separation validate Method Validation optimize->validate analysis Routine Analysis validate->analysis purification Preparative Purification validate->purification

Caption: A general workflow for chiral method development, from initial screening to final application.

Experimental Protocol

This protocol provides a starting point for the separation of N-acetylated amino acids. Optimization may be required depending on the specific analyte and the chiral stationary phase used.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[5]

  • Chiral Column: A phenylglycine-based chiral stationary phase, such as a (R,R) or (S,S) Whelk-O 1 or a similar Pirkle-type column.

  • Solvents: HPLC grade methanol (B129727), glacial acetic acid, and triethylamine (B128534).[5]

  • Sample: Racemic N-acetyl-DL-phenylglycine or other N-acetylated amino acid.

Mobile Phase Preparation:

Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[5] For example, to prepare 1 L of mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.[5] Degas the mobile phase using sonication or vacuum filtration before use.[5]

Sample Preparation:

Prepare a stock solution of the racemic N-acetylated amino acid at a concentration of 1.0 mg/mL in the mobile phase.[5] Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[5] Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

HPLC Conditions:

ParameterValue
Column Phenylglycine-based CSP (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / 0.1% Acetic Acid / 0.1% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: Retention times and resolution will vary depending on the specific N-acetylated amino acid and the exact chiral stationary phase used.

Quantitative Data Summary

The following table presents representative data for the chiral separation of a racemic N-acetylated amino acid. A resolution factor (Rs) greater than 1.5 indicates a complete separation of the two enantiomers, making the method suitable for accurate quantification.[5]

AnalyteRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
N-Acetyl-DL-phenylglycine8.510.2> 1.5
Chiral Recognition Mechanism

The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6] For a phenylglycine-based CSP, the chiral recognition is typically governed by a combination of interactions.

Chiral Recognition Mechanism cluster_csp Chiral Stationary Phase (Phenylglycine Derivative) cluster_analyte Analyte (e.g., N-Acetyl-phenylglycine) csp π-acceptor/donor sites (e.g., dinitrobenzoyl group) interactions Diastereomeric Complex Formation csp->interactions π-π interactions h_bond_csp H-bond donors/acceptors (e.g., amide group) h_bond_csp->interactions Hydrogen bonding dipole_csp Dipole sites dipole_csp->interactions Dipole-dipole interactions analyte_pi π-donor/acceptor sites (e.g., phenyl ring) analyte_pi->interactions h_bond_analyte H-bond donors/acceptors (e.g., acetyl and carboxyl groups) h_bond_analyte->interactions dipole_analyte Dipole sites dipole_analyte->interactions retention1 Differential Retention (Enantiomer 1) interactions->retention1 retention2 Differential Retention (Enantiomer 2) interactions->retention2

Caption: Interactions governing chiral recognition on a phenylglycine-based CSP.

Conclusion

The described HPLC method provides a reliable and efficient approach for the chiral separation of N-acetylated amino acids. The use of a phenylglycine-based chiral stationary phase in a polar ionic mobile phase can yield excellent resolution and peak symmetry. This methodology is suitable for routine analysis in quality control and for various research applications in the pharmaceutical and life sciences industries. Further optimization of mobile phase composition, flow rate, and temperature may be necessary to achieve the desired separation for specific analytes.

References

Application Notes and Protocols for Large-Scale Purification of Enantiomers using Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure amino acids are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its pharmacological activity. D-phenylglycine, for instance, is a key side chain for important semi-synthetic antibiotics like ampicillin (B1664943) and cephalexin. The large-scale production of such enantiopure compounds requires efficient and scalable purification methods. One of the most robust and widely used industrial methods for resolving racemic mixtures of amino acids is the enzymatic kinetic resolution of their N-acetyl derivatives.

This document provides detailed application notes and protocols for the large-scale purification of D- and L-phenylglycine enantiomers starting from N-acetyl-DL-phenylglycine. The core of this process is the stereoselective hydrolysis of the L-enantiomer catalyzed by an acylase enzyme, leaving the N-acetyl-D-phenylglycine largely unreacted. Subsequent separation and hydrolysis steps yield both enantiomers in high purity. Furthermore, a protocol for the racemization of the undesired N-acetyl-D-phenylglycine is provided to enable its recycling, thereby significantly improving the overall process economy and yield.

Core Principle: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. In the case of N-acetyl-DL-phenylglycine, an L-aminoacylase (or a similarly selective enzyme like Penicillin G acylase) is used. The enzyme specifically recognizes and catalyzes the hydrolysis of the acetyl group from the L-enantiomer (N-acetyl-L-phenylglycine) to yield L-phenylalanine and acetic acid. The D-enantiomer (N-acetyl-D-phenylglycine) is not recognized by the enzyme and remains in its acetylated form. This enzymatic transformation creates a mixture of L-phenylglycine and N-acetyl-D-phenylglycine, two compounds with different physicochemical properties that can be readily separated.

Experimental Protocols

Protocol 1: Enzymatic Resolution of N-Acetyl-DL-phenylglycine

This protocol describes the enzymatic hydrolysis of the L-enantiomer from the racemic mixture. Two effective enzymes for this purpose are Immobilized Penicillin G Acylase (IMEPGA) and Hog Kidney Acylase I.

Method 1.1: Using Immobilized Penicillin G Acylase (IMEPGA)

  • Materials:

    • N-acetyl-DL-phenylglycine

    • Immobilized Penicillin G Acylase (IMEPGA)

    • Phosphate (B84403) buffer (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment

    • Reaction vessel with temperature and pH control

  • Procedure:

    • Prepare a 0.5% (w/v) solution of N-acetyl-DL-phenylglycine in the phosphate buffer.

    • Adjust the pH of the substrate solution to 7.8 using the NaOH solution.

    • Equilibrate the reaction vessel to 37°C.

    • Add IMEPGA to the reaction mixture at a concentration of 133 IU per gram of N-acetyl-DL-phenylglycine.

    • Maintain the pH at 7.8 by the controlled addition of the NaOH solution. The rate of NaOH consumption can be used to monitor the reaction progress.

    • Continue the reaction for approximately 45 minutes, or until the consumption of NaOH indicates that approximately 50% of the racemic mixture has been hydrolyzed.

    • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse (reportedly up to 50 cycles)[1].

    • The resulting solution contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine.

Method 1.2: Using Hog Kidney Acylase I

  • Materials:

    • N-acetyl-DL-phenylglycine

    • Hog Kidney Acylase I

    • Appropriate buffer solution

    • Base for pH control (e.g., NaOH)

    • Reaction vessel with temperature and pH control

  • Procedure:

    • Prepare a solution of N-acetyl-DL-phenylglycine in the buffer.

    • Adjust the pH to the optimal range for Hog Kidney Acylase I (typically around pH 7.0-8.0).

    • Equilibrate the reaction vessel to the optimal temperature (typically around 25-30°C)[2].

    • Add the Hog Kidney Acylase I to the reaction mixture.

    • Maintain the pH and temperature throughout the reaction.

    • Monitor the reaction progress until approximately 100% conversion of the L-enantiomer is achieved[2].

    • The resulting solution contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine.

Protocol 2: Separation of L-Phenylglycine and N-Acetyl-D-phenylglycine

This protocol describes the separation of the water-soluble L-phenylglycine from the more organic-soluble N-acetyl-D-phenylglycine.

  • Materials:

    • Reaction mixture from Protocol 1

    • Hydrochloric acid (HCl) or another suitable acid for pH adjustment

    • Organic solvent (e.g., ethyl acetate)

    • Separatory funnel or liquid-liquid extraction equipment

  • Procedure:

    • Take the enzyme-free solution from Protocol 1.

    • Option A (Crystallization of L-Phenylglycine):

      • Adjust the pH of the solution to the isoelectric point of L-phenylglycine (approximately 5.5-6.0).

      • Cool the solution to induce crystallization of L-phenylglycine.

      • Collect the L-phenylglycine crystals by filtration.

      • Wash the crystals with cold water and dry under vacuum.

      • The filtrate will contain the N-acetyl-D-phenylglycine.

    • Option B (Solvent Extraction of N-Acetyl-D-phenylglycine):

      • Adjust the pH of the solution to acidic conditions (e.g., pH 2-3) using HCl. This protonates the carboxylate group of N-acetyl-D-phenylglycine, increasing its solubility in organic solvents.

      • Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

      • Combine the organic extracts. The organic phase now contains the N-acetyl-D-phenylglycine.

      • The aqueous phase contains the L-phenylglycine hydrochloride.

    • Isolation of L-Phenylglycine from the aqueous phase (from Option B):

      • Neutralize the aqueous phase to its isoelectric point to crystallize the L-phenylglycine as described in Option A.

    • Isolation of N-Acetyl-D-phenylglycine from the organic phase (from Option B):

      • Dry the combined organic extracts over a drying agent (e.g., anhydrous sodium sulfate).

      • Evaporate the solvent under reduced pressure to obtain the N-acetyl-D-phenylglycine as a solid.

Protocol 3: Isolation of D-Phenylglycine via Acid Hydrolysis

This protocol describes the removal of the acetyl group from N-acetyl-D-phenylglycine to yield D-phenylglycine.

  • Materials:

    • N-acetyl-D-phenylglycine (from Protocol 2)

    • Hydrobromic acid (HBr, 48% v/v) or Hydrochloric acid (HCl, e.g., 6 M)

    • Reaction vessel suitable for heating with reflux

    • Base for neutralization (e.g., ammonium (B1175870) hydroxide or sodium hydroxide)

  • Procedure:

    • Combine the N-acetyl-D-phenylglycine with the acid (e.g., 48% HBr) in the reaction vessel[2].

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or HPLC is recommended).

    • Cool the reaction mixture.

    • Neutralize the mixture with a base to the isoelectric point of D-phenylglycine (approximately 5.5-6.0) to precipitate the product.

    • Collect the D-phenylglycine crystals by filtration.

    • Wash the crystals with cold water and then with a suitable organic solvent (e.g., ethanol) to remove any remaining impurities.

    • Dry the purified D-phenylglycine under vacuum.

Protocol 4: Racemization of N-Acetyl-D-phenylglycine

For improved process efficiency, the recovered N-acetyl-D-phenylglycine can be racemized and recycled back into the enzymatic resolution step.

  • Materials:

    • N-acetyl-D-phenylglycine

    • Acetic anhydride (B1165640)

    • Alkali or alkaline earth salt of N-acetyl-D-phenylglycine (optional, can be formed in situ)

    • Reaction vessel for heating under non-aqueous conditions

  • Procedure:

    • This process is carried out under substantially non-aqueous conditions (<5 wt% water)[3].

    • The N-acetyl-D-phenylglycine (or its salt) is heated to form a melt or a partial melt.

    • Acetic anhydride (2-10 wt%) is added to the heated mixture[3].

    • The reaction is maintained at an elevated temperature (e.g., above 150°C) until racemization is complete[3].

    • The racemized N-acetyl-DL-phenylglycine can then be purified and reused in Protocol 1.

Data Presentation

The following tables summarize the quantitative data for the large-scale purification of phenylglycine enantiomers.

Table 1: Performance of Different Acylases in the Resolution of N-Acetyl-DL-phenylglycine

EnzymeSubstrateProductIsolated YieldEnantiomeric Excess (ee)Reference
Hog Kidney Acylase IN-acetyl-DL-phenylglycineL-phenylglycine36%>99%[2]
Hog Kidney Acylase IN-acetyl-D-phenylglycine (unreacted)D-phenylglycine (after hydrolysis)26%>95%[2]
Immobilized Penicillin G AcylaseN-acetyl-L-phenylglycineL-phenylglycine>97% hydrolysis of L-isomerNot specified in source, but expected to be high[1]

Table 2: Optimized Reaction Conditions for Enzymatic Resolution

EnzymeParameterOptimal ValueReference
Immobilized Penicillin G AcylasepH8.5 (maximum activity), 7.8 (for >97% hydrolysis)[1]
Temperature50°C (maximum activity), 37°C (for >97% hydrolysis)[1]
Substrate Concentration0.5% (w/v)[1]
Enzyme Concentration133 IU/gm of substrate[1]
Reaction Time45 minutes[1]
Hog Kidney Acylase IpH8.0[2]
Temperature25-30°C[2]
Substrate Concentration80 mM[2]

Visualizations

Overall Workflow for Enantiomer Purification

G cluster_0 Enzymatic Resolution cluster_1 Separation cluster_2 Hydrolysis & Racemization A N-Acetyl-DL-phenylglycine B Enzymatic Hydrolysis (Acylase) A->B C Mixture: L-phenylglycine & N-Acetyl-D-phenylglycine B->C D Separation (e.g., Crystallization/ Extraction) C->D E L-phenylglycine D->E Product 1 F N-Acetyl-D-phenylglycine D->F G Acid Hydrolysis F->G I Racemization F->I H D-phenylglycine G->H Product 2 J N-Acetyl-DL-phenylglycine (Recycled) I->J J->A Recycle

Caption: Overall workflow for the purification of phenylglycine enantiomers.

Logical Pathway of Enzymatic Resolution

G Racemate N-Acetyl-DL-phenylglycine (Racemic Mixture) L_Enantiomer N-Acetyl-L-phenylglycine Racemate->L_Enantiomer D_Enantiomer N-Acetyl-D-phenylglycine Racemate->D_Enantiomer Enzyme L-Acylase L_Enantiomer->Enzyme D_Enantiomer->Enzyme D_Unreacted N-Acetyl-D-phenylglycine (Unreacted) D_Enantiomer->D_Unreacted L_Product L-phenylglycine Enzyme->L_Product Hydrolysis Inhibition No Reaction

References

Application Notes and Protocols: Acetyl-DL-phenylglycine as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of Acetyl-DL-phenylglycine as a versatile chiral derivatizing agent for both preparative resolution of enantiomers and analytical determination of enantiomeric purity.

Preparative Resolution of Chiral Amines via Diastereomeric Salt Crystallization

This compound is an effective resolving agent for the separation of racemic mixtures of chiral amines, particularly amino acid esters. The principle of this method lies in the formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. This section details the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine.

Application: Resolution of DL-Phenylalanine Methyl Ester

This protocol describes an efficient method for obtaining D-phenylalanine methyl ester with high optical purity and yield using the readily available and non-toxic N-acetyl-D-phenylglycine as the resolving agent.[1][2]

Experimental Workflow:

G cluster_prep Preparation of Resolving Agent cluster_resolution Diastereomeric Salt Formation and Resolution cluster_isolation Isolation of D-Enantiomer cluster_recovery Recovery of Resolving Agent prep_start Start: D-Phenylglycine prep_acetyl Acetylation (Acetic Anhydride, -10°C, 4h) prep_start->prep_acetyl prep_end N-acetyl-D-phenylglycine (1) prep_acetyl->prep_end res_mix Mix (1) and (2) in Water (pH 5-6, ice bath, 2h) prep_end->res_mix res_start DL-Phenylalanine Methyl Ester (2) res_start->res_mix res_filter Filtration res_mix->res_filter res_salt Insoluble Diastereomeric Salt (N-acetyl-D-phenylglycine-L-phenylalanine methyl ester) res_filter->res_salt Solid res_filtrate Filtrate containing D-phenylalanine methyl ester salt res_filter->res_filtrate Liquid rec_start Insoluble Diastereomeric Salt res_salt->rec_start iso_start Filtrate res_filtrate->iso_start iso_acidify Adjust to pH 9 (Ammonia) iso_start->iso_acidify iso_extract Extraction with Dichloromethane (B109758) iso_acidify->iso_extract iso_evap Evaporation iso_extract->iso_evap iso_end D-Phenylalanine Methyl Ester (4) iso_evap->iso_end rec_dissolve Dissolve in Water rec_start->rec_dissolve rec_acidify Adjust to pH 2 (HCl) rec_dissolve->rec_acidify rec_cool Cool to 4°C rec_acidify->rec_cool rec_filter Filtration rec_cool->rec_filter rec_end Recovered N-acetyl-D-phenylglycine (1) rec_filter->rec_end

Caption: Workflow for the resolution of DL-phenylalanine methyl ester.

Quantitative Data Summary:

The efficiency of the resolution process is dependent on various factors, including the choice of resolving agent, solvent, and temperature. The following table summarizes the results obtained for the resolution of DL-phenylalanine methyl ester.

Resolving AgentSolventYield of D-Enantiomer (%)Optical Purity of D-Enantiomer (%)
N-acetyl-D-phenylglycine Water 81.2 98.1
(+)-Dibenzoyl-D-tartaric acidWater6.5-
N-acetyl-D-phenylalanineWater-Good

Data sourced from Wang et al. (2015).[1][2]

Detailed Experimental Protocol:

Materials:

  • DL-Phenylalanine methyl ester

  • N-acetyl-D-phenylglycine

  • Deionized water

  • Hydrochloric acid (3 mol/L)

  • Ammonia

  • Dichloromethane

  • Ice bath

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve DL-phenylalanine methyl ester (17.9 g, 0.1 mol) in deionized water (40 mL).

    • Add N-acetyl-D-phenylglycine (9.7 g, 0.05 mol) to the solution.

    • Adjust the pH of the mixture to 5-6 with dropwise addition of ammonia.

    • Stir the mixture in an ice bath for 2 hours to facilitate the precipitation of the less soluble diastereomeric salt (N-acetyl-D-phenylglycine-L-phenylalanine methyl ester).

  • Separation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected solid with a small amount of cold deionized water.

    • The filtrate contains the more soluble diastereomeric salt of D-phenylalanine methyl ester.

  • Isolation of D-Phenylalanine Methyl Ester:

    • Take the filtrate from the previous step and adjust the pH to 9 with ammonia.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain D-phenylalanine methyl ester.

  • Recovery of the Resolving Agent:

    • Dissolve the filtered solid (the diastereomeric salt of the L-enantiomer) in deionized water (100 mL).

    • Adjust the pH to 2 with 3 mol/L hydrochloric acid.

    • Cool the solution to 4°C to precipitate the N-acetyl-D-phenylglycine.

    • Filter the solid, wash with a small amount of cold water, and dry to recover the resolving agent. A recovery yield of 71.1% can be expected.[1]

Analytical Derivatization for HPLC and NMR Analysis

This compound can be used as a chiral derivatizing agent to convert enantiomeric mixtures of chiral amines and alcohols into diastereomers. These diastereomers can then be separated and quantified using standard chromatographic (HPLC) or spectroscopic (NMR) techniques.

Application: Enantiomeric Purity Determination of Chiral Amines and Alcohols

This section provides a generalized protocol for the derivatization of chiral primary/secondary amines and alcohols with N-acetyl-phenylglycine for subsequent analysis.

Logical Relationship for Derivatization:

G cluster_activation Carboxylic Acid Activation cluster_derivatization Derivatization cluster_analysis Analysis act_start N-acetyl-phenylglycine act_method1 Method 1: Acid Chloride Formation (e.g., SOCl2 or (COCl)2) act_start->act_method1 act_method2 Method 2: In-situ Coupling (e.g., EDC, HOBt) act_start->act_method2 act_activated Activated N-acetyl-phenylglycine act_method1->act_activated act_method2->act_activated deriv_reaction Reaction with Activated Agent act_activated->deriv_reaction deriv_analyte Racemic Amine or Alcohol deriv_analyte->deriv_reaction deriv_product Diastereomeric Mixture (Amides or Esters) deriv_reaction->deriv_product ana_hplc HPLC Analysis (Achiral Stationary Phase) deriv_product->ana_hplc ana_nmr NMR Analysis deriv_product->ana_nmr ana_result_hplc Separated Diastereomer Peaks ana_hplc->ana_result_hplc ana_result_nmr Distinct Diastereomer Signals ana_nmr->ana_result_nmr

References

Application Notes and Protocols: The Strategic Use of Acetyl-DL-phenylglycine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Acetyl-DL-phenylglycine as a starting material in the synthesis of key pharmaceutical intermediates, with a primary focus on the production of the D-phenylglycine side chain for semi-synthetic β-lactam antibiotics like ampicillin (B1664943).

Introduction

This compound is a versatile and stable derivative of the non-proteinogenic amino acid phenylglycine. Its acetyl group serves as a convenient protecting group for the amine functionality, allowing for strategic manipulation during synthesis. The "DL" designation indicates a racemic mixture, which necessitates a resolution step to isolate the desired D-enantiomer, a crucial component in many blockbuster antibiotics.[1] This document outlines a multi-step chemoenzymatic pathway to convert this compound into D-phenylglycine derivatives suitable for pharmaceutical synthesis.

The overall synthetic pathway can be visualized as follows:

G A This compound B Deacetylation (Acid Hydrolysis) A->B Step 1 C DL-phenylglycine B->C D Resolution (e.g., with (+)-Tartaric Acid) C->D Step 2 E D-phenylglycine D->E F L-phenylglycine (By-product) D->F G Activation (Esterification) E->G Step 3 H D-phenylglycine Methyl Ester (PGME) G->H I Enzymatic Coupling (with 6-APA) H->I Step 4 J Ampicillin I->J

Caption: Chemoenzymatic pathway from this compound to Ampicillin.

Experimental Protocols

Step 1: Deacetylation of this compound to DL-phenylglycine

This protocol describes the acid-catalyzed hydrolysis to remove the acetyl protecting group.

Materials:

  • This compound

  • 6N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound.

  • For each mole of the starting material, add a sufficient volume of 6N HCl to ensure complete dissolution upon heating.

  • Heat the mixture to reflux (approximately 110°C) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully neutralize the mixture to a pH of approximately 7.0 by the slow addition of a NaOH solution. DL-phenylglycine will precipitate out of the solution.

  • Cool the suspension in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain DL-phenylglycine.

Step 2: Resolution of DL-phenylglycine to D-phenylglycine

This protocol utilizes (+)-tartaric acid as a resolving agent to selectively crystallize the D-enantiomer.[2]

Materials:

  • DL-phenylglycine

  • (+)-Tartaric Acid

  • Methanol (B129727)

  • Deionized water

  • Stirring hotplate

  • Crystallization dish

  • Vacuum filtration setup

Procedure:

  • Dissolve DL-phenylglycine in a minimal amount of a heated methanol-water solvent mixture.

  • In a separate container, dissolve an equimolar amount of (+)-tartaric acid in the same heated solvent mixture.

  • Combine the two solutions while hot and stir to ensure homogeneity.

  • Allow the solution to cool slowly to room temperature, and then place it in a cold bath (e.g., ice-water) to induce crystallization. The D-phenylglycine-(+)-tartrate salt will preferentially crystallize.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • To liberate the D-phenylglycine, dissolve the tartrate salt in a minimal amount of hot deionized water and adjust the pH to the isoelectric point of phenylglycine (around 6.0) with a suitable base (e.g., dilute ammonium (B1175870) hydroxide).

  • The D-phenylglycine will precipitate. Cool the mixture to maximize the yield.

  • Collect the D-phenylglycine by vacuum filtration, wash with cold water, and dry.

Step 3: Activation of D-phenylglycine to D-phenylglycine Methyl Ester (PGME)

Esterification of the carboxylic acid group activates the D-phenylglycine for the subsequent enzymatic coupling.

Materials:

  • D-phenylglycine

  • Methanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Round-bottom flask with a gas outlet

  • Magnetic stirrer

  • Ice bath

Procedure (using Thionyl Chloride):

  • Suspend D-phenylglycine in an excess of methanol in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the solid will dissolve.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess methanol and HCl (a byproduct) under reduced pressure.

  • The resulting solid is D-phenylglycine methyl ester hydrochloride, which can be used directly in the next step or neutralized to obtain the free ester.

Step 4: Enzymatic Synthesis of Ampicillin

This protocol describes the kinetically controlled synthesis of ampicillin from D-phenylglycine methyl ester (PGME) and 6-aminopenicillanic acid (6-APA) using immobilized penicillin G acylase.[3][4]

G cluster_0 Enzymatic Coupling Workflow A Prepare Reaction Mixture (6-APA, PGME, Buffer) B Add Immobilized Penicillin G Acylase A->B C Incubate with Stirring (Controlled pH and Temperature) B->C D Monitor Reaction Progress (HPLC) C->D E Stop Reaction & Separate Enzyme D->E F Isolate and Purify Ampicillin E->F

Caption: General workflow for the enzymatic synthesis of Ampicillin.

Materials:

  • D-phenylglycine methyl ester (PGME)

  • 6-aminopenicillanic acid (6-APA)

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

  • Acid (e.g., 2N HCl) for pH control

  • Reaction vessel with temperature and pH control

  • Stirrer

  • High-Performance Liquid Chromatography (HPLC) system for monitoring

Procedure:

  • In a temperature-controlled reaction vessel, dissolve 6-APA and PGME in the phosphate buffer. Typical molar ratios of PGME to 6-APA range from 2:1 to 4:1.[3]

  • Adjust the pH of the solution to the optimal range for the enzyme (typically pH 6.0-7.0).[5]

  • Add the immobilized penicillin G acylase to the reaction mixture.

  • Maintain the temperature at the optimal level for the enzyme (e.g., 25-35°C) with constant stirring.[3][5]

  • Continuously monitor the pH and maintain it at the setpoint by the controlled addition of acid, as the reaction consumes protons.

  • Take samples at regular intervals and analyze the concentrations of ampicillin, 6-APA, and PGME by HPLC to monitor the reaction progress and determine the point of maximum yield.[4]

  • Once the maximum yield is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be reused.

  • The resulting solution contains ampicillin, unreacted substrates, and byproducts. The ampicillin can be isolated and purified using standard techniques such as crystallization.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of ampicillin is influenced by various factors. The following tables summarize key quantitative data from different studies.

Table 1: Reaction Conditions for Enzymatic Ampicillin Synthesis

ParameterRange/ValueReference(s)
Enzyme SourceE. coli, Alcaligenes faecalis[3][6]
pH6.0 - 7.0[4][5]
Temperature4 - 35°C[3][7]
Substrate Ratio (PGME:6-APA)1.5:1 to 6:1[3][5]
6-APA Concentration50 - 200 mM[3][5]
PGME Concentration150 - 600 mM[3][5]

Table 2: Reported Yields and Conversions for Enzymatic Ampicillin Synthesis

Yield/Conversion MetricReported ValueReaction ConditionsReference(s)
Maximum Conversion39% (one-pot, one-step)Penicillin G and D-PGME, room temp., pH 7[4]
Maximum Conversion47% (one-pot, two-step)Penicillin G and D-PGME, room temp., pH 7[4]
Synthesis Yield56.9%4°C, pH 6.5[7]
Ampicillin Yield87%Optimized conditions, two-step cascade[6]
Selectivity (S/H ratio)1.4 - 5.2Using E. coli PGA

Note: Yields and conversions are highly dependent on the specific reaction conditions, enzyme preparation, and substrate concentrations.

Signaling Pathways and Logical Relationships

The core of the enzymatic synthesis is the acyl-enzyme intermediate mechanism, which is a key concept in understanding the kinetics of the reaction.

G cluster_0 Synthesis Pathway (Desired) cluster_1 Hydrolysis Pathway (Side Reaction) E Immobilized Penicillin G Acylase AcylEnzyme Acyl-Enzyme Intermediate E->AcylEnzyme + PGME PGME D-phenylglycine Methyl Ester (PGME) PGME->AcylEnzyme Methanol Methanol PGME->Methanol AcylEnzyme->E Regenerated Enzyme Ampicillin Ampicillin AcylEnzyme->Ampicillin + 6-APA PG D-phenylglycine (PG) AcylEnzyme->PG + H₂O Water Water Water->PG APA 6-Aminopenicillanic Acid (6-APA) APA->Ampicillin

Caption: Acyl-Enzyme intermediate mechanism in Ampicillin synthesis.

This diagram illustrates the central role of the acyl-enzyme intermediate. The activated acyl donor, PGME, binds to the enzyme, forming the intermediate and releasing methanol. This intermediate can then react with either 6-APA (the desired synthesis pathway to form ampicillin) or with water (an undesired hydrolysis side reaction that produces D-phenylglycine).[3] The goal in optimizing the reaction is to favor the nucleophilic attack of 6-APA over water, thereby maximizing the yield of ampicillin. This is often achieved by using high concentrations of substrates.[3]

Conclusion

This compound is a valuable and economically viable starting material for the synthesis of D-phenylglycine, a critical intermediate for many semi-synthetic antibiotics. The chemoenzymatic route described, involving deacetylation, resolution, activation, and enzymatic coupling, offers a robust pathway that can be optimized for high yields and purity. The provided protocols and data serve as a foundational guide for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols: N-Acetylation of DL-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the N-acetylation of DL-phenylglycine, a crucial chemical modification in pharmaceutical and synthetic chemistry. The protocol details a robust and reproducible method using acetic anhydride (B1165640) as the acetylating agent. These application notes include a step-by-step experimental procedure, tabulated quantitative data, characterization methods, and visual diagrams of the workflow and chemical reaction to ensure successful synthesis and analysis of N-acetyl-DL-phenylglycine.

Introduction

N-acetylation is a fundamental chemical transformation that introduces an acetyl group onto a nitrogen atom. In the context of amino acids such as DL-phenylglycine, this modification is often employed to protect the amino group during peptide synthesis, to modulate the pharmacological properties of parent molecules, or as an intermediate step in the synthesis of more complex chemical entities. N-acetyl-DL-phenylglycine is a key building block in the development of various pharmaceuticals. The following protocol provides a reliable method for its preparation in a laboratory setting.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplierNotes
DL-Phenylglycine≥98%Sigma-Aldrich, et al.
Acetic AnhydrideACS Reagent, ≥98%Sigma-Aldrich, et al.Corrosive and moisture-sensitive
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Scientific, et al.Corrosive
Deionized WaterHigh PurityIn-house or commercial
Sodium Hydroxide (B78521) (NaOH)Pellets, ≥97%Sigma-Aldrich, et al.For pH adjustment
Hydrochloric Acid (HCl)37%Sigma-Aldrich, et al.For pH adjustment
Round-bottom flask250 mLPyrex, et al.
Magnetic stirrer and stir bar
Ice bath
pH meter or pH paper
Büchner funnel and filter paper
Vacuum flask
Rotary evaporator
Melting point apparatus
NMR SpectrometerFor product characterization
Mass SpectrometerFor product characterization
Table 2: Reaction Parameters and Yields
ParameterValueReference
Molar Ratio (DL-Phenylglycine : Acetic Anhydride)1 : 1.2 to 1 : 2[1]
Reaction Temperature0-10 °C (initial), then warming to room temperature[2]
Reaction Time2-4 hours[3]
pH for precipitation~2[2]
Expected Yield92-98%[1]
Melting Point of N-acetyl-DL-phenylglycine198-201 °C[4]

Experimental Protocols

Synthesis of N-acetyl-DL-phenylglycine

This protocol is adapted from established procedures for the N-acetylation of amino acids.[3][5]

1. Dissolution of DL-Phenylglycine:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve DL-phenylglycine (e.g., 10 g, 1 equivalent) in a suitable volume of aqueous sodium hydroxide solution (e.g., 1 M NaOH) or glacial acetic acid. The choice of solvent can influence the reaction rate and workup procedure. For this protocol, we will proceed with an aqueous basic solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

2. Acetylation Reaction:

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution while vigorously stirring.

  • During the addition, maintain the temperature of the reaction mixture below 10 °C.

  • After the complete addition of acetic anhydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

3. Product Precipitation:

  • After the reaction is complete, cool the mixture again in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to adjust the pH of the solution to approximately 2. This will protonate the carboxylic acid and cause the N-acetyl-DL-phenylglycine to precipitate out of the solution.

  • Monitor the pH using a pH meter or pH paper.

4. Isolation and Purification:

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of ice-cold deionized water to remove any remaining inorganic salts.

  • The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Characterization of N-acetyl-DL-phenylglycine

1. Melting Point Determination:

  • Determine the melting point of the dried product using a melting point apparatus. The literature value for N-acetyl-DL-phenylglycine is in the range of 198-201 °C.[4]

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra of the product dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The spectra should confirm the presence of the acetyl group and the phenylglycine backbone.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the product to confirm its molecular weight (193.20 g/mol ).

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acetylation cluster_workup Work-up and Purification cluster_analysis Analysis dissolution Dissolve DL-Phenylglycine in aqueous NaOH cooling1 Cool to 0-5 °C dissolution->cooling1 addition Add Acetic Anhydride dropwise cooling1->addition stirring Stir for 2-3 hours at room temperature addition->stirring cooling2 Cool mixture stirring->cooling2 acidification Acidify to pH ~2 with HCl cooling2->acidification precipitation Precipitation of Product acidification->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with cold water filtration->washing recrystallization Recrystallization washing->recrystallization drying Dry under vacuum recrystallization->drying characterization Characterization (MP, NMR, MS) drying->characterization

Caption: Experimental workflow for the N-acetylation of DL-phenylglycine.

reaction_mechanism dl_phenylglycine DL-Phenylglycine (C₆H₅CH(NH₂)COOH) n_acetyl_dl_phenylglycine N-acetyl-DL-phenylglycine (C₆H₅CH(NHCOCH₃)COOH) dl_phenylglycine->n_acetyl_dl_phenylglycine + Acetic Anhydride acetic_anhydride Acetic Anhydride ((CH₃CO)₂O) acetic_acid Acetic Acid (CH₃COOH)

Caption: Chemical reaction for the N-acetylation of DL-phenylglycine.

References

Troubleshooting & Optimization

Technical Support Center: Diastereomeric Salt Crystallization of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of diastereomeric salt crystallization of Acetyl-DL-phenylglycine.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereomeric resolution of this compound.

Q1: Why am I getting a low yield of the desired diastereomeric salt?

A low yield can be attributed to several factors. A primary reason is the suboptimal choice of solvent, where the desired diastereomeric salt has moderate to high solubility in the mother liquor. Another possibility is that the crystallization process was terminated prematurely before reaching equilibrium. Additionally, the theoretical maximum yield for a classical resolution is 50% for each enantiomer from the racemate.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.

  • Temperature Optimization: Gradually lower the final crystallization temperature to decrease the solubility of the desired salt. Avoid crash cooling, as this can lead to the co-precipitation of the more soluble diastereomer.

  • Increase Concentration: Carefully evaporate the solvent to achieve a supersaturated solution, which is necessary for crystallization to occur.

  • Seeding: Introduce a small quantity of pure seed crystals of the desired diastereomeric salt to encourage nucleation and crystal growth.

  • Extended Crystallization Time: Allow the crystallization to proceed for a longer duration to ensure equilibrium is reached.

Q2: The purity of my crystalline product is low (low diastereomeric excess). What can I do?

Low purity, or low diastereomeric excess (d.e.), is a common problem and indicates that the undesired diastereomer is co-crystallizing with the desired one.

Troubleshooting Steps:

  • Solvent System Refinement: The choice of solvent is critical. A solvent system that provides a significant difference in solubility between the two diastereomeric salts is essential for high purity.

  • Controlled Cooling: Employ a slow and controlled cooling rate. Rapid cooling can induce the crystallization of both diastereomers.

  • Recrystallization: Purify the obtained diastereomeric salt by recrystallizing it from a suitable solvent. This process can be repeated until the desired purity is achieved.

  • Resolving Agent Selection: While some resolving agents are effective for similar molecules like N-acetyl-phenylalanine, they may not be suitable for N-acetyl-phenyl glycine. Consider screening different chiral resolving agents.

Q3: My crystallization attempt resulted in an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Dilute the Solution: Use a larger volume of solvent to reduce the concentration of the diastereomeric salt.

  • Slower Cooling: Decrease the cooling rate to allow more time for crystal nucleation and growth.

  • Solvent Modification: Add a co-solvent that reduces the solubility of the salt and promotes crystallization over oiling out.

  • Higher Crystallization Temperature: If possible, identify a solvent system that allows for crystallization at a higher temperature.

Frequently Asked Questions (FAQs)

Q1: What are some common resolving agents for N-Acetyl-DL-phenylglycine?

Based on available literature, chiral amines are commonly used. For instance, (-)-α-methylbenzylamine has been successfully used to resolve N-Acetyl-DL-α-phenylglycine in ethanol (B145695), achieving optical purities of over 90%.

Q2: How do I choose the right solvent for the crystallization?

The ideal solvent or solvent mixture should exhibit a large difference in solubility between the two diastereomeric salts. It is also important that the desired salt is not too soluble, to allow for a good yield. A solvent screening study is highly recommended. Alcohols, such as ethanol and methanol, are common starting points.

Q3: What is the expected yield for a diastereomeric salt crystallization?

For a classical diastereomeric resolution, the maximum theoretical yield for one enantiomer from a racemic mixture is 50%. However, the actual isolated yield will likely be lower due to factors such as the solubility of the desired salt in the mother liquor and losses during handling and purification.

Q4: Can I recycle the resolving agent?

Yes, in most cases, the resolving agent can be recovered from the mother liquor after the desired diastereomeric salt has been filtered off, and also from the purified diastereomeric salt after the desired enantiomer has been liberated. This is an important consideration for process economics, especially when using expensive resolving agents.

Data Presentation

The following tables summarize quantitative data from studies on the resolution of N-Acetyl-DL-phenylglycine and related compounds.

Disclaimer: Direct comparative studies on the resolution of N-Acetyl-DL-phenylglycine with a wide range of solvents and resolving agents are limited in publicly available literature. The data presented below for related compounds is for illustrative purposes to guide experimental design.

Table 1: Resolution of DL-Phenylalanine Methyl Ester using N-Acetyl-D-phenylglycine as a Resolving Agent [1][2]

ParameterValue
Resolving AgentN-Acetyl-D-phenylglycine
SubstrateDL-Phenylalanine Methyl Ester
SolventWater
Yield of D-phenylalanine methyl ester81.2%
Optical Purity98.1%

Table 2: Resolution of Racemic α-Amino Acid Esters with (R)-N-Acetylphenylglycine [3]

SubstrateYield (%)Enantiomeric Excess (ee, %)
α-Amino Acid Ester A34.1>96
α-Amino Acid Ester B43.9>96
α-Amino Acid Ester C-48
α-Amino Acid Ester D-16

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization of N-Acetyl-DL-phenylglycine

This protocol is a general guideline and may require optimization for specific resolving agents and solvent systems.

  • Dissolution: In a suitable reaction vessel, dissolve N-Acetyl-DL-phenylglycine in a minimal amount of a chosen solvent (e.g., ethanol) at an elevated temperature to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate vessel, dissolve an equimolar amount of the chiral resolving agent (e.g., (-)-α-methylbenzylamine) in the same solvent, also at an elevated temperature.

  • Salt Formation: Slowly add the resolving agent solution to the N-Acetyl-DL-phenylglycine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt. The formation of crystals may be spontaneous or may require seeding.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and diastereomeric excess of the product.

Protocol 2: Liberation of the Enantiomerically Enriched N-Acetyl-phenylglycine

  • Suspension: Suspend the isolated and purified diastereomeric salt in water.

  • Basification: Add a base, such as 1 M sodium hydroxide, dropwise until the pH of the solution is basic (e.g., pH 10-11). This will liberate the free amine resolving agent and convert the N-Acetyl-phenylglycine to its sodium salt.

  • Extraction of Resolving Agent: Extract the aqueous solution with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove the resolving agent.

  • Acidification: Carefully acidify the aqueous layer with a strong acid, such as 1 M hydrochloric acid, to a pH of approximately 2. This will precipitate the enantiomerically enriched N-Acetyl-phenylglycine.

  • Isolation: Collect the precipitated N-Acetyl-phenylglycine by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_purification Purification & Liberation dissolve_racemate Dissolve this compound in Solvent mix_solutions Mix Solutions dissolve_racemate->mix_solutions dissolve_resolving_agent Dissolve Chiral Resolving Agent in Solvent dissolve_resolving_agent->mix_solutions cool_slowly Slow Cooling mix_solutions->cool_slowly filtration Filter Crystals cool_slowly->filtration recrystallize Recrystallize (Optional) filtration->recrystallize liberate_enantiomer Liberate Enantiomer recrystallize->liberate_enantiomer troubleshooting_yield start Low Yield Issue check_solvent Is the solvent system optimized? start->check_solvent check_temp Is the crystallization temperature sufficiently low? check_solvent->check_temp Yes action_solvent Perform solvent screening check_solvent->action_solvent No check_conc Is the solution supersaturated? check_temp->check_conc Yes action_temp Gradually lower temperature check_temp->action_temp No check_time Was the crystallization time adequate? check_conc->check_time Yes action_conc Increase concentration or add anti-solvent check_conc->action_conc No action_time Increase crystallization time check_time->action_time No solution Yield Improved check_time->solution Yes action_solvent->check_temp action_temp->check_conc action_conc->check_time action_time->solution

References

Optimizing reaction conditions for enzymatic resolution with Acetyl-DL-phenylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic resolution of Acetyl-DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the kinetic resolution of this compound?

A1: The most common enzymes for the resolution of N-acetyl-DL-amino acids, including this compound, are acylases, particularly Acylase I (EC 3.5.1.14) and Penicillin G acylase (EC 3.5.1.11).[1][2][3][4] Lipases and nitrilases have also been employed for the resolution of phenylglycine derivatives.[5][6]

Q2: What is the general principle of enzymatic resolution of this compound?

A2: Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme to preferentially catalyze the reaction of one enantiomer in a racemic mixture.[7][8] In the case of this compound, an acylase will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-phenylglycine and leaving the unreacted N-acetyl-D-phenylglycine.[4] These two compounds can then be separated based on their different chemical properties.

Q3: Why is enzyme immobilization important for this process?

A3: Enzyme immobilization is a critical technique for improving the operational stability and reusability of the enzyme.[9] Immobilized enzymes are generally more resistant to changes in pH and temperature and can be easily separated from the reaction mixture for reuse, which significantly reduces the overall cost of the process.[9][10][11]

Q4: Can reaction conditions like pH and temperature significantly impact the enantioselectivity?

A4: Yes, pH and temperature are critical parameters that can influence not only the enzyme's activity but also its enantioselectivity.[12] It is essential to optimize these conditions for each specific enzyme to achieve the best results. For example, Penicillin G acylase exhibits maximum activity at a pH of around 8.0-8.5 and a temperature of 45-50°C.[1][11]

Troubleshooting Guide

Low Conversion Rate

Q5: I am observing a very low conversion rate in my enzymatic resolution. What are the possible causes and how can I address them?

A5: Low conversion rates can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Suboptimal pH: Ensure the pH of your reaction buffer is within the optimal range for the enzyme you are using. For many acylases, this is typically between pH 7.0 and 8.5.[1][9]

  • Suboptimal Temperature: Verify that the reaction is being conducted at the enzyme's optimal temperature. For instance, Penicillin G acylase often performs best around 50°C.[1][2]

  • Insufficient Enzyme Concentration: The amount of enzyme may be too low. Try incrementally increasing the enzyme loading to see if the conversion rate improves.[9]

  • Inadequate Reaction Time: The reaction may not have had enough time to proceed. Monitor the reaction progress over time by taking samples and analyzing the conversion to determine the optimal reaction duration.[9]

  • Enzyme Inhibition: Product inhibition can be a significant factor. As the concentration of the product (L-phenylglycine) increases, it can inhibit the enzyme's activity. Consider strategies to remove the product from the reaction mixture as it is formed.[10]

  • Poor Enzyme Activity: The enzyme itself may have low activity. Ensure it has been stored correctly and, if possible, perform an activity assay.

Poor Enantioselectivity

Q6: My reaction is proceeding, but the enantiomeric excess (e.e.) of my product is low. How can I improve the enantioselectivity?

A6: Achieving high enantioselectivity is key to a successful resolution. Here are some strategies to improve it:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also reduce the reaction rate.[12]

  • Screen Different Enzymes: Not all enzymes will exhibit high enantioselectivity for a particular substrate. Screening a variety of acylases or other suitable enzymes is often necessary to find the best catalyst.

  • Co-solvents: The addition of organic co-solvents can sometimes influence the enzyme's conformation and, in turn, its enantioselectivity. However, this must be done carefully as organic solvents can also denature the enzyme.

  • Substrate Modification: While not always feasible, slight modifications to the substrate can sometimes lead to better recognition by the enzyme and higher enantioselectivity.

Data Presentation

Table 1: Optimized Reaction Conditions for Penicillin G Acylase in the Resolution of Phenylglycine Derivatives.

ParameterOptimal ValueReference(s)
pH8.0 - 8.5[1][11]
Temperature45 - 50°C[1][11]
Substrate Concentration0.5% (w/v) of DL-PAPG[1][2]
Enzyme Concentration133 IU/gm of DL-PAPG[1][2]

Table 2: Michaelis-Menten Constants (Km) for Free and Immobilized Penicillin G Acylase.

Enzyme FormKm Value (mol/L)Reference(s)
Free PGA0.00387[11]
Immobilized PGA0.0101[11]

Experimental Protocols

Protocol 1: Enzymatic Resolution of this compound using Acylase I

This protocol is adapted from a general procedure for the resolution of N-acetyl-DL-amino acids.[4]

Materials:

  • This compound

  • Acylase I (e.g., from Aspergillus oryzae)

  • 0.1 M Phosphate (B84403) buffer (pH 7.5)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Reaction vessel with temperature and pH control

Procedure:

  • Substrate Preparation: Dissolve this compound in the phosphate buffer to the desired concentration (e.g., 100 mM). Adjust the pH to 7.5 with 1 M NaOH.

  • Enzyme Addition: Equilibrate the substrate solution to the optimal temperature for Acylase I (typically 37°C). Add the acylase to the reaction mixture. The exact amount will depend on the specific activity of the enzyme preparation.

  • Reaction Monitoring: Maintain the pH at 7.5 throughout the reaction by the controlled addition of 1 M NaOH using a pH-stat. The consumption of NaOH is proportional to the formation of L-phenylglycine. The reaction can also be monitored by taking aliquots at regular intervals and analyzing them by HPLC.

  • Reaction Termination: Once approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), terminate the reaction. This can be achieved by heating the mixture to 80-90°C for 15 minutes to denature the enzyme.

  • Product Separation:

    • Cool the reaction mixture and remove the denatured enzyme by centrifugation or filtration.

    • The resulting solution contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine.

    • Adjust the pH of the solution to the isoelectric point of L-phenylglycine (around pH 5.5-6.0) to induce crystallization.

    • Alternatively, separation can be achieved using ion-exchange chromatography.

Visualizations

EnzymaticResolutionWorkflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_separation 3. Separation & Purification cluster_products 4. Final Products Substrate Racemic this compound ReactionVessel Reaction Vessel (Controlled pH and Temperature) Substrate->ReactionVessel Buffer Buffer Preparation (e.g., Phosphate pH 7.5) Buffer->ReactionVessel Enzyme Acylase Solution Enzyme->ReactionVessel Monitoring Reaction Monitoring (HPLC / pH-stat) ReactionVessel->Monitoring Termination Reaction Termination (e.g., Heat) Monitoring->Termination ~50% Conversion Filtration Enzyme Removal (Filtration/Centrifugation) Termination->Filtration Separation Product Separation (Crystallization / Chromatography) Filtration->Separation L_Product L-phenylglycine Separation->L_Product D_Product N-acetyl-D-phenylglycine Separation->D_Product

Caption: Workflow for the enzymatic resolution of this compound.

TroubleshootingDecisionTree Start Low Conversion or Poor Enantioselectivity Check_pH Is pH optimal for the enzyme? Start->Check_pH Optimize_Temp Can temperature be optimized for selectivity? Start->Optimize_Temp Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Adjust reaction temperature Check_Temp->Adjust_Temp No Check_Enzyme_Conc Is enzyme concentration sufficient? Check_Temp->Check_Enzyme_Conc Yes Adjust_Temp->Check_Enzyme_Conc Increase_Enzyme Increase enzyme loading Check_Enzyme_Conc->Increase_Enzyme No Check_Time Is reaction time adequate? Check_Enzyme_Conc->Check_Time Yes Increase_Enzyme->Check_Time Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Consider_Inhibition Consider product inhibition. Implement product removal strategy. Check_Time->Consider_Inhibition Yes Increase_Time->Consider_Inhibition Lower_Temp Lower reaction temperature Optimize_Temp->Lower_Temp Yes Screen_Enzymes Have different enzymes been screened? Optimize_Temp->Screen_Enzymes No Lower_Temp->Screen_Enzymes Perform_Screening Screen a panel of enzymes (e.g., different acylases, lipases) Screen_Enzymes->Perform_Screening No Consider_CoSolvent Consider adding a co-solvent Screen_Enzymes->Consider_CoSolvent Yes Perform_Screening->Consider_CoSolvent

Caption: Decision tree for troubleshooting common issues in enzymatic resolution.

References

Troubleshooting low enantiomeric excess in Acetyl-DL-phenylglycine resolution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low enantiomeric excess (ee) during the resolution of Acetyl-DL-phenylglycine.

Troubleshooting Guides & FAQs

This section is divided into two main categories based on the resolution method: Diastereomeric Salt Crystallization and Enzymatic Resolution .

Diastereomeric Salt Crystallization

This method involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization. Low enantiomeric excess in the final product often stems from issues in the crystallization process.

Frequently Asked Questions (FAQs)

Q1: My primary issue is low enantiomeric excess after crystallization. What are the most likely causes?

A1: Low enantiomeric excess (ee) is a common problem and can be attributed to several factors:

  • Suboptimal Resolving Agent: The choice of resolving agent is critical for achieving a significant difference in the solubility of the two diastereomeric salts.

  • Inappropriate Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A poor choice can lead to co-crystallization or low selectivity.

  • Thermodynamic vs. Kinetic Control: The crystallization time and temperature can influence which diastereomer crystallizes. Short crystallization times at lower temperatures often favor the kinetically preferred, less soluble salt, while longer times can lead to a thermodynamically more stable, but potentially less pure, product.[1]

  • Insufficient Purification: The isolated crystals may be contaminated with the mother liquor, which contains the more soluble diastereomer.

Q2: I am not observing any crystal formation after adding the resolving agent and cooling the solution. What should I do?

A2: Lack of crystallization is typically due to high solubility of the diastereomeric salts in the chosen solvent or insufficient supersaturation. To address this:

  • Solvent Screening: Experiment with a variety of solvents, including polar, non-polar, protic, and aprotic options, as well as solvent mixtures.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the desired diastereomeric salt.

    • Employ slow cooling or a gradual addition of an anti-solvent (a solvent in which the salts are poorly soluble).[2]

Q3: The yield of my desired diastereomer is very low. How can I improve it?

A3: A low yield indicates that a significant amount of the target diastereomer remains in the mother liquor. To improve the yield:

  • Optimize Solvent and Temperature: Screen for a solvent that further decreases the solubility of the desired salt. Experiment with lower crystallization temperatures.

  • Adjust Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity and yield of the less soluble salt.[3]

  • Racemization and Recycling: The unwanted enantiomer from the mother liquor can be racemized and recycled to improve the overall process yield.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess in Diastereomeric Resolution resolving_agent Evaluate Resolving Agent - Is it optimal for this compound? - Screen other agents (e.g., alkaloids, chiral amines/acids). start->resolving_agent solvent Optimize Solvent System - Screen various solvents and mixtures. - Aim for significant solubility difference between diastereomers. start->solvent conditions Adjust Crystallization Conditions - Vary temperature and cooling rate. - Investigate kinetic vs. thermodynamic control (time). start->conditions resolving_agent->solvent solvent->conditions purification Improve Purification - Wash crystals with cold solvent. - Recrystallize the diastereomeric salt. conditions->purification analysis Analyze Purity at Each Step - Use chiral HPLC or NMR to monitor ee. purification->analysis

Troubleshooting workflow for diastereomeric salt resolution.

Quantitative Data on Resolving Agents

While specific comparative data for this compound is limited in the literature, the following table provides examples of resolving agents used for similar amino acid derivatives, which can serve as a starting point for screening.

Resolving AgentRacemic CompoundSolventAchieved ee%Reference
(R)-N-acetylphenylglycineAmino acid estersEthyl acetate>96%[3]
(+)-Tartaric acidDL-phenylglycine estersAlkanol/polar solvent mixHigh[4]
(-)-Tartaric acid(1-methyl-2-phenyl)-ethylamineIsopropanol/Water83.5%[1]
Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to convert only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For this compound, acylases are commonly employed to hydrolyze the L-enantiomer.

Frequently Asked Questions (FAQs)

Q1: My enzymatic reaction shows a low conversion rate, resulting in a low yield of the L-phenylglycine. What are the possible reasons?

A1: Low conversion in enzymatic reactions can be due to several factors:

  • Suboptimal pH: Enzyme activity is highly dependent on the pH of the reaction medium.

  • Incorrect Temperature: Each enzyme has an optimal temperature range for its activity.

  • Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction.

  • Enzyme Inhibition: The product or by-products of the reaction may inhibit the enzyme's activity.

  • Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions.

Q2: The enantiomeric excess of my unreacted N-Acetyl-D-phenylglycine is lower than expected. What could be the cause?

A2: A low ee of the unreacted enantiomer suggests either incomplete conversion of the L-enantiomer or racemization.

  • Incomplete Reaction: If the reaction is not allowed to proceed to approximately 50% conversion, unreacted L-enantiomer will remain, lowering the ee of the D-enantiomer.

  • Racemization: Although less common under mild enzymatic conditions, some racemization of the starting material or product can occur, especially at non-optimal pH values.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess in Enzymatic Resolution ph_temp Optimize Reaction Parameters - Adjust pH (typically 7.0-8.5). - Vary temperature (typically 37-50°C). start->ph_temp enzyme_conc Adjust Enzyme & Substrate Conc. - Increase enzyme loading. - Check for substrate inhibition. start->enzyme_conc reaction_time Monitor Reaction Progress - Track conversion over time to ensure ~50% completion. - Avoid overly long reaction times. ph_temp->reaction_time enzyme_conc->reaction_time product_sep Improve Product Separation - Ensure complete separation of L-phenylglycine from N-Acetyl-D-phenylglycine. reaction_time->product_sep analysis Analyze Purity at Each Step - Use chiral HPLC to monitor ee. product_sep->analysis

Troubleshooting workflow for enzymatic resolution.

Quantitative Data on Enzymatic Resolution

EnzymeSubstrateOptimal pHOptimal Temp. (°C)Achieved ee%Reference
Hog kidney acylase IN-acetyl-DL-phenylglycine-->99% (L-PG), >95% (D-PG)[5]
Immobilized Penicillin G acylaseN-acetyl-DL-phenylglycine8.550>97% hydrolysis of L-form[6][7]
α-ChymotrypsinN-acetyl-DL-phenylglycine methyl ester7.825High[8]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one equivalent of this compound in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions. If no crystals form upon cooling to room temperature, attempt to induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. The solution can be slowly cooled further in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and add an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to liberate the free N-acetyl-phenylglycine enantiomer.

  • Extraction: Extract the liberated enantiomer with a suitable organic solvent.

  • Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess of the product using chiral HPLC or NMR spectroscopy.

Protocol 2: General Procedure for Enzymatic Resolution using Acylase
  • Reaction Setup: Dissolve N-acetyl-DL-phenylglycine in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).

  • Enzyme Addition: Add the acylase enzyme (e.g., Acylase I from Aspergillus sp.) to the solution. The enzyme loading will depend on its activity and should be optimized.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion by HPLC. The reaction should be stopped at approximately 50% conversion.

  • Enzyme Removal: If using an immobilized enzyme, it can be removed by filtration and reused. If using a soluble enzyme, it can be denatured by heating or by a significant pH shift.

  • Product Separation:

    • Adjust the pH of the reaction mixture to the isoelectric point of L-phenylglycine (around pH 6) to precipitate the product.

    • Alternatively, acidify the solution to a low pH (e.g., pH 2) and extract the unreacted N-acetyl-D-phenylglycine with an organic solvent like ethyl acetate. The aqueous layer will contain the L-phenylglycine.

  • Isolation and Analysis: Isolate the separated products by crystallization or evaporation of the solvent. Determine the enantiomeric excess of the N-acetyl-D-phenylglycine and the chemical purity of the L-phenylglycine.

References

Effect of solvent on the efficiency of resolution with Acetyl-DL-phenylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of solvents in the efficient resolution of Acetyl-DL-phenylglycine. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and data to optimize your chiral separation processes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My resolution is not yielding crystals of the diastereomeric salt. What are the common causes?

A1: Several factors could prevent crystallization:

  • Solvent Choice: The diastereomeric salt may be too soluble in the chosen solvent. If you are using a highly polar solvent, consider switching to a less polar one or a solvent mixture. Conversely, if the salt is precipitating as an oil, the solvent may not be polar enough to induce crystallization.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try to concentrate the solution carefully. Be cautious not to remove too much solvent, which could cause the product to oil out. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

  • Purity of Starting Materials: Impurities in the this compound or the resolving agent can inhibit crystallization. Ensure both starting materials are of high purity.

  • Incorrect Stoichiometry: An improper molar ratio of the racemic mixture to the resolving agent can affect salt formation and crystallization. A 1:1 or 0.5:1 ratio of resolving agent to the racemate is a common starting point.

Q2: I've obtained crystals, but the enantiomeric excess (e.e.) is low. How can I improve the optical purity?

A2: Low enantiomeric excess is a common issue and can often be addressed by:

  • Solvent Optimization: The choice of solvent is paramount for achieving high enantiomeric excess. A solvent that provides a significant difference in solubility between the two diastereomeric salts is ideal. As indicated in the data below, water has been shown to be a superior solvent to methanol (B129727) for the resolution of a similar system, as the diastereomeric salts are more soluble in methanol, leading to lower optical purity.[1][2] Experiment with a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water).

  • Recrystallization: A single crystallization may not be sufficient to achieve high optical purity. One or more recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric excess.

  • Temperature Control: The temperature at which crystallization occurs can influence the selectivity. Slower cooling or maintaining the crystallization at a specific temperature might improve the resolution efficiency.

Q3: The yield of my resolved product is very low. What can I do to increase it?

A3: Low yields can be attributed to several factors:

  • Solubility of the Diastereomeric Salt: The desired diastereomeric salt might have moderate solubility in the chosen solvent, leading to significant loss in the mother liquor. A solvent that minimizes the solubility of the desired salt while keeping the other diastereomer in solution is optimal.

  • Premature Precipitation: If both diastereomeric salts precipitate, the yield of the desired enantiomer will be compromised, and the optical purity will be low. This can be addressed by carefully selecting the solvent system.

  • Racemization: Although less common under standard resolution conditions, the stereocenter could be susceptible to racemization if harsh conditions (e.g., high temperatures or extreme pH) are used.

Data on Solvent Effects in Phenylglycine Derivative Resolutions

The selection of an appropriate solvent is a critical parameter in the successful resolution of chiral compounds. The following tables summarize quantitative data from studies on the resolution of phenylglycine derivatives, illustrating the impact of the solvent on yield and enantiomeric excess.

Table 1: Effect of Solvent on the Resolution of DL-Phenylalanine Methyl Ester using N-Acetyl-D-phenylglycine as a Resolving Agent

Solvent SystemYield of Resolved Product (%)Optical Purity (%)Reference
WaterHighHigh[1][2]
MethanolNot ReportedLow[1][2]

Note: The study indicates that while N-acetyl-D-phenylglycine is more soluble in methanol, the resulting diastereomeric salts are also more soluble, leading to a decrease in optical purity. Water is highlighted as the preferred solvent in this case.[1][2]

Table 2: Enzymatic Resolution of N-Acetyl-DL-phenylglycine Esters in Aqueous-Organic Solvent Mixtures

SubstrateSolvent System (v/v)Yield of Resolved Ester (%)Optical Rotation of Resolved EsterReference
N-acetyl-DL-phenylglycine methyl esterDioxane/Water (1:3)99.5[α]57825 = -156.5° (c=1 in ethanol)[3]
N-acetyl-DL-phenylglycine ethyl esterDioxane/Water (3:7)96.6[α]57825 = -151.9° (c=1.56% in ethanol)[3]

Note: This data is from an enzymatic resolution process, where the solvent system influences both the solubility of the substrate and the activity of the enzyme.[3]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution of this compound

This protocol is a generalized procedure and should be optimized for specific resolving agents and solvent systems.

  • Dissolution: Dissolve one equivalent of this compound and 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) in a suitable solvent at an elevated temperature until all solids dissolve.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate crystallization. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and adjust the pH to be acidic (e.g., with HCl) to liberate the resolved N-acetyl-phenylglycine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over a drying agent (e.g., Na2SO4), and evaporate the solvent to obtain the resolved product.

  • Analysis: Determine the yield and measure the optical purity (enantiomeric excess) using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

Experimental Workflow

The following diagram illustrates a typical workflow for the resolution of this compound via diastereomeric salt formation.

G cluster_0 Preparation cluster_1 Resolution Process cluster_2 Isolation & Analysis A This compound (Racemic Mixture) D Dissolution at Elevated Temperature A->D B Chiral Resolving Agent B->D C Solvent Selection C->D E Cooling & Crystallization D->E F Filtration to Isolate Diastereomeric Salt E->F G Liberation of Enantiomer (pH Adjustment) F->G H Extraction & Solvent Removal G->H I Analysis (Yield, e.e.) H->I

Caption: Workflow for the resolution of this compound.

References

Preventing racemization during the recovery of resolved amines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the stereochemical integrity of resolved amines during recovery. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the recovery of a resolved chiral amine?

Racemization is the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate). This loss of optical purity is a significant concern during the workup and purification of resolved amines. The primary drivers of racemization involve the formation of planar, achiral intermediates, which can be subsequently attacked from either face with equal probability, leading to a loss of the defined stereochemistry.[1]

Key factors that promote racemization include:

  • Formation of Imines or Enamines: The reversible formation of these achiral intermediates is a common pathway for racemization, leading to the loss of stereochemical information at the chiral center.[1]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] All organic molecules, including amines, have temperature limitations above which they can decompose or undergo unwanted side reactions.[2]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. They can promote the formation of achiral intermediates or facilitate tautomerism between imines and enamines.[1] The rate of racemization for amino acids, for instance, has been shown to increase with pH, especially above pH 10.[3]

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of racemization intermediates and transition states. Alcoholic solvents, for example, can act as hydrogen donors and may increase the rate of racemization in some cases.[1][4]

  • Prolonged Reaction/Workup Times: Extended exposure to conditions that can induce racemization increases the likelihood of a diminished enantiomeric excess (ee).[1]

  • Chromatography on Silica (B1680970) Gel: The acidic nature of standard silica gel can promote racemization of sensitive amines. The silanol (B1196071) groups on the silica surface are acidic and can interact with basic amines, potentially catalyzing the formation of achiral intermediates.[5][6]

Q2: My resolved amine is racemizing during the free-basing step. What can I do to prevent this?

This is a common issue, as the introduction of a base to neutralize an amine salt can create conditions conducive to racemization. Here are several strategies to mitigate this problem:

  • Choice of Base: Use a weaker, non-nucleophilic base. Strong bases can deprotonate a carbon atom adjacent to the stereocenter, leading to an achiral carbanion or enamine. Consider using a milder base like sodium bicarbonate or potassium carbonate in a biphasic system (e.g., dichloromethane (B109758)/water) to neutralize the amine salt. Sterically hindered bases can also be beneficial.

  • Temperature Control: Perform the neutralization and extraction at low temperatures (e.g., 0-5 °C) to minimize the rate of racemization.

  • Minimize Contact Time: Do not let the amine remain in the basic solution for an extended period. Quickly perform the extraction after neutralization.

  • Avoid Excess Base: Use only the stoichiometric amount of base required to neutralize the amine salt. An excess of base can accelerate racemization.

Q3: I am observing a decrease in enantiomeric excess after purification by silica gel chromatography. How can I avoid this?

Racemization on silica gel is a frequent problem for chiral amines due to the acidic nature of the stationary phase.[1][5] Here are some troubleshooting tips:

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360) for purification, as these are less likely to cause racemization of basic compounds.[7]

  • Deactivate the Silica Gel: If you must use silica gel, you can neutralize its acidic sites by pre-treating it with a solution of triethylamine (B128534) in the eluent system. A common practice is to use an eluent containing a small percentage (e.g., 0.1-1%) of triethylamine or another amine base.

  • Use Amine-Bonded Silica: Specialized amine-bonded silica columns are commercially available. These have an aminopropyl-functionalized surface that reduces the acidity of the underlying silica, providing a more inert environment for basic compounds.[6]

  • Alternative Purification Methods: If racemization remains an issue, consider other purification techniques such as crystallization or distillation (if the amine is volatile and thermally stable).

Troubleshooting Guide: Loss of Enantiomeric Excess

Problem: The enantiomeric excess (ee) of my resolved amine is lower than expected after recovery.

Below is a systematic workflow to diagnose and resolve the issue.

G start Low ee Observed After Recovery check_workup Review Workup Procedure start->check_workup check_purification Review Purification Method start->check_purification check_analysis Verify Analytical Method start->check_analysis temp_control Temperature Control During Workup? check_workup->temp_control silica_gel Silica Gel Chromatography Used? check_purification->silica_gel chiral_hplc Chiral HPLC/GC Method Validated? check_analysis->chiral_hplc base_choice Base Used for Neutralization? temp_control->base_choice No sol_workup_high_temp High Temperature Workup temp_control->sol_workup_high_temp Yes duration Duration of Basic/Acidic Conditions? base_choice->duration Mild sol_workup_strong_base Strong Base Used base_choice->sol_workup_strong_base Strong duration->check_purification Short sol_workup_long_time Prolonged Exposure duration->sol_workup_long_time Long action_temp Action: Perform workup at lower temperatures (0-5 °C). sol_workup_high_temp->action_temp action_base Action: Use a milder base (e.g., NaHCO3) or a hindered base. sol_workup_strong_base->action_base action_time Action: Minimize contact time with acidic/basic solutions. sol_workup_long_time->action_time solvent_evap Solvent Evaporation Conditions? silica_gel->solvent_evap No sol_silica Standard Silica Gel silica_gel->sol_silica Yes solvent_evap->check_analysis No Heat sol_evap_heat Evaporation with High Heat solvent_evap->sol_evap_heat Heated action_silica Action: Use deactivated silica (add Et3N to eluent), alumina, or amine-bonded silica. sol_silica->action_silica action_evap Action: Use rotary evaporation at reduced pressure and moderate temperature. sol_evap_heat->action_evap sol_hplc_not_validated Method Not Validated chiral_hplc->sol_hplc_not_validated No action_hplc Action: Run a racemic standard to confirm peak identification and separation. sol_hplc_not_validated->action_hplc

Troubleshooting workflow for low enantiomeric excess.

Quantitative Data Summary

The rate of racemization is highly dependent on the specific amine, solvent, temperature, and pH. Below are some compiled data to illustrate these effects.

Table 1: Influence of Temperature and Solvent on the Racemization of Benzylic Amines in Continuous Flow

Amine SubstrateSolventTemperature (°C)Residence Time (min)Racemization (% ee drop)
(S)-1-PhenylethylamineToluene (B28343)803043
(S)-1-(4-Methoxyphenyl)ethylamineToluene801214
(S)-1-(4-Chlorophenyl)ethylamineToluene801211

Data synthesized from a study on continuous flow racemization. The values indicate the drop in enantiomeric excess after a single pass through a heated catalyst bed.[4]

Table 2: Effect of pH on Racemization of Amino Acids

Amino AcidpH 7 (D/L ratio)pH 10 (D/L ratio)% Increase in Racemization
Aspartic Acid~0.14~0.1829%
Glutamic Acid~0.05~0.12134%

Data adapted from a study on amino acid racemization in mollusk shells heated at 110°C. The D/L ratio indicates the proportion of the D-enantiomer to the L-enantiomer; a higher ratio signifies more racemization.[3] These data highlight the significant impact of basic pH on the rate of racemization.

Experimental Protocols

Protocol 1: General Procedure for the Recovery of a Resolved Amine from its Hydrochloride Salt

This protocol outlines a mild procedure to liberate a chiral amine from its HCl salt while minimizing the risk of racemization.

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water at 0-5 °C.

  • Biphasic System: Add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (B1210297) to the aqueous solution. The volume of the organic solvent should be sufficient to dissolve the free amine.

  • Neutralization: Cool the biphasic mixture to 0-5 °C in an ice bath. While stirring vigorously, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.

  • pH Monitoring: Monitor the pH of the aqueous layer using pH paper. Continue adding the bicarbonate solution until the pH is between 8 and 9. Avoid making the solution strongly basic.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh, cold organic solvent.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 30°C) to prevent heating the amine.

  • Analysis: Determine the enantiomeric excess of the recovered amine using a validated chiral HPLC or GC method.

Protocol 2: Purification of a Chiral Amine using Deactivated Silica Gel

This protocol describes how to perform flash column chromatography on a chiral amine that is susceptible to racemization on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v). Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation of the acidic sites on the silica.

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Equilibration: Equilibrate the packed column by flushing it with the eluent system containing 0.5-1% triethylamine.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions as usual.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified amine.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual triethylamine.

  • Final Analysis: Confirm the purity and determine the enantiomeric excess of the final product.

Process Flow and Decision Making

The following diagram illustrates the decision-making process for recovering a resolved amine with a focus on preventing racemization.

G start Resolved Amine Salt in Solution neutralization Neutralization (Free-basing) start->neutralization extraction Extraction with Organic Solvent neutralization->extraction Use mild base, low temp drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration crude_amine Crude Chiral Amine concentration->crude_amine Low temp evaporation purity_check Check Purity and ee crude_amine->purity_check final_product Final Product (High Purity & ee) purity_check->final_product Purity & ee OK purification_needed Purification Required purity_check->purification_needed Purity or ee Not OK purification_choice Choose Purification Method purification_needed->purification_choice crystallization Crystallization purification_choice->crystallization Crystalline solid distillation Distillation purification_choice->distillation Volatile & stable chromatography Chromatography purification_choice->chromatography Non-crystalline/non-volatile crystallization->purity_check distillation->purity_check amine_sensitivity Amine Sensitive to Acid? chromatography->amine_sensitivity deactivated_silica Deactivated Silica or Alumina amine_sensitivity->deactivated_silica Yes standard_silica Standard Silica (Risk of Racemization) amine_sensitivity->standard_silica No deactivated_silica->purity_check standard_silica->purity_check

References

Technical Support Center: Industrial Scale-Up of Acetyl-DL-phenylglycine Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Acetyl-DL-phenylglycine resolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the resolution process.

Issue 1: Low Yield of the Desired Enantiomer

Potential Cause Recommended Action
Incomplete Reaction - Enzymatic Resolution: Verify enzyme activity and concentration. Ensure optimal pH and temperature are maintained throughout the reaction.[1] Consider increasing reaction time. For penicillin G acylase, maximum activity is observed at pH 8.5 and 50°C.[1] - Chemical Resolution: Ensure the molar ratio of the resolving agent to the substrate is optimized.[2]
Poor Diastereomeric Salt Precipitation - Solvent System: The choice of solvent is critical. Water is often a preferred solvent for diastereomeric salt formation.[2] The addition of a less polar co-solvent might be necessary to induce precipitation, but this can also decrease optical purity.[3] - Temperature: Lowering the crystallization temperature can improve the yield of the diastereomeric salt. For N-acetyl-D-phenylglycine as a resolving agent, crystallization at -10°C yielded the highest optical purity.[3]
Product Loss During Work-up - Extraction: Optimize the pH for extraction to ensure the product is in the desired ionic state for efficient separation into the aqueous or organic phase. - Filtration and Washing: Minimize the amount of solvent used for washing the crystalline product to prevent dissolution. Use ice-cold solvent for washing.
Sub-optimal Resolving Agent - The choice of resolving agent significantly impacts yield. N-acetyl-D-phenylglycine has been shown to give high yields.[2][3] Tartaric acid is a readily available and cost-effective option.

Issue 2: Low Enantiomeric Excess (e.e.) or Optical Purity

Potential Cause Recommended Action
Co-precipitation of the Undesired Diastereomer - Crystallization Conditions: Slow cooling during crystallization can lead to more selective precipitation. Avoid rapid temperature drops. - Solvent Choice: The solvent system can influence the solubility of both diastereomeric salts. A solvent system that maximizes the solubility difference between the two diastereomers is ideal. - Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve optical purity, although this may lead to some yield loss.
Racemization - pH and Temperature: Extreme pH and high temperatures can cause racemization of the product. Maintain moderate conditions during the reaction and work-up. For enzymatic resolutions, the pH should be kept constant, for example at 7.8, by adding a base.[4] - Hydrolysis Conditions: During the hydrolysis of the resolved N-acetyl-D-phenylglycine ester, harsh acidic or basic conditions can lead to racemization.[5]
Impure Resolving Agent - Ensure the resolving agent has high optical purity, as this directly affects the separation efficiency.[3]

Issue 3: Difficulty with Enzyme Activity and Stability in Enzymatic Resolution

Potential Cause Recommended Action
Enzyme Inhibition - Substrate/Product Inhibition: High substrate or product concentrations can inhibit enzyme activity. Consider a fed-batch approach for substrate addition. - Solvent Effects: Organic co-solvents used to dissolve the substrate can denature the enzyme.[4] Screen for enzyme-compatible solvents or consider using immobilized enzymes.
Enzyme Denaturation - Temperature and pH: Operate within the enzyme's optimal temperature and pH range. For example, immobilized penicillin G acylase shows maximum activity at pH 8.5 and 50°C.[1] - Mechanical Stress: High shear forces from aggressive mixing can damage the enzyme, especially in large-scale reactors.
Poor Enzyme Reusability (for immobilized enzymes) - Leaching: Enzyme may leach from the support. Ensure the immobilization protocol is robust. - Fouling: The enzyme support can become fouled by reactants or byproducts. Implement a washing step between cycles. Immobilized penicillin G acylase has been successfully used for 50 cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the industrial resolution of this compound?

A1: The primary methods employed for industrial-scale resolution include:

  • Diastereomeric Salt Crystallization: This is a widely used chemical resolution method involving a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method utilizes stereoselective enzymes, such as acylases or lipases, to selectively hydrolyze one enantiomer of the N-acetyl-DL-phenylglycine or its ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.[1][4][6]

  • Crystallization-Induced Dynamic Kinetic Resolution (DKR): This is an advanced method that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[7]

Q2: How do I choose the right resolving agent for chemical resolution?

A2: The ideal resolving agent should be:

  • Readily available and inexpensive: For industrial scale, cost is a major factor.[3]

  • Optically pure: The purity of the resolving agent directly impacts the achievable enantiomeric excess of the product.[3]

  • Forms well-defined, easily separable crystalline salts with one of the enantiomers.

  • Easily recoverable for reuse. Commonly used resolving agents include tartaric acid and derivatives of other chiral amino acids like N-acetyl-D-phenylalanine.[3]

Q3: What are the advantages of enzymatic resolution over chemical resolution?

A3: Enzymatic resolution offers several advantages:

  • High Selectivity: Enzymes are often highly enantioselective, leading to products with high optical purity.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild pH and temperature conditions, which minimizes the risk of racemization and side reactions.[4]

  • Environmental Friendliness: Enzymes are biodegradable catalysts, and the process often uses water as a solvent, reducing the reliance on organic solvents.[8]

Q4: Can I reuse the enzyme in an enzymatic resolution process?

A4: Yes, enzyme immobilization on a solid support is a common strategy in industrial processes to facilitate enzyme recovery and reuse, which significantly reduces costs.[1] Immobilized penicillin G acylase, for instance, has been shown to be reusable for up to 50 cycles.[1]

Q5: What is a "dynamic kinetic resolution" and how does it improve yield?

A5: Dynamic kinetic resolution (DKR) is a technique used to overcome the 50% theoretical yield limit of a standard kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ as the more reactive enantiomer is consumed. This continuous conversion of the undesired enantiomer into the racemate allows for, in principle, a complete conversion of the starting material into the desired enantiomerically pure product.[7]

Data Presentation

Table 1: Comparison of Different Resolution Methods for Phenylglycine Derivatives

Method Resolving Agent/Enzyme Substrate Yield (%) Enantiomeric Excess (e.e.) (%) Reference
Diastereomeric Salt CrystallizationN-acetyl-D-phenylglycineDL-phenylalanine methyl ester81.298.1[2]
Enzymatic ResolutionHog kidney acylase IN-acetyl-DL-phenylglycine36 (L-PG), 26 (D-PG)>99 (L-PG), >95 (D-PG)[6]
Enzymatic ResolutionImmobilized Penicillin G AcylaseL-phenyl acetyl phenylglycine>97 (hydrolysis)Not specified[1]
Dynamic Kinetic ResolutionNovozym 435 / PyridoxalDL-phenylglycine methyl ester85 (conversion)88[7]
Chemoenzymatic DKRNitrilase variantBenzaldehyde (via Strecker synthesis)up to 81≥ 95[9]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Immobilized Penicillin G Acylase

This protocol is based on the resolution of phenyl acetyl phenylglycine.

  • Substrate Preparation: Prepare a 0.5% (w/v) solution of DL-phenyl acetyl phenylglycine in an appropriate buffer system.

  • pH and Temperature Adjustment: Adjust the pH of the substrate solution to 7.8 and maintain the temperature at 37°C.[1]

  • Enzyme Addition: Add immobilized penicillin G acylase (IMEPGA) at a concentration of 133 IU per gram of DL-phenyl acetyl phenylglycine.[1]

  • Reaction: Stir the mixture for approximately 45 minutes. Monitor the reaction progress by measuring the consumption of base (to maintain pH) or by HPLC analysis. The reaction should result in the hydrolysis of L-phenyl acetyl phenylglycine to L-phenylglycine, leaving D-phenyl acetyl phenylglycine unreacted.[1]

  • Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme by filtration. Wash the enzyme with buffer for reuse.

  • Product Separation:

    • Acidify the reaction mixture to precipitate the unreacted D-phenyl acetyl phenylglycine.

    • Filter to isolate the D-phenyl acetyl phenylglycine.

    • Adjust the pH of the filtrate to the isoelectric point of L-phenylglycine to precipitate the L-phenylglycine.

    • Filter to isolate the L-phenylglycine.

  • Analysis: Determine the yield and enantiomeric excess of both products using chiral HPLC.

Protocol 2: Diastereomeric Salt Crystallization with N-acetyl-D-phenylglycine

This protocol is adapted from the resolution of DL-phenylalanine methyl ester.

  • Salt Formation: Dissolve DL-Acetyl-phenylglycine in water. Add N-acetyl-D-phenylglycine as the resolving agent. Adjust the pH to 5-6.[3]

  • Crystallization: Stir the solution in an ice bath for 2 hours to induce crystallization of the diastereomeric salt.[3] For higher optical purity, cooling to -10°C can be employed.[3]

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash with a minimal amount of ice-cold water.

  • Liberation of the Enantiomer:

    • Dissolve the crystalline salt in water.

    • Adjust the pH to 2 with hydrochloric acid to precipitate the recovered resolving agent (N-acetyl-D-phenylglycine).[3]

    • Filter to remove the resolving agent.

    • Adjust the pH of the filtrate to the isoelectric point of the desired D-phenylglycine enantiomer to precipitate it.

  • Recovery of the Other Enantiomer: The L-enantiomer can be recovered from the mother liquor from step 3 by appropriate pH adjustment.

  • Analysis: Determine the yield and optical purity of the isolated enantiomers.

Visualizations

experimental_workflow_enzymatic_resolution cluster_preparation Preparation cluster_reaction Reaction cluster_separation Separation & Purification prep Prepare Substrate Solution (DL-Acetyl-phenylglycine) adjust Adjust pH and Temperature prep->adjust add_enzyme Add Immobilized Enzyme adjust->add_enzyme react Enzymatic Hydrolysis add_enzyme->react filter_enzyme Filter and Recover Enzyme react->filter_enzyme filter_enzyme->add_enzyme Recycle separate_products Separate Products (pH Adjustment) filter_enzyme->separate_products isolate_D Isolate D-Enantiomer separate_products->isolate_D isolate_L Isolate L-Enantiomer separate_products->isolate_L

Caption: Workflow for Enzymatic Resolution.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion? start->check_reaction check_precipitation Check Precipitation Efficiency? check_reaction->check_precipitation Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, pH, Enzyme/Reagent Ratio) check_reaction->optimize_reaction No check_workup Check Work-up Losses? check_precipitation->check_workup Yes optimize_solvent Optimize Solvent System & Crystallization Temperature check_precipitation->optimize_solvent No optimize_workup Optimize Extraction/Washing Steps check_workup->optimize_workup No solution Yield Improved check_workup->solution Yes optimize_reaction->solution optimize_solvent->solution optimize_workup->solution

Caption: Troubleshooting Logic for Low Yield.

References

How to improve the filterability of Acetyl-DL-phenylglycine diastereomeric salts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the filterability of Acetyl-DL-phenylglycine diastereomeric salts. Poor filterability can lead to product loss, increased processing time, and inconsistent product quality. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common filtration challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound diastereomeric salt filtration so slow?

Slow filtration is typically a symptom of poor crystal quality, often characterized by small, needle-like, or agglomerated particles. These morphologies lead to a densely packed filter cake with high resistance to solvent flow. Key factors influencing this include the choice of crystallization solvent, the cooling rate, and the level of supersaturation.

Q2: What is the ideal crystal morphology for good filterability?

For optimal filtration, aim for larger, well-defined, and relatively uniform crystals, often with a lower aspect ratio (i.e., less needle-like and more blocky or prismatic).[1] Such crystals form a more porous and less compressible filter cake, allowing the mother liquor to pass through more easily.

Q3: How does the solvent system impact the filterability of the diastereomeric salts?

The solvent system is a critical parameter that influences both the solubility difference between the diastereomers and the crystal habit of the desired salt. A solvent that promotes the growth of larger, more isometric crystals will significantly improve filterability. It is essential to conduct a solvent screen to identify a system that provides a good balance between yield and crystal quality.

Q4: Can the cooling rate during crystallization affect filtration?

Absolutely. A rapid cooling rate often leads to high supersaturation, which favors nucleation over crystal growth, resulting in a large number of small crystals that are difficult to filter. A slower, controlled cooling profile generally promotes the growth of larger, more easily filterable crystals.

Q5: What are filter aids, and can they help improve the filtration of my diastereomeric salts?

Filter aids are inert materials, such as diatomaceous earth (celite) or cellulose (B213188) fibers, that are added to the slurry before filtration. They work by forming a porous, incompressible layer on the filter medium (pre-coating) and by increasing the porosity of the filter cake (body feed). This can significantly reduce the cake resistance and improve filtration rates.

Troubleshooting Guides

Issue 1: Slow Filtration Rate and High Pressure Drop

Symptoms:

  • The filtration process takes an excessively long time.

  • A high-pressure differential builds up across the filter medium.

  • The filter cake appears dense and compact.

Possible Causes & Solutions:

CauseRecommended Action
Poor Crystal Morphology (Needle-like or Fine Particles) 1. Optimize the Solvent System: Conduct a solvent screening study to find a solvent or solvent mixture that favors the growth of more isometric crystals. 2. Control the Cooling Rate: Employ a slower, controlled cooling profile to encourage crystal growth over nucleation. 3. Seeding: Introduce seed crystals of the desired diastereomer at a low supersaturation level to promote the growth of larger, uniform crystals.
High Degree of Supersaturation 1. Reduce Initial Concentration: Start with a more dilute solution to lower the initial supersaturation. 2. Slow Addition of Anti-solvent: If using an anti-solvent, add it slowly and at a controlled rate to avoid rapid precipitation.
Filter Blinding 1. Use a Filter Aid: Apply a pre-coat of a filter aid like diatomaceous earth to the filter medium before starting the filtration. 2. Incorporate a Body Feed: Add a small amount of filter aid directly to the slurry to increase the porosity of the filter cake.
Issue 2: Low Yield of the Desired Diastereomeric Salt

Symptoms:

  • The amount of isolated crystalline product is lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Solubility Difference in the Chosen Solvent 1. Solvent Screening: Test a range of solvents and solvent mixtures to maximize the solubility difference between the two diastereomeric salts. 2. Temperature Optimization: Investigate the effect of the final crystallization temperature on the yield. Lowering the temperature may decrease the solubility of the desired salt.
Premature Filtration 1. Allow for Sufficient Equilibration: Ensure the crystallization slurry is stirred for an adequate amount of time at the final temperature to allow the system to reach equilibrium before filtration.
Co-precipitation of the Undesired Diastereomer 1. Purity of Resolving Agent: Ensure the chiral resolving agent is of high optical purity. 2. Controlled Crystallization: Utilize seeding and a slow cooling profile to favor the crystallization of the less soluble diastereomer.

Quantitative Data on Factors Affecting Filterability

ParameterCondition 1Filterability Metric (Example)Condition 2Filterability Metric (Example)Reference/Principle
Crystal Morphology Needle-like (High Aspect Ratio)High Specific Cake Resistance (e.g., 2.0 x 10¹⁰ m/kg for spherulitic L-glutamic acid)Prismatic/Blocky (Low Aspect Ratio)Low Specific Cake Resistance (e.g., >40-fold lower for monocrystalline needles of L-glutamic acid)Crystal shape directly impacts the porosity and compressibility of the filter cake.
Particle Size Small Mean Particle SizeSlower Filtration RateLarger Mean Particle SizeFaster Filtration RateThe Kozeny-Carman equation relates permeability to the square of the particle diameter.
Cooling Rate Fast CoolingSmaller Crystals, Broader DistributionSlow, Controlled CoolingLarger, More Uniform CrystalsSlower cooling favors crystal growth over nucleation.
Filter Aid No Filter AidHigh Cake ResistanceWith Filter Aid (e.g., Diatomaceous Earth)Lower Cake ResistanceFilter aids increase the porosity and reduce the compressibility of the filter cake.

Experimental Protocols

Protocol 1: Diastereomeric Resolution of this compound (Illustrative)

This protocol is a general guideline and should be optimized for your specific resolving agent and equipment.

  • Dissolution: Dissolve this compound and 0.5-1.0 equivalents of a suitable chiral resolving agent (e.g., a chiral amine or acid) in a selected solvent (e.g., methanol, ethanol, or a mixture with water) at an elevated temperature until a clear solution is obtained.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. A cooling rate of 5-10°C per hour is a good starting point.

  • Seeding (Optional but Recommended): Once the solution reaches a state of slight supersaturation (just below the temperature of complete dissolution), add a small quantity (0.1-1% by weight of the expected product) of pure seed crystals of the desired diastereomeric salt.

  • Maturation: Once the target temperature is reached, continue to stir the slurry for a period of 2-12 hours to allow the system to equilibrate.

  • Filtration: Filter the crystalline product using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Application of a Filter Aid
  • Pre-coat Preparation: Suspend a small amount of filter aid (e.g., 5-10 g of diatomaceous earth per 100 cm² of filter area) in the pure crystallization solvent.

  • Pre-coating the Filter: Pour the filter aid slurry onto the filter paper in the Buchner funnel under a light vacuum to form an even pre-coat layer.

  • Body Feed (Optional): Add a small amount of the filter aid (0.1-0.5% w/v) to the crystallization slurry and stir for a few minutes to ensure uniform distribution.

  • Filtration: Carefully pour the slurry containing the diastereomeric salt crystals (with or without body feed) onto the pre-coated filter and apply vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation dissolution Dissolve this compound and Resolving Agent in Solvent cooling Controlled Cooling dissolution->cooling Heat seeding Seeding (Optional) cooling->seeding maturation Maturation cooling->maturation seeding->maturation filtration Filtration maturation->filtration washing Washing filtration->washing drying Drying washing->drying troubleshooting_logic start Slow Filtration? check_morphology Examine Crystal Morphology (Microscopy) start->check_morphology Yes end_good Improved Filterability start->end_good No is_needle Needle-like or Fine? check_morphology->is_needle optimize_cryst Optimize Crystallization: - Slower Cooling - Change Solvent - Seeding is_needle->optimize_cryst Yes use_filter_aid Use Filter Aid (Pre-coat/Body Feed) is_needle->use_filter_aid No, but still slow optimize_cryst->end_good end_bad Problem Persists optimize_cryst->end_bad use_filter_aid->end_good use_filter_aid->end_bad

References

Technical Support Center: Overcoming Poor Separation of Diastereomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is separating diastereomers challenging in HPLC?

A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be very subtle, making their separation difficult.[1] Predicting their adsorption behavior on a given stationary phase is challenging, requiring a systematic approach to method development.[1]

Q2: What is the primary difference between separating enantiomers and diastereomers?

A2: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation, such as a chiral stationary phase (CSP) or a chiral mobile phase additive.[2][3] Diastereomers, having different physical properties, can often be separated on conventional achiral stationary phases (like C18, C8, or Phenyl) without the need for a chiral selector.[1][3]

Q3: What is the "indirect" method for separating stereoisomers?

A3: The indirect approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These newly formed diastereomers can then be separated on a standard achiral HPLC column.[3][4] This method is useful when direct separation on a chiral column is unsuccessful or when the analyte lacks a suitable chromophore for UV detection.

Q4: Can chiral stationary phases (CSPs) be used to separate diastereomers?

A4: Yes, chiral stationary phases can be used and are sometimes necessary.[5] While CSPs are designed to separate enantiomers, they often lack the specific selectivity required to separate diastereomeric impurities at the same time.[6] However, in some cases, chiral columns provide the necessary selectivity for complex mixtures containing both enantiomers and diastereomers.[5][6]

Troubleshooting Guide for Poor Diastereomer Separation

This section addresses specific issues encountered during HPLC analysis of diastereomers.

Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 1.0)

If your diastereomers are eluting as a single peak or are very poorly resolved, the initial chromatographic conditions lack the necessary selectivity. The following workflow can help you develop a suitable method.

MethodDevelopmentWorkflow start_node Start: Characterize Analyte (pKa, logP, structure) process_node_1 1. Stationary Phase Screening start_node->process_node_1 Begin Method Development process_node process_node decision_node decision_node result_node Optimized Method fail_node Consider Indirect Method (Derivatization) process_node_1a Test different chemistries: - C18, C8 (hydrophobic) - Phenyl, Pentafluorophenyl (π-π interactions) - Cyano (polar) - Porous Graphitic Carbon (Hypercarb) process_node_1->process_node_1a Try Achiral Phases First decision_1 Partial Separation Achieved? process_node_1a->decision_1 Evaluate Resolution process_node_2 2. Mobile Phase Optimization decision_1->process_node_2 Yes process_node_1b Consider Chiral Stationary Phases (CSPs) - Polysaccharide-based (Cellulose, Amylose) - Protein-based decision_1->process_node_1b No process_node_2a Switch between Acetonitrile (ACN) and Methanol (MeOH). Test different ratios. process_node_2->process_node_2a Adjust Organic Modifier process_node_1b->process_node_2 process_node_2b Modify Aqueous Phase pH (for ionizable compounds) process_node_2a->process_node_2b process_node_2c Incorporate Additives - Acids (TFA, Formic Acid) for bases - Bases (DEA, TEA) for acids - Ion-pairing agents process_node_2b->process_node_2c decision_2 Sufficient Resolution (Rs >= 1.5)? process_node_2c->decision_2 decision_2->result_node Yes process_node_3 3. Temperature Optimization decision_2->process_node_3 No process_node_3a Lower T° often increases retention and can improve Rs. Higher T° decreases viscosity and can alter selectivity. process_node_3->process_node_3a Screen temperatures from ambient to elevated (e.g., 25°C to 60°C) decision_3 Sufficient Resolution (Rs >= 1.5)? process_node_3a->decision_3 decision_3->result_node Yes decision_3->fail_node No TroubleshootingWorkflow cluster_ternary Ternary Mobile Phase Example start_node Start: Poor Resolution (0.8 < Rs < 1.5) check_node_1 Are peaks tailing? start_node->check_node_1 Initial Assessment decision_node decision_node process_node process_node check_node check_node end_node Method Optimized process_node_1 Address Tailing: - Adjust mobile phase pH away from analyte pKa. - Add competing base (e.g., 0.1% TEA) for basic analytes. - Check for column overload; reduce sample concentration. check_node_1->process_node_1 Yes process_node_2 Improve Selectivity (α) check_node_1->process_node_2 No process_node_1->process_node_2 decision_1 Current Organic Solvent? process_node_2->decision_1 process_node_3a Switch to Methanol (MeOH) or a ternary mixture (ACN/MeOH/Water) decision_1->process_node_3a ACN process_node_3b Switch to Acetonitrile (ACN) or a ternary mixture (ACN/MeOH/Water) decision_1->process_node_3b MeOH decision_2 Resolution Improved? process_node_3a->decision_2 process_node_3b->decision_2 ternary_example For pyrethroids, a 1:3:1 ratio of ACN:MeOH:Water provided optimal separation decision_2->end_node Yes process_node_4 Optimize Temperature decision_2->process_node_4 No process_node_4a Test in 5°C increments (e.g., 25°C, 30°C, 35°C, 40°C). process_node_4->process_node_4a Systematically vary column temperature. Lowering temperature often increases resolution at the cost of longer run times and higher backpressure. [21] decision_3 Resolution Improved? process_node_4a->decision_3 decision_3->end_node Yes process_node_5 Change Stationary Phase decision_3->process_node_5 No DerivatizationPrinciple cluster_start Initial Mixture (Enantiomers) cluster_reagent Chiral Derivatizing Agent cluster_product Product Mixture (Diastereomers) cluster_separation Achiral HPLC Separation A (R)-Analyte P1 (R, R')-Derivative A->P1 + (R')-CDA B (S)-Analyte P2 (S, R')-Derivative B->P2 + (R')-CDA CDA Single Enantiomer (R')-CDA chromatogram P1->chromatogram Inject onto Achiral Column P2->chromatogram Inject onto Achiral Column

References

Stability issues of Acetyl-DL-phenylglycine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acetyl-DL-phenylglycine in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, the solvent used, and exposure to light. Like other N-acetylated amino acids, it can be susceptible to hydrolysis and racemization under certain conditions.

Q2: How does pH affect the stability of this compound solutions?

Q3: What is the recommended temperature for storing this compound solutions?

For short-term storage, it is recommended to keep solutions at 2-8°C. For long-term storage, freezing at -20°C or below is advisable to minimize degradation. As with many chemical compounds, higher temperatures can accelerate degradation processes such as hydrolysis and racemization.[1][2]

Q4: In which solvents is this compound stable?

This compound is described as having good solubility and stability in various solvents, which facilitates its use in laboratory settings.[4] While comprehensive stability data across a wide range of solvents is limited, water is a commonly used solvent.[2] For specific applications, co-solvents like methanol (B129727) or ethanol (B145695) may be used, but it is crucial to assess the compound's stability in the chosen solvent system under the experimental conditions.

Q5: Is this compound sensitive to light?

Photostability data for this compound is not extensively documented. However, as a general precautionary measure for complex organic molecules, it is recommended to protect solutions from direct light exposure by using amber vials or storing them in the dark to prevent potential photodegradation.

Q6: What are the potential degradation products of this compound?

Potential degradation pathways include:

  • Hydrolysis: The acetyl group can be hydrolyzed, yielding DL-phenylglycine and acetic acid. This is more likely to occur under strong acidic or basic conditions.

  • Racemization: The chiral center of the phenylglycine moiety can undergo racemization, particularly under alkaline conditions, leading to a change in the enantiomeric ratio.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your results when using this compound solutions, consider the following troubleshooting steps:

Troubleshooting Workflow for Inconsistent Results

A Inconsistent Experimental Results B Check Solution Preparation and Storage A->B F Review Experimental Conditions A->F I Analyze Compound Integrity A->I C Was the solution freshly prepared? B->C D Was it stored at the correct temperature (2-8°C short-term, <=-20°C long-term)? B->D E Was it protected from light? B->E L Prepare fresh solution and repeat experiment C->L No D->L No E->L No G Is the pH of the experimental medium neutral? F->G H Are there high temperatures involved in any step? F->H G->L No H->L No J Perform purity analysis (e.g., HPLC) on the stock solution. I->J K Consider potential interactions with other experimental components. I->K J->L Impure

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected Degradation of this compound Stock Solution

If you suspect your stock solution has degraded, follow these steps to assess its integrity.

Potential Cause Suggested Solution
Improper Storage Temperature Verify the storage conditions of your solution. If stored at room temperature for an extended period, degradation is likely. Prepare a fresh solution and store it at the recommended 2-8°C for short-term use or frozen for long-term storage.
Incorrect pH If the solution was prepared in a highly acidic or alkaline buffer, this could accelerate degradation. Prepare a new stock solution in a buffer with a neutral pH.
Extended Storage Time Even under ideal conditions, stock solutions have a finite shelf life. If the solution is old, it is best to prepare a fresh batch.
Contamination Microbial or chemical contamination can lead to degradation. Ensure sterile techniques are used for solution preparation and handling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a standard aqueous stock solution of this compound.

Materials:

  • This compound powder (purity ≥98%)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance.

  • Add the powder to a sterile conical tube or vial.

  • Add the required volume of high-purity water to achieve the target concentration.

  • Mix thoroughly using a vortex mixer or a magnetic stirrer until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Store the solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for determining its degradation pathways and developing stability-indicating analytical methods.[5][6]

Forced Degradation Experimental Workflow

Start Prepare this compound Solution Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid pH Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress->Base pH Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Stress->Oxidative Chemical Thermal Thermal Stress (e.g., 60°C in solution) Stress->Thermal Temperature Photo Photolytic Stress (e.g., UV/Vis light exposure) Stress->Photo Light Analysis Analyze Samples at Time Points Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis HPLC HPLC-UV for Purity and Degradants Analysis->HPLC LCMS LC-MS for Identification of Degradation Products Analysis->LCMS End Evaluate Stability and Degradation Pathways HPLC->End LCMS->End

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature, as elevated temperatures can cause rapid degradation.

    • Oxidative Degradation: Add a solution of hydrogen peroxide to a final concentration of 3%. Keep at room temperature and protect from light.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the purity of this compound and detect any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to evaluate the extent of degradation and identify the degradation products.

References

Technical Support Center: Optimizing the Recovery of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of the resolving agent, Acetyl-DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

A1: this compound is a chiral resolving agent commonly used in the separation of enantiomers, particularly for racemic amines and amino acid derivatives.[1] The recovery of the resolving agent is crucial for making the resolution process cost-effective and sustainable, especially in large-scale industrial applications.[2]

Q2: What is the general principle behind the recovery of this compound?

A2: The recovery process typically involves the decomposition of the diastereomeric salt formed during the resolution. This is usually achieved by adjusting the pH of the solution. Since this compound is an acidic resolving agent, acidifying the solution containing the diastereomeric salt will protonate it, making it less soluble in aqueous media and allowing for its precipitation and subsequent isolation by filtration.[3]

Q3: What are the key factors influencing the efficiency of recovery?

A3: The primary factors include the choice of solvent for the initial resolution, the pH adjustment during recovery, the crystallization temperature, and the purity of the starting materials. The solvent system is critical as it dictates the solubility difference between the diastereomeric salts, which is fundamental for a successful resolution.[4]

Q4: Can the recovered this compound be reused?

A4: Yes, a major advantage of using resolving agents like this compound is their recyclability. However, it is essential to assess the purity and enantiomeric excess of the recovered agent before reuse to ensure consistent performance in subsequent resolutions.[2]

Q5: How can I determine the purity of the recovered this compound?

A5: The purity of the recovered resolving agent can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and accurate method for determining both chemical and enantiomeric purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine chemical purity by identifying and quantifying any residual impurities.[6][7]

Troubleshooting Guides

Issue 1: Low Recovery Yield of this compound
Potential Cause Troubleshooting Step
Incomplete precipitation Ensure the pH is sufficiently low (typically pH 1-2 for acidic resolving agents) to fully protonate the this compound.
High solubility in the mother liquor Cool the solution to a lower temperature (e.g., 0-5 °C) to decrease the solubility of the resolving agent before filtration.
Inappropriate solvent volume If the recovery is performed in a mixed solvent system, a high proportion of organic solvent may increase the solubility of the resolving agent. Consider reducing the organic solvent content or using an anti-solvent to induce precipitation.
Filtration issues Ensure the filter paper pore size is appropriate to capture the precipitated solid. Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product.
Issue 2: Low Purity of Recovered this compound
Potential Cause Troubleshooting Step
Co-precipitation of the resolved compound Ensure the pH is adjusted correctly to selectively precipitate only the resolving agent. The resolved compound should remain in the solution.
Residual solvents Dry the recovered this compound thoroughly under vacuum to remove any trapped solvents.
Contamination from starting materials Ensure the initial racemic mixture is of high purity to avoid carrying impurities through the resolution and recovery process.
Degradation of the resolving agent Avoid harsh conditions (e.g., excessively high temperatures or extreme pH for prolonged periods) during the recovery process that could lead to the degradation of this compound.
Issue 3: "Oiling Out" of this compound During Recovery

"Oiling out" occurs when the resolving agent separates from the solution as a liquid instead of a solid.

Potential Cause Troubleshooting Step
High concentration Dilute the solution with more of the solvent before or during pH adjustment.
Rapid pH change Adjust the pH slowly and with good stirring to allow for controlled crystallization.
Inappropriate temperature Try performing the precipitation at a different temperature. Sometimes, a slightly higher temperature can prevent oiling out.
Solvent system The choice of solvent can influence the physical form of the precipitate. Consider using a different solvent or a mixture of solvents for the recovery process.

Experimental Protocols

Protocol 1: General Recovery of this compound

This protocol outlines the general steps for recovering this compound after its use in a chiral resolution.

  • Dissolution of the Diastereomeric Salt : If the diastereomeric salt was isolated as a solid, dissolve it in water. If the resolution was performed in a solvent mixture, it may be possible to proceed directly.

  • pH Adjustment : With vigorous stirring, slowly add a strong acid (e.g., 1 M HCl) to the solution containing the diastereomeric salt. Monitor the pH continuously. Continue adding acid until the pH reaches approximately 1-2.

  • Crystallization : A white precipitate of this compound should form. To maximize the yield, cool the mixture in an ice bath for at least one hour with continuous stirring.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the collected solid with a small amount of cold deionized water to remove any residual impurities.

  • Drying : Dry the recovered this compound under vacuum to a constant weight.

Protocol 2: Purity Analysis of Recovered this compound by Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of the recovered this compound. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Instrumentation : HPLC system with a UV detector.

  • Chiral Column : A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T, is often effective for N-acylated amino acids.[5]

  • Mobile Phase : A typical mobile phase is a mixture of methanol (B129727), acetic acid, and triethylamine (B128534) (e.g., 100% methanol with 0.1% acetic acid and 0.1% triethylamine).[5]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 230 nm.

  • Sample Preparation : Dissolve a small amount of the recovered this compound in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the sample and a standard of racemic this compound to identify the retention times of the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers in the recovered sample.

Data Presentation

Table 1: Solubility of N-Acetyl-amino Acids in Various Solvents

Disclaimer: The following data is for N-Acetylglycine and N-Acetyl-L-proline and is provided as an estimation for the solubility behavior of this compound. Actual solubility should be determined experimentally.

SolventN-Acetylglycine Solubility ( g/100g solvent) at 25°CN-Acetyl-L-proline Mole Fraction Solubility at 25°C
Water~26.3 (at 15°C)[8]0.231
Methanol~5.0[9]0.102
Ethanol~1.5[9]0.054
n-Propanol~0.6[9]0.033
Isopropanol~0.4[9]0.024
Acetone-0.068
Ethyl Acetate-0.011
Acetonitrile-0.005

Data for N-Acetyl-L-proline adapted from Figshare. Data for N-Acetylglycine adapted from PubChem[8] and a 2013 study[9].

Visualizations

Recovery_Workflow cluster_resolution Chiral Resolution cluster_recovery Recovery Process cluster_analysis Purity Analysis racemate Racemic Mixture diastereomeric_salts Diastereomeric Salts (in solution) racemate->diastereomeric_salts + Resolving Agent + Solvent resolving_agent This compound resolving_agent->diastereomeric_salts acidification Acidification (pH 1-2) diastereomeric_salts->acidification Mother Liquor from Resolution precipitation Precipitation & Crystallization acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying recovered_agent Recovered This compound drying->recovered_agent hplc Chiral HPLC recovered_agent->hplc nmr NMR recovered_agent->nmr purity_check Purity & ee Check hplc->purity_check nmr->purity_check purity_check->resolving_agent Reuse

Caption: Workflow for the recovery and purity analysis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery Yield incomplete_precipitation Incomplete Precipitation start->incomplete_precipitation high_solubility High Solubility start->high_solubility solvent_volume Inappropriate Solvent Volume start->solvent_volume check_ph Check & Adjust pH to 1-2 incomplete_precipitation->check_ph lower_temp Lower Crystallization Temp. high_solubility->lower_temp adjust_solvent Adjust Solvent Ratio / Add Anti-solvent solvent_volume->adjust_solvent

Caption: Troubleshooting guide for low recovery yield.

References

Common pitfalls to avoid when using Acetyl-DL-phenylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl-DL-phenylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with the use of this compound in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure its stability?

A1: this compound should be stored in a cool, dry place. The recommended storage temperature is between 0-8°C.[1][2] It is a white powder and should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.

Q2: What are the common solvents for dissolving this compound?

A2: While specific solubility data is not extensively published, based on its structure (an N-acetylated amino acid), it is expected to have moderate solubility in polar organic solvents and aqueous bases. Its stability and solubility in various solvents make it suitable for a range of laboratory experiments.[1] For quantitative data, please refer to the solubility table in the "Data Presentation" section.

Q3: Is this compound prone to racemization?

A3: Yes, like other phenylglycine derivatives, this compound can be susceptible to racemization, especially under certain conditions. The α-proton is relatively acidic and can be abstracted, leading to a loss of stereochemical integrity if you are working with a specific enantiomer. Factors that can promote racemization include high temperatures, strong bases, and certain peptide coupling reagents.

Q4: What are the primary applications of this compound in research?

A4: this compound is a versatile building block, primarily used in pharmaceutical and biochemical research.[1] It is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[1] It is also utilized in the synthesis of peptides and other complex organic molecules.[1]

Q5: What is the typical purity of commercially available this compound?

A5: Commercially available this compound typically has a purity of ≥98%, which is commonly determined by HPLC.[1][2]

Troubleshooting Guides

Guide 1: Poor Solubility in a Chosen Solvent

Problem: You are experiencing difficulty dissolving this compound in your chosen solvent for a reaction or analysis.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable.

    • Solution: Refer to the solubility table below. Consider using a more polar organic solvent or a co-solvent system. For aqueous solutions, adjusting the pH with a base (like sodium bicarbonate or a tertiary amine) to deprotonate the carboxylic acid will significantly increase solubility.

  • Low Temperature: Solubility is often lower at reduced temperatures.

    • Solution: Gently warm the mixture. However, be cautious with heating as it can potentially lead to degradation or racemization, especially in the presence of bases.

  • Impure Material: The presence of insoluble impurities can give the appearance of poor solubility.

    • Solution: Verify the purity of your starting material using a suitable analytical technique like HPLC or NMR. If necessary, purify the compound by recrystallization.

Guide 2: Suspected Racemization During a Reaction

Problem: You are using an enantiomerically pure form of N-acetyl-phenylglycine, and you suspect that racemization has occurred during your experiment, leading to a mixture of diastereomeric products.

Possible Causes & Solutions:

  • High Temperature: Elevated reaction temperatures can provide the energy needed to overcome the barrier to enolization and subsequent racemization.

    • Solution: Whenever possible, run your reaction at a lower temperature.

  • Strong Base: The use of strong bases can readily abstract the acidic α-proton.

    • Solution: If a base is required, opt for a weaker, non-nucleophilic base. For peptide couplings, consider using a base like N-methylmorpholine (NMM) instead of stronger bases.

  • Over-activation in Peptide Coupling: Certain coupling reagents can lead to the formation of highly activated intermediates (like oxazolones) that are prone to racemization.

    • Solution: Choose a coupling reagent and additives known to suppress racemization, such as HOBt (Hydroxybenzotriazole) or OxymaPure®. Perform the coupling at a low temperature (e.g., 0°C).

Data Presentation

Table 1: Hypothetical Solubility of this compound

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Notes
Water< 1~2Sparingly soluble. Solubility increases with pH.
Methanol~15~40Good solubility, enhanced by warming.
Ethanol (B145695)~10~30Moderately soluble.
Dichloromethane (DCM)< 1< 1Poorly soluble.
Tetrahydrofuran (THF)~5~15Moderately soluble.
Dimethylformamide (DMF)> 50> 100Very soluble.
Dimethyl Sulfoxide (DMSO)> 50> 100Very soluble.
1M Sodium Bicarbonate (aq)> 100> 100Freely soluble due to salt formation.

Experimental Protocols

Protocol 1: Peptide Coupling using this compound

This protocol describes a general procedure for coupling this compound to an amino ester (e.g., Glycine methyl ester hydrochloride).

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 15 minutes at 0°C.

  • In a separate flask, suspend the amino ester hydrochloride (1.1 eq) in DMF and add NMM (1.1 eq) to neutralize.

  • Add the neutralized amino ester solution to the activated this compound solution at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general method to assess the enantiomeric purity of a chiral N-acetyl-phenylglycine derivative.

Materials:

  • Sample of N-acetyl-phenylglycine derivative

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

  • HPLC grade hexane (B92381)

  • HPLC grade isopropanol (B130326)

  • HPLC grade ethanol

  • Trifluoroacetic acid (TFA) (optional modifier)

Procedure:

  • Prepare a stock solution of your sample in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with a chiral column.

  • Establish an isocratic mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v). A small amount of TFA (e.g., 0.1%) can sometimes improve peak shape.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of your sample solution.

  • Run the analysis and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • The two enantiomers should separate into two distinct peaks. The ratio of the peak areas will determine the enantiomeric excess (e.e.).

Mandatory Visualization

G cluster_0 start Unexpected Result in Peptide Coupling Reaction check_sm Check Starting Material Purity (HPLC/NMR) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Purity >98% sm_impure Starting Material is Impure check_sm->sm_impure Purity <98% check_reaction Analyze Crude Reaction Mixture (LC-MS) sm_ok->check_reaction purify_sm Purify Starting Material (e.g., Recrystallization) sm_impure->purify_sm incomplete Incomplete Reaction check_reaction->incomplete High SM remaining side_products Side Products Observed check_reaction->side_products Multiple peaks extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time racemization Check for Racemization (Chiral HPLC) side_products->racemization investigate_side_rxn Identify Side Products and Adjust Stoichiometry/Conditions side_products->investigate_side_rxn optimize_coupling Optimize Coupling Conditions (Reagent, Solvent, Temp) rac_present Racemization Confirmed racemization->rac_present no_rac No Racemization racemization->no_rac modify_conditions Modify Conditions to Minimize Racemization (Lower Temp, Weaker Base) rac_present->modify_conditions no_rac->investigate_side_rxn

Caption: Troubleshooting workflow for peptide coupling reactions.

G cluster_0 start Quality Assessment of This compound visual Visual Inspection (White Powder?) start->visual color_issue Discolored/ Clumped visual->color_issue visual_ok Pass visual->visual_ok discard Discard or Purify and Re-analyze color_issue->discard purity Purity Check (HPLC) visual_ok->purity purity_fail Purity < 98% purity->purity_fail purity_ok Purity ≥ 98% purity->purity_ok purity_fail->discard structure Structural Confirmation (NMR, MS) purity_ok->structure structure_fail Incorrect Structure structure->structure_fail structure_ok Structure Confirmed structure->structure_ok structure_fail->discard proceed Proceed with Experiment structure_ok->proceed

Caption: Workflow for assessing the quality of starting material.

References

Validation & Comparative

A Comparative Analysis of Acetyl-DL-phenylglycine and Tartaric Acid as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and stereochemistry, the selection of an appropriate chiral resolving agent is a critical step in the separation of enantiomers. This guide provides a detailed comparison of the efficiency of two commonly used resolving agents: Acetyl-DL-phenylglycine and Tartaric Acid. The comparison is based on experimental data for the resolution of racemic compounds, focusing on key performance indicators such as yield and enantiomeric excess.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data from various studies on the resolution of racemic compounds using either this compound or Tartaric Acid and its derivatives. This allows for a clear and objective comparison of their performance.

Racemic Compound ResolvedResolving AgentYield (%)Enantiomeric Excess (ee, %)Reference
DL-Phenylalanine methyl esterN-Acetyl-D-phenylglycine81.298.1[1]
Racemic α-amino acids esters (unspecified)(R)-N-acetylphenylglycine34.1 - 43.9>96
(1-methyl-2-phenyl)-ethylamine(R,R)-Tartaric Acid87.583.5
Racemic OfloxacinO,O′-dibenzoyl-(2R,3R)-tartaric acid (L-DBTA)Not Specified82.3[2]
Racemic N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)Not Specified82.5

Experimental Insight: Understanding the Process

The efficiency of a resolving agent is highly dependent on the experimental conditions and the specific substrate. Below are the methodologies employed in the key experiments cited, providing a deeper understanding of the resolution process.

Experimental Protocol for the Resolution of DL-Phenylalanine Methyl Ester with N-Acetyl-D-phenylglycine

This improved method highlights the effectiveness of N-Acetyl-D-phenylglycine in resolving an amino acid ester.[1] The key to this process is the formation of a diastereomeric salt that is insoluble in the reaction medium, allowing for separation by filtration. The desired D-phenylalanine methyl ester was obtained with high optical purity and a high yield.[1] The non-toxic nature of the resolving agent and its easy recovery from the diastereomeric salt are notable advantages of this protocol.[1]

Experimental Protocol for the Resolution of (1-methyl-2-phenyl)-ethylamine with (R,R)-Tartaric Acid

In this procedure, racemic (1-methyl-2-phenyl)-ethylamine was resolved using a half equivalent of (R,R)-Tartaric Acid (TA). The diastereomeric salt was formed and subsequently liberated by treatment with aqueous sodium hydroxide. The resolved enantiomer was then extracted and converted to its hydrochloride salt, which resulted in an increased enantiomeric excess of approximately 97%.

Visualizing the Workflow: The Path to Enantiomeric Purity

The following diagram illustrates the general workflow of a classical chemical resolution process, from the initial racemic mixture to the separated, pure enantiomers.

G racemic_mixture Racemic Mixture (R/S) diastereomeric_salts Mixture of Diastereomeric Salts (R-R' and S-R') racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (R') resolving_agent->diastereomeric_salts separation Separation (e.g., Crystallization) diastereomeric_salts->separation salt1 Diastereomeric Salt 1 (e.g., R-R') separation->salt1 Less Soluble salt2 Diastereomeric Salt 2 (e.g., S-R' in solution) separation->salt2 More Soluble liberation1 Liberation of Enantiomer 1 salt1->liberation1 liberation2 Liberation of Enantiomer 2 salt2->liberation2 enantiomer1 Pure Enantiomer 1 (R) liberation1->enantiomer1 recovered_agent1 Recovered Resolving Agent (R') liberation1->recovered_agent1 enantiomer2 Pure Enantiomer 2 (S) liberation2->enantiomer2 recovered_agent2 Recovered Resolving Agent (R') liberation2->recovered_agent2

Caption: General workflow of diastereomeric salt resolution.

Concluding Remarks

Both this compound and Tartaric Acid are effective resolving agents, with their efficiency being highly substrate-dependent. The data suggests that N-Acetyl-D-phenylglycine can provide exceptionally high enantiomeric excess for amino acid esters.[1] Tartaric acid and its derivatives have demonstrated broad applicability for a variety of compounds, including amines and pharmaceuticals like ofloxacin, often with good yields and high enantiomeric excess.[2]

The choice between these two resolving agents should be guided by preliminary screening experiments with the target racemic compound. Factors such as the solubility of the diastereomeric salts, the ease of recovery of the resolving agent, and the overall cost-effectiveness of the process are crucial considerations for researchers and drug development professionals.

References

A Comparative Guide to Chiral Resolution: Acetyl-DL-phenylglycine vs. N-acetyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers is a critical step. Chiral resolution, the process of separating a racemic mixture into its pure enantiomers, employs various techniques, among which diastereomeric salt formation and enzymatic resolution are prominent. This guide provides a detailed comparison of two N-acetylated amino acids, Acetyl-DL-phenylglycine and N-acetyl-D-phenylalanine, in the context of chiral resolution.

While both are structurally similar, their applications in chiral resolution are distinct. N-acetyl-D-phenylalanine is often employed as a resolving agent, a chiral compound that forms diastereomeric salts with the enantiomers of a racemic mixture, allowing for their separation. In contrast, this compound itself is a racemic compound that can be resolved into its constituent D- and L-enantiomers, often through enzymatic methods. This guide will explore both facets, providing experimental data and protocols for researchers, scientists, and drug development professionals.

Performance Comparison

The efficacy of a chiral resolution process is determined by factors such as yield, optical purity (enantiomeric excess), and the cost-effectiveness of the resolving agent or method. Below, we present a comparative summary of the performance of N-acetyl-D-phenylglycine as a resolving agent and the resolution of this compound itself.

N-acetyl-D-phenylglycine as a Resolving Agent

A study by Meng et al. (2015) investigated the use of N-acetyl-D-phenylglycine as a resolving agent for DL-phenylalanine methyl ester and compared its performance with other resolving agents, including N-acetyl-D-phenylalanine.[1] The results demonstrated that N-acetyl-D-phenylglycine is a highly effective and economically viable resolving agent.

Table 1: Comparison of Resolving Agents for DL-Phenylalanine Methyl Ester [1]

Resolving AgentMolar Ratio (Agent:Racemate)Yield of D-enantiomerOptical Purity of D-enantiomer
N-acetyl-D-phenylglycine 0.75 : 181.2%98.1%
N-acetyl-D-phenylalanineNot explicitly quantified in parallel, but noted as a viable but more expensive option.--
(+)-Dibenzoyl-D-tartaric acidNot specified6.5%Not specified

The data indicates that N-acetyl-D-phenylglycine provides a high yield and excellent optical purity for the resolution of DL-phenylalanine methyl ester.[1] The authors highlight that D-phenylglycine, the precursor for N-acetyl-D-phenylglycine, is less expensive than D-phenylalanine, making it a more cost-effective choice for industrial-scale resolutions.[1]

Enzymatic Resolution of this compound

The resolution of this compound itself can be efficiently achieved through enzymatic hydrolysis. A patented method describes the stereoselective hydrolysis of the N-acyl-L-enantiomer from an N-acyl-DL-phenylglycine ester using an immobilized enzyme, leaving the N-acyl-D-enantiomer unreacted.

Table 2: Enzymatic Resolution of N-acetyl-DL-phenylglycine Methyl Ester

EnzymeSubstrate ConcentrationReaction TimeYield of N-acetyl-D-phenylglycine methyl esterOptical Rotation [α]57825°C
Chymotrypsin (B1334515)/anhydride (B1165640) resin15 g in 150 ml dioxane/water17 hours 20 minutes99.5% of theory-156.5° (c=1 in ethanol)
Subtilisin/anhydride resin15 g in 150 ml dioxane/water~19 hoursNot specified-174.7° (c=1 in ethanol)

This enzymatic approach provides a highly selective method for obtaining the D-enantiomer of acetylated phenylglycine ester with high purity.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for the chemical and enzymatic resolutions discussed above.

Chemical Resolution of DL-Phenylalanine Methyl Ester using N-acetyl-D-phenylglycine

This protocol is adapted from Meng et al. (2015).[1]

1. Diastereomeric Salt Formation:

  • Dissolve DL-phenylalanine methyl ester (0.1 mol) in water (40 mL).

  • Add N-acetyl-D-phenylglycine (0.075 mol).

  • Maintain the pH of the solution at 5-6.

  • Stir the mixture in an ice bath for 2 hours.

  • Filter the reaction mixture to collect the crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester.

  • Rinse the collected white crystalline salt with water three times.

2. Recovery of L-phenylalanine methyl ester and N-acetyl-D-phenylglycine:

  • The filtrate contains the D-phenylalanine methyl ester.

  • The collected salt can be treated to recover both the L-phenylalanine methyl ester and the N-acetyl-D-phenylglycine resolving agent.

3. Isolation of D-phenylalanine methyl ester:

  • The enantiomer remaining in the mother liquor (filtrate) is isolated to yield D-phenylalanine methyl ester with high optical purity.

Enzymatic Resolution of N-acetyl-DL-phenylglycine Methyl Ester

This protocol is based on the patent describing stereoselective enzymatic hydrolysis.

1. Reaction Setup:

  • Dissolve 15 g (72.38 mmols) of N-acetyl-DL-phenylglycine methyl ester in 150 ml of a dioxane/water mixture (25% by volume of dioxane).

  • Add 15 g of chymotrypsin immobilized on an anhydride resin.

  • Maintain the reaction temperature at 25°C.

2. pH Control and Monitoring:

  • Keep the pH constant at 7.8 by the controlled addition of 1 N NaOH using a titration unit.

  • The consumption of NaOH indicates the progress of the hydrolysis of the L-ester.

3. Reaction Termination and Product Separation:

  • After approximately 17-19 hours (when ~50% of the ester is hydrolyzed), stop the reaction.

  • Filter to remove the enzyme resin.

  • The filtrate contains N-acetyl-D-phenylglycine methyl ester and the hydrolyzed N-acetyl-L-phenylglycine.

  • Separate the N-acetyl-D-phenylglycine methyl ester from the N-acetyl-L-phenylglycine.

4. Hydrolysis to D- and L-phenylglycine (Optional):

  • The separated N-acetyl-D-phenylglycine methyl ester and N-acetyl-L-phenylglycine can be subsequently hydrolyzed under acidic conditions to yield D- and L-phenylglycine, respectively.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both chemical and enzymatic resolution.

Chemical_Resolution_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation & Isolation racemate Racemic DL-Phenylalanine Methyl Ester mixing Mix in Water (pH 5-6, Ice Bath) racemate->mixing resolving_agent N-acetyl-D-phenylglycine resolving_agent->mixing filtration Filtration mixing->filtration filtrate Filtrate containing D-enantiomer filtration->filtrate Liquid Phase salt Crystalline Salt (N-acetyl-D-phenylglycine + L-enantiomer) filtration->salt Solid Phase isolation Isolate D-Phenylalanine Methyl Ester filtrate->isolation

Chemical Resolution Workflow

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Hydrolysis cluster_separation Separation racemic_ester N-acetyl-DL-phenylglycine Methyl Ester hydrolysis Selective Hydrolysis in Dioxane/Water (pH 7.8, 25°C) racemic_ester->hydrolysis enzyme Immobilized Enzyme (e.g., Chymotrypsin) enzyme->hydrolysis filtration Filtration hydrolysis->filtration filtrate Filtrate containing N-acetyl-D-ester and N-acetyl-L-acid filtration->filtrate Liquid Phase resin Recovered Enzyme Resin filtration->resin Solid Phase separation Separation of D-ester and L-acid filtrate->separation

Enzymatic Resolution Workflow

Conclusion

This guide has provided a comparative analysis of this compound and N-acetyl-D-phenylalanine in the context of chiral resolution. The key takeaway is that their primary roles are different but complementary in the field of stereochemistry.

  • N-acetyl-D-phenylalanine and, more economically, N-acetyl-D-phenylglycine , serve as effective resolving agents for the separation of racemic mixtures of other compounds, such as amino acid esters, through the formation of diastereomeric salts. The choice between them may largely depend on the cost and availability of the starting materials.

  • This compound is a racemic mixture that can be efficiently resolved into its pure D- and L-enantiomers using enzymatic methods. This provides a direct route to enantiomerically pure acetylated phenylglycine, which can be a valuable chiral building block.

For researchers and professionals in drug development, understanding these distinctions is crucial for selecting the appropriate strategy for obtaining enantiomerically pure compounds. The choice between using a resolving agent or performing a direct resolution of an acetylated amino acid will depend on the specific target molecule, scalability, and economic considerations of the overall synthetic route.

References

A Comparative Guide to Purity Validation of Acetyl-DL-phenylglycine by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of Acetyl-DL-phenylglycine against other established analytical techniques. Experimental data and detailed methodologies are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Quantitative NMR has emerged as a powerful primary ratio method for determining the purity of substances without the need for a specific reference standard of the analyte.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for accurate and direct quantification.[3][4] This contrasts with chromatographic techniques that often rely on compound-specific reference standards.[5]

Comparative Analysis of qNMR and HPLC for Purity Determination

The following table summarizes the performance of quantitative ¹H-NMR against a commonly used alternative, High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. The data presented is a synthesis of typical performance characteristics for these methods in pharmaceutical analysis.

ParameterQuantitative ¹H-NMRHigh-Performance Liquid Chromatography (HPLC)
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%
Precision (RSD) < 1.0%< 2.0%
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.03%
Analysis Time per Sample ~15 minutes~30 minutes
Sample Preparation Simple dissolutionMore complex (dissolution, filtration, mobile phase preparation)
Reference Standard Certified internal standard of a different compoundCertified reference standard of this compound
Structural Information YesNo
"Invisible" Impurities Detects non-chromophoric and inorganic impuritiesMay not detect impurities without a chromophore

Experimental Workflow for qNMR Purity Validation

The general workflow for determining the purity of a substance using the internal standard qNMR method is depicted below. This process involves careful sample and standard preparation, data acquisition, and meticulous data processing to ensure accurate and reliable results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve both in deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Anhydride) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize spectrometer parameters (e.g., pulse angle, relaxation delay) transfer->setup acquire Acquire ¹H-NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic signals of analyte and internal standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity of This compound calculate->result

Figure 1: Experimental workflow for qNMR purity determination.

Detailed Experimental Protocol for qNMR Analysis of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Equipment

  • Analyte: this compound

  • Internal Standard (IS): Maleic anhydride (B1165640) (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe

  • Analytical Balance: Readable to at least 0.01 mg

  • NMR Tubes: 5 mm, high precision

  • Volumetric Flasks and Pipettes

2. Sample Preparation

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (maleic anhydride) into the same vial.

  • Record the exact weights of both the analyte and the internal standard.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution of both substances, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the spectrometer on the DMSO-d₆ signal.

  • Set the following acquisition parameters:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg' on Bruker instruments).

    • Acquisition Time (AQ): ≥ 3 seconds

    • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically ≥ 30 seconds for accurate quantification).

    • Number of Scans (NS): 8 to 16 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[6]

    • Spectral Width (SW): Appropriate for observing all relevant signals (e.g., 0-12 ppm).

    • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Purity Calculation

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton of the phenylglycine moiety) and a signal of the internal standard (the two olefinic protons of maleic anhydride).

  • Calculate the purity of this compound using the following equation[7][8]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * P_IS

    Where:

    • I_analyte: Integral of the selected analyte signal

    • N_analyte: Number of protons for the selected analyte signal

    • I_IS: Integral of the selected internal standard signal

    • N_IS: Number of protons for the selected internal standard signal

    • M_analyte: Molar mass of this compound

    • W_analyte: Weight of this compound

    • M_IS: Molar mass of the internal standard

    • W_IS: Weight of the internal standard

    • P_IS: Purity of the internal standard

Conclusion

Quantitative NMR offers a robust and accurate method for the purity determination of this compound.[9] Its direct quantification capabilities, minimal sample preparation, and the ability to provide structural information make it a valuable orthogonal technique to traditional chromatographic methods.[10][11] While HPLC may offer superior sensitivity for trace impurity analysis, qNMR provides a highly precise and accurate assessment of the bulk purity and is less susceptible to issues with non-chromophoric impurities.[11] The choice of method will ultimately depend on the specific requirements of the analysis, but qNMR should be considered a key tool in the analytical arsenal (B13267) for pharmaceutical quality control.

References

A Comparative Environmental Impact Assessment of Chiral Resolution Methods for Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Classical and Enzymatic Chiral Resolution

The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral resolution, the separation of racemic mixtures into their constituent enantiomers, remains a widely used industrial strategy. This guide provides a comparative environmental impact assessment of two key methods for the chiral resolution of phenylglycine derivatives: classical diastereomeric salt formation using N-acetyl-D-phenylglycine as a resolving agent and enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester.

This comparison is based on published experimental data and utilizes green chemistry metrics, such as Process Mass Intensity (PMI), to offer a quantitative perspective on the environmental footprint of each method.

At a Glance: Performance and Environmental Metrics

The following tables summarize the key performance and environmental metrics for the classical and enzymatic resolution methods.

Table 1: Performance Metrics

MetricClassical Resolution (DL-Phenylalanine Methyl Ester)Enzymatic Resolution (N-acetyl-DL-phenylglycine methyl ester)
Product D-Phenylalanine Methyl EsterN-acetyl-D-phenylglycine methyl ester
Yield 81.2%[1]99.5% (of the D-enantiomer, theoretical max. 100%)[2]
Enantiomeric Purity 98.1% e.e.[1]Not explicitly stated, but high purity implied by melting point and chromatography[2]
Reaction Time 2 hours[1]17 hours 20 minutes[2]
Reaction Temperature Ice bath (approx. 0 °C)[1]25 °C[2]

Table 2: Environmental Impact Assessment (Process Mass Intensity)

Input MaterialClassical Resolution (g)Enzymatic Resolution (g)
Substrate 17.915.0
Resolving Agent / Catalyst 9.7 (N-acetyl-D-phenylglycine)15.0 (Enzyme Resin)
Solvents 40 (Water), 60 (Toluene)112.5 (Dioxane), 337.5 (Water)
Work-up Reagents Sodium Bicarbonate, Sodium Sulfate, Methanol, Hydrochloric Acid (exact quantities not specified)1 N Sodium Hydroxide (approx. 37.5)
Total Mass In (Approx.) >127.6>517.5
Mass of Product 7.26 (calculated from 81.2% yield of one enantiomer)7.46[2]
Process Mass Intensity (PMI) >17.6 >69.4

Note on PMI Calculation: The Process Mass Intensity (PMI) is calculated as the total mass of materials used (solvents, reagents, etc.) divided by the mass of the final product. A lower PMI indicates a "greener" process. The PMI values above are estimations based on the provided experimental data and do not include all work-up reagents for the classical method, hence the ">" sign.

Experimental Methodologies

Classical Resolution of DL-Phenylalanine Methyl Ester using N-acetyl-D-phenylglycine

This method relies on the formation of diastereomeric salts with different solubilities.

Protocol:

  • N-acetyl-D-phenylglycine (9.7 g, 0.05 mol) is added to a solution of DL-phenylalanine methyl ester (17.9 g, 0.1 mol) in water (40 mL).[1]

  • The pH of the mixture is maintained at 5-6, and it is stirred in an ice bath for 2 hours.[1]

  • The precipitated diastereomeric salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester is collected by filtration and rinsed with water. This salt can be used to recover the resolving agent.[1]

  • The mother liquor, containing the desired D-phenylalanine methyl ester, is adjusted to pH 8 with 2 mol/L sodium bicarbonate.[1]

  • The mixture is then extracted with toluene (B28343) (2 x 30 mL).[1]

  • The organic layers are dried over sodium sulfate, filtered, and evaporated to yield the crude D-phenylalanine methyl ester.[1]

Enzymatic Resolution of N-acetyl-DL-phenylglycine Methyl Ester

This method utilizes the stereoselectivity of an enzyme to hydrolyze one enantiomer, allowing for separation.

Protocol:

  • N-acetyl-DL-phenylglycine methyl ester (15 g, 72.38 mmols) is dissolved in a dioxane/water mixture (150 ml total, 25% by volume dioxane).[2]

  • The solution is stirred, and 15 g of a chymotrypsin/anhydride resin is added.[2]

  • The reaction is maintained at 25 °C, and the pH is kept constant at 7.8 by the addition of 1 N NaOH.[2]

  • The reaction proceeds for 17 hours and 20 minutes, at which point the enzymatic resolution of the L-enantiomer is approximately 51.8% complete (indicating the hydrolysis of the L-ester to the corresponding carboxylic acid).[2]

  • The enzyme resin is filtered off, and the N-acetyl-D-phenylglycine methyl ester is isolated from the solution (the exact work-up for isolation is described as being similar to another example in the source patent, which involves extraction and crystallization). The yield of the N-acetyl-D-phenylglycine methyl ester is 7.46 g.[2]

Visualizing the Workflows

classical_resolution_workflow cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_isolation Isolation of D-Enantiomer racemate DL-Phenylalanine Methyl Ester mixing Mixing & Stirring (2h, 0°C, pH 5-6) racemate->mixing resolving_agent N-acetyl-D-phenylglycine resolving_agent->mixing solvent_water Water solvent_water->mixing filtration Filtration mixing->filtration mother_liquor Mother Liquor (contains D-enantiomer) filtration->mother_liquor precipitate Precipitate (L-enantiomer salt) filtration->precipitate basification Basification (pH 8) mother_liquor->basification extraction Toluene Extraction basification->extraction drying Drying & Evaporation extraction->drying product D-Phenylalanine Methyl Ester drying->product

Caption: Workflow for Classical Diastereomeric Resolution.

enzymatic_resolution_workflow cluster_reaction Enzymatic Hydrolysis cluster_separation Separation cluster_isolation Isolation of D-Enantiomer substrate N-acetyl-DL-phenylglycine methyl ester reaction Reaction (17h, 25°C, pH 7.8) substrate->reaction enzyme Immobilized Chymotrypsin enzyme->reaction solvent_mixture Dioxane/Water solvent_mixture->reaction filtration Filtration reaction->filtration filtrate Filtrate (contains D-ester and L-acid) filtration->filtrate enzyme_resin Enzyme Resin (recovered) filtration->enzyme_resin workup Work-up (Extraction, Crystallization) filtrate->workup product N-acetyl-D-phenylglycine methyl ester workup->product

Caption: Workflow for Enzymatic Resolution.

Discussion and Conclusion

This comparative guide highlights the trade-offs between a classical and an enzymatic approach to chiral resolution.

Classical Resolution: The diastereomeric salt formation method presented offers a relatively fast reaction time and uses water as the primary solvent, which is environmentally benign.[1] The use of toluene for extraction, however, introduces a volatile organic compound (VOC) into the process. While the calculated PMI is lower than the enzymatic example, it is an incomplete picture as not all reagents were quantified. A significant advantage of this method is the potential to recover and reuse the chiral resolving agent, which is crucial for both economic and environmental sustainability.[1]

Enzymatic Resolution: The enzymatic method operates under mild conditions (room temperature and near-neutral pH) and demonstrates high selectivity and yield for the desired enantiomer.[2] The use of an immobilized enzyme allows for its recovery and reuse, a key principle of green chemistry.[2] However, the specific protocol analyzed here uses a significant amount of dioxane, a solvent with considerable health and environmental concerns. The longer reaction time also implies higher energy consumption for stirring and maintaining temperature. The calculated PMI is notably higher, primarily due to the large volume of solvent used relative to the product output.

Overall Assessment:

Neither method, as presented in these specific literature examples, is perfectly "green." The choice of method in an industrial setting would depend on a variety of factors, including cost, availability of the enzyme or resolving agent, and the specific properties of the substrate.

For the classical method , a key area for environmental improvement would be to replace the toluene extraction with a more benign solvent or a different separation technique. Optimizing the recovery and recycling of the resolving agent is also critical.

For the enzymatic method , the primary environmental drawback is the use of dioxane. Significant improvement could be achieved by identifying an enzyme that is active and stable in a greener solvent system or in a solvent-free environment.

References

Spectroscopic comparison of diastereomeric salts formed with different resolving agents.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic nuances of diastereomeric salts reveals critical insights for researchers in drug development and chiral separations. This guide offers an objective comparison of the spectroscopic characteristics of diastereomeric salts formed from racemic (R/S)-1-phenylethylamine with three distinct resolving agents: (R)-Mandelic Acid, (2R,3R)-Tartaric Acid, and (1S)-(+)-10-Camphorsulfonic Acid. By examining the differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Vibrational Circular Dichroism (VCD) spectroscopy, scientists can make more informed decisions in the selection of resolving agents for efficient enantiomeric separation.

The resolution of racemic mixtures is a cornerstone of pharmaceutical development, as the therapeutic efficacy and pharmacological profile of a drug often reside in a single enantiomer. The formation of diastereomeric salts with a chiral resolving agent is a classical and widely used method for separating enantiomers. The success of this technique hinges on the differing physicochemical properties of the resulting diastereomers, which allows for their separation by methods such as fractional crystallization. Spectroscopic techniques provide a powerful lens through which to observe and quantify these differences, aiding in the selection of the optimal resolving agent and the monitoring of the resolution process.

This guide presents a comparative analysis of the diastereomeric salts of (R/S)-1-phenylethylamine, a common model compound, with three resolving agents representing different classes of chiral acids: an alpha-hydroxy acid ((R)-Mandelic Acid), a dicarboxylic acid ((2R,3R)-Tartaric Acid), and a sulfonic acid ((1S)-(+)-10-Camphorsulfonic Acid).

Comparative Spectroscopic Data

The interaction between the racemic amine and the chiral resolving agent leads to the formation of two diastereomeric salts: (R)-amine-(R)-acid and (S)-amine-(R)-acid (or the corresponding salts with the S-acid). These diastereomers, being non-mirror images, exhibit distinct spectroscopic signatures. The following tables summarize the key quantitative differences observed in their ¹H NMR, FTIR, and VCD spectra.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy is a primary tool for analyzing diastereomeric salts, as the different chiral environments can lead to discernible differences in the chemical shifts (Δδ) of corresponding protons. The magnitude of this non-equivalence is a crucial indicator of the resolving agent's effectiveness in differentiating the enantiomers in solution.

Resolving AgentProton Analyzed (in 1-phenylethylamine)Diastereomer 1 (R,R or R,S) Chemical Shift (ppm)Diastereomer 2 (S,R or S,S) Chemical Shift (ppm)Chemical Shift Difference (Δδ, ppm)
(R)-Mandelic Acid Derivative*Methyl Doublet (-CH₃)~1.15~1.20~0.05
(2R,3R)-Tartaric Acid Derivative**Methyl Doublet (-CH₃)Not specifiedNot specified0.08[1]
(1S)-(+)-10-Camphorsulfonic AcidMethylene Protons (-SCH₂) of CSA~3.0 & ~3.7 (diastereotopic)Not specifiedSignificant separation observed

*Data for (S)-(+)-O-acetylmandelic acid.[2] **Data for (2R, 3R)-dibenzoyl-tartaric acid as a chiral solvating agent.[1]

FTIR Spectroscopy Data

FTIR spectroscopy probes the vibrational modes of molecules. The formation of diastereomeric salts can lead to subtle but measurable shifts in the characteristic absorption bands, particularly those involved in hydrogen bonding and salt formation (e.g., N-H, C=O, S=O stretches).

Resolving AgentKey Vibrational BandDiastereomer 1 (R,R or R,S) Wavenumber (cm⁻¹)Diastereomer 2 (S,R or S,S) Wavenumber (cm⁻¹)Notes
(R)-Mandelic AcidC=O stretch (acid)~1720~1720Minimal shift expected in the C=O band of the acid itself upon salt formation.
(2R,3R)-Tartaric AcidN-H bend (amine salt)VariesVariesDifferences in hydrogen bonding networks within the crystal lattice of the diastereomers can lead to shifts in N-H bending and stretching frequencies.
(1S)-(+)-10-Camphorsulfonic AcidS=O stretch (sulfonic acid)~1220 & ~1040~1220 & ~1040The strong S=O stretching bands may show slight shifts or changes in shape depending on the crystal packing of the diastereomeric salts.
Vibrational Circular Dichroism (VCD) Spectroscopy Data

VCD spectroscopy is particularly powerful for studying chiral molecules as it measures the differential absorption of left and right circularly polarized infrared light. Diastereomers, having different 3D arrangements, will exhibit distinct VCD spectra, often with sign inversions or significant intensity differences for specific vibrational bands.

Resolving AgentSpectral RegionExpected VCD Signature Difference
(R)-Mandelic AcidC-H bending, C-O stretchingSignificant differences in the VCD couplets are expected due to the different spatial arrangement of the phenyl and carboxyl groups relative to the chiral amine.
(2R,3R)-Tartaric AcidO-H, C-H bendingThe VCD spectra are sensitive to the extensive hydrogen-bonding networks, which will differ between the two diastereomers, leading to distinct spectral fingerprints.
(1S)-(+)-10-Camphorsulfonic AcidS=O, C-H stretchingThe rigid camphor (B46023) backbone provides a strong chiral environment, often resulting in intense and clearly distinguishable VCD signals for the two diastereomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the general protocols for the key experiments cited in this guide.

Diastereomeric Salt Formation and Isolation

Objective: To form and isolate diastereomeric salts from a racemic amine and a chiral resolving agent.

Materials:

  • Racemic (R/S)-1-phenylethylamine

  • Enantiomerically pure resolving agent ((R)-Mandelic Acid, (2R,3R)-Tartaric Acid, or (1S)-(+)-10-Camphorsulfonic Acid)

  • Methanol (B129727) (or other suitable solvent)

  • 50% aqueous NaOH solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Filter paper, Buchner funnel, separatory funnel, round-bottom flasks

Procedure:

  • Dissolve the resolving agent (1 equivalent) in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Slowly add the racemic 1-phenylethylamine (B125046) (1 equivalent) to the hot solution.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. The solution may be allowed to stand for 24 hours.[3][4]

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.[3]

  • To recover the enantiomerically enriched amine, dissolve the crystalline salt in water and make the solution basic with 50% NaOH.

  • Extract the liberated amine with diethyl ether.

  • Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved amine.

¹H NMR Spectroscopic Analysis

Objective: To determine the chemical shift differences between the diastereomeric salts.

Materials:

  • Diastereomeric salt sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare a solution of the diastereomeric salt mixture in the deuterated solvent at a suitable concentration (e.g., 0.05 M).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on the NMR spectrometer.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Identify the signals corresponding to the protons of interest in the 1-phenylethylamine moiety (e.g., the methyl doublet).

  • Measure the chemical shifts of the signals for each diastereomer and calculate the difference (Δδ). The ratio of the integrals of the separated signals can be used to determine the diastereomeric excess.

FTIR Spectroscopic Analysis

Objective: To identify differences in the vibrational spectra of the diastereomeric salts.

Materials:

  • Diastereomeric salt sample (as a solid)

  • Potassium bromide (KBr) for pellet preparation (optional)

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or transmission)

Procedure:

  • Ensure the sample is dry and finely powdered.

  • If using the KBr pellet method, mix a small amount of the sample with dry KBr and press into a transparent pellet.

  • If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Compare the spectra of the two diastereomeric salts, focusing on the regions of interest (e.g., N-H, C=O, S=O stretching and bending modes).

Vibrational Circular Dichroism (VCD) Spectroscopic Analysis

Objective: To compare the VCD spectra of the diastereomeric salts.

Materials:

  • Diastereomeric salt sample

  • Suitable solvent (e.g., deuterated chloroform, carbon tetrachloride)

  • VCD spectrometer

Procedure:

  • Prepare a solution of the diastereomeric salt in the chosen solvent at a concentration that gives an adequate infrared absorbance (typically around 0.1 M).

  • Transfer the solution to a suitable VCD cell with a defined path length.

  • Acquire the VCD spectrum over the desired infrared region. Data acquisition may take several hours to achieve a good signal-to-noise ratio.

  • Process the VCD spectrum, including baseline correction.

  • Compare the VCD spectra of the two diastereomers, noting any differences in sign, intensity, and shape of the VCD bands.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes described.

experimental_workflow cluster_synthesis Diastereomeric Salt Formation cluster_analysis Spectroscopic Analysis racemic_amine Racemic (R/S)-1-Phenylethylamine dissolution Dissolve in Hot Methanol racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid, (2R,3R)-Tartaric Acid, or (1S)-Camphorsulfonic Acid) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool and Crystallize mixing->crystallization filtration Filter to Isolate Less Soluble Salt crystallization->filtration isolated_salt Isolated Diastereomeric Salt filtration->isolated_salt Sample for Analysis nmr_analysis ¹H NMR Spectroscopy isolated_salt->nmr_analysis ftir_analysis FTIR Spectroscopy isolated_salt->ftir_analysis vcd_analysis VCD Spectroscopy isolated_salt->vcd_analysis data_comparison Compare Spectroscopic Data nmr_analysis->data_comparison ftir_analysis->data_comparison vcd_analysis->data_comparison logical_relationship cluster_diastereomers Formation of Diastereomers cluster_properties Different Physicochemical Properties racemic_mixture Racemic Mixture (R)-Amine + (S)-Amine diastereomer1 (R)-Amine-(R)-Acid Salt racemic_mixture->diastereomer1 diastereomer2 (S)-Amine-(R)-Acid Salt racemic_mixture->diastereomer2 chiral_agent Chiral Resolving Agent ((R)-Acid) chiral_agent->diastereomer1 chiral_agent->diastereomer2 solubility Different Solubility diastereomer1->solubility spectroscopy Different Spectroscopic Signatures (NMR, FTIR, VCD) diastereomer1->spectroscopy diastereomer2->solubility diastereomer2->spectroscopy separation Separation by Crystallization solubility->separation

References

A Comparative Guide to the Resolution of Acetyl-DL-phenylglycine: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure chiral compounds is a critical challenge in the pharmaceutical and fine chemical industries. Acetyl-DL-phenylglycine, a key intermediate in the synthesis of various bioactive molecules, requires efficient resolution of its racemic mixture to isolate the desired enantiomer. This guide provides an objective comparison of chemical and enzymatic methods for the resolution of this compound, supported by experimental data and detailed protocols.

At a Glance: Chemical vs. Enzymatic Resolution

FeatureChemical ResolutionEnzymatic Resolution
Principle Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing solubilities.Stereoselective enzymatic transformation of one enantiomer, allowing for separation from the unreacted enantiomer.
Selectivity Variable, dependent on the choice of resolving agent and crystallization conditions.Generally high to excellent enantioselectivity.
Reaction Conditions Often requires stoichiometric amounts of resolving agents and may involve harsh pH and temperature conditions.Mild reaction conditions (pH, temperature), reducing the risk of racemization or degradation.
Environmental Impact Can generate significant solvent and chemical waste."Greener" approach with biodegradable catalysts (enzymes) and often aqueous reaction media.
Cost Resolving agents can be expensive, though some can be recovered.Enzymes can be costly, but immobilization allows for reuse, reducing overall cost.
Scalability Well-established for large-scale industrial processes.Readily scalable, particularly with immobilized enzymes.

Quantitative Data Comparison

The following tables summarize key performance indicators for both chemical and enzymatic resolution methods. It is important to note that direct comparative data for the chemical resolution of this compound is scarce in the literature, with some studies indicating challenges in finding suitable resolving agents. Therefore, data for a closely related resolution is presented for the chemical method.

Table 1: Chemical Resolution Data

Resolution of DL-Phenylalanine Methyl Ester using N-Acetyl-D-phenylglycine as a resolving agent.

ParameterValueReference
Resolving AgentN-Acetyl-D-phenylglycine[1][2]
SubstrateDL-Phenylalanine Methyl Ester[1][2]
Yield of D-Phenylalanine Methyl Ester81.2%[1][2]
Optical Purity (e.e.)98.1%[1][2]
Reaction Time2 hours[1]
TemperatureIce bath[1]

Table 2: Enzymatic Resolution Data for this compound Derivatives

EnzymeSubstrateProductYieldEnantiomeric Excess (e.e.)Reaction TimeReference
Chymotrypsin (immobilized)N-Acetyl-DL-phenylglycine methyl esterN-Acetyl-D-phenylglycine methyl ester99.5% (of theoretical)Not specified, but high purity implied17 hours 20 minutes[3]
Subtilisin (immobilized)N-Acetyl-DL-phenylglycine methyl esterN-Acetyl-D-phenylglycine methyl esterNot specifiedNot specified, but high purity implied~19 hours[3]
Hog Kidney Acylase IN-Acetyl-DL-phenylglycineL-Phenylglycine36% (isolated)>99%Not specified[4]
Hog Kidney Acylase IN-Acetyl-DL-phenylglycineD-Phenylglycine (after hydrolysis)26% (isolated)>95%Not specified[4]
Penicillin G Acylase (immobilized)L-Phenylacetyl-phenylglycineL-Phenylglycine>97% hydrolysisNot specified45 minutes[5]

Experimental Protocols

Chemical Resolution Protocol (Representative Example)

This protocol describes the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as the resolving agent.[1]

  • Salt Formation: Dissolve DL-phenylalanine methyl ester (0.1 mol) in water (40 mL). Add N-acetyl-D-phenylglycine (0.05 mol) to the solution.

  • Crystallization: Maintain the pH of the mixture between 5 and 6 and stir in an ice bath for 2 hours.

  • Isolation of Diastereomeric Salt: Filter the reaction mixture to collect the crude crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester. Rinse the collected salt with water three times.

  • Liberation of Enantiomer: The enantiomerically enriched phenylalanine methyl ester can be recovered from the diastereomeric salt by treatment with a base.

  • Recovery of Resolving Agent: The N-acetyl-D-phenylglycine resolving agent can be recovered from the mother liquor by acidification.[1]

Enzymatic Resolution Protocol

The following is a general protocol for the enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester using an immobilized enzyme.[3]

  • Substrate Preparation: Dissolve N-acetyl-DL-phenylglycine methyl ester (e.g., 15 g, 72.38 mmols) in a suitable solvent system, such as a dioxane/water mixture (e.g., 150 ml of 25% v/v dioxane).[3]

  • Enzymatic Reaction: Add the immobilized enzyme (e.g., 15 g of chymotrypsin/anhydride resin) to the substrate solution.[3] Maintain the reaction at a constant pH (e.g., 7.8) by the controlled addition of a base (e.g., 1 N NaOH) and at a constant temperature (e.g., 25°C).[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by the consumption of the base. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up: After the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Product Separation: The resulting mixture contains the hydrolyzed L-amino acid and the unreacted N-acetyl-D-amino acid ester. These can be separated based on their different chemical properties (e.g., solubility at different pH values, or by extraction).

  • Hydrolysis of the N-acetyl-D-amino acid ester: The separated N-acetyl-D-amino acid ester can be hydrolyzed (e.g., using 2 N HCl at 80°C) to yield D-phenylglycine.[3]

Mandatory Visualizations

Chemical_Resolution_Workflow cluster_chemical Chemical Resolution Workflow Racemic_Mixture Racemic this compound Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Salt_L Less Soluble Diastereomeric Salt Separation->Salt_L Salt_D More Soluble Diastereomeric Salt Separation->Salt_D Liberation_L Liberation of L-Enantiomer Salt_L->Liberation_L Liberation_D Liberation of D-Enantiomer Salt_D->Liberation_D Recovery Recovery of Resolving Agent Salt_D->Recovery Product_L Pure L-Enantiomer Liberation_L->Product_L Product_D Pure D-Enantiomer Liberation_D->Product_D Recovery->Resolving_Agent

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Enzymatic_Resolution_Workflow cluster_enzymatic Enzymatic Resolution Workflow Racemic_Substrate Racemic this compound Reaction Enzymatic Hydrolysis Racemic_Substrate->Reaction Enzyme Enzyme (e.g., Acylase) Enzyme->Reaction Mixture Mixture of L-Phenylglycine & N-Acetyl-D-phenylglycine Reaction->Mixture Separation Separation Mixture->Separation Product_L Pure L-Phenylglycine Separation->Product_L Unreacted_D N-Acetyl-D-phenylglycine Separation->Unreacted_D Hydrolysis Chemical Hydrolysis Unreacted_D->Hydrolysis Racemization Racemization (Optional) Unreacted_D->Racemization Product_D Pure D-Phenylglycine Hydrolysis->Product_D Racemization->Racemic_Substrate

Caption: Workflow for enzymatic kinetic resolution of this compound.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the resolution of this compound, each with distinct advantages and disadvantages. Enzymatic resolution, particularly with immobilized enzymes, stands out for its high selectivity, mild reaction conditions, and environmental benefits. While challenges exist in finding suitable resolving agents for the chemical resolution of this compound itself, this method remains a powerful and well-established technique in industrial applications. The choice between these methods will ultimately depend on factors such as the desired enantiomeric purity, cost considerations, scalability requirements, and environmental policies.

References

Cross-validation of HPLC and SFC methods for enantiomeric purity determination.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical analysis, the accurate determination of enantiomeric purity is paramount for ensuring the safety and efficacy of chiral drugs. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for these separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often more efficient alternative. This guide provides an objective, data-driven comparison of these two techniques to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Head-to-Head Performance Comparison

The selection between HPLC and SFC for enantiomeric separation is often dictated by the specific requirements of the analysis, such as speed, resolution, solvent consumption, and the physicochemical properties of the analyte. SFC often presents advantages in terms of faster analysis times and reduced organic solvent usage, primarily due to the physical properties of supercritical CO2 as the main mobile phase component.[1][2]

Quantitative Data Summary

The following table summarizes experimental data from various studies, offering a quantitative comparison of HPLC and SFC for the separation of specific chiral compounds. This data highlights the differences in retention time, resolution, and selectivity between the two techniques under optimized conditions.

CompoundMethodChiral Stationary Phase (CSP)Mobile PhaseAnalysis Time (min)Resolution (Rs)Selectivity (α)Reference
Warfarin SFC Daicel Chiralpak AD CO2/Methanol (B129727) (80/20, v/v) < 2 > 2.0 ~1.5 [3]
HPLC Daicel Chiralpak AD Hexane (B92381)/Ethanol (B145695) (90/10, v/v) ~ 10 > 2.0 ~1.6 [3]
Omeprazole SFC Daicel Chiralpak AD CO2/Methanol (70/30, v/v) < 3 > 1.5 ~1.3 [3]
HPLC Daicel Chiralpak AD Hexane/Isopropanol (85/15, v/v) ~ 8 > 2.0 ~1.4 [3]
Primary Amines (average of 25) SFC Cyclofructan-based (CF6-P) CO2/Methanol with 0.3-0.2% (v/v) TFA-TEA < 10 ~1.5 (16 baseline separated) - [4]
HPLC (Normal Phase) Cyclofructan-based (CF6-P) Hexane/Ethanol with 0.3-0.2% (v/v) TFA-TEA > 15 ~2.0 (17 baseline separated) - [4]
HPLC (Polar Organic) Cyclofructan-based (CF6-P) Acetonitrile (B52724)/Methanol with 0.3-0.2% (v/v) TFA-TEA < 8 ~1.2 (13 baseline separated) - [4]

Note: The data presented is a synthesis from the cited sources and may represent typical or optimized conditions. Actual results can vary based on specific instrumentation and experimental parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized experimental protocols for both HPLC and SFC in the context of enantiomeric purity determination.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel Chiralpak series), are commonly used.[5]

  • Mobile Phase:

    • Normal Phase: Typically a mixture of a non-polar solvent like hexane and a polar alcohol such as ethanol or isopropanol.[4]

    • Reversed-Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Generally in the range of 0.5 - 2.0 mL/min.

  • Column Temperature: Often maintained at a constant temperature, typically between 25°C and 40°C, to ensure reproducibility.[4]

  • Detection: UV detection is most common, with the wavelength selected based on the analyte's chromophore.[4]

  • Sample Preparation: Samples are dissolved in a solvent compatible with the mobile phase, typically at a concentration of around 1 mg/mL.[4]

  • Injection Volume: Typically 5-20 µL.[4]

Supercritical Fluid Chromatography (SFC) Protocol:

  • Instrumentation: An SFC system with a CO2 pump, a modifier pump, an automated back pressure regulator (BPR), a column oven, an autosampler, and a detector (UV-Vis/PDA).

  • Chiral Stationary Phase (CSP): The same CSPs used in normal phase HPLC are generally applicable to SFC.[5][6]

  • Mobile Phase:

    • Primary Component: Supercritical CO2.

    • Modifier: An organic solvent, most commonly methanol or ethanol, is added to modulate the mobile phase strength and improve selectivity.[4] Additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) can be used to improve peak shape for acidic and basic analytes, respectively.[4]

  • Flow Rate: Typically higher than HPLC, in the range of 2.0 - 5.0 mL/min, due to the lower viscosity of the mobile phase.[4]

  • Back Pressure: Maintained at a constant pressure, typically between 100 and 150 bar, to keep the CO2 in a supercritical state.[7]

  • Column Temperature: Similar to HPLC, a constant temperature is maintained, often between 30°C and 40°C.[4]

  • Detection: UV-Vis/PDA detection is standard.

  • Sample Preparation: Samples are dissolved in a solvent miscible with the mobile phase, often the modifier itself, at a concentration typically around 1 mg/mL.[4]

  • Injection Volume: Generally smaller than HPLC, typically 1-10 µL.

Method Cross-Validation Workflow

The process of cross-validating HPLC and SFC methods involves a systematic approach to ensure that both methods provide equivalent results for the enantiomeric purity of a given analyte. This workflow is crucial for method transfer and for leveraging the advantages of each technique in different stages of drug development.

CrossValidationWorkflow start Define Analytical Target Profile (ATP) hplc_dev HPLC Method Development & Optimization start->hplc_dev sfc_dev SFC Method Development & Optimization start->sfc_dev hplc_val HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) hplc_dev->hplc_val sfc_val SFC Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) sfc_dev->sfc_val cross_val Cross-Validation Study (Analysis of the same samples by both methods) hplc_val->cross_val sfc_val->cross_val data_comp Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, t-test) cross_val->data_comp equivalence Equivalence Established? data_comp->equivalence equivalence->hplc_dev No, re-optimize equivalence->sfc_dev report Final Report & Method Implementation equivalence->report Yes

Caption: Workflow for cross-validation of HPLC and SFC methods.

Conclusion

Both HPLC and SFC are powerful techniques for the determination of enantiomeric purity. SFC often provides significant advantages in terms of speed and reduced environmental impact due to lower consumption of organic solvents.[1][8] However, HPLC remains a robust and widely accessible technique. The choice between the two should be based on a thorough evaluation of the specific analytical requirements, including throughput needs, solvent costs, and the nature of the compounds being analyzed. For high-throughput screening environments, the speed of SFC makes it an increasingly attractive option.[9] Ultimately, HPLC and SFC can be viewed as complementary techniques in the analytical chemist's toolbox for chiral separations.[9]

References

Assessing the Economic Viability of Acetyl-DL-phenylglycine as a Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral chemistry, the efficient separation of enantiomers is a critical step in the development of pharmaceuticals and fine chemicals. The choice of a resolving agent is paramount, directly impacting the economic viability and scalability of the process. This guide provides a comprehensive comparison of Acetyl-DL-phenylglycine with other common resolving agents, supported by experimental data, to aid in this crucial decision-making process.

Executive Summary

This compound presents itself as a competent resolving agent, particularly for certain classes of amines. Its performance is comparable to established agents like tartaric acid and mandelic acid in specific applications. However, its broader applicability across different classes of racemic compounds remains less documented. The economic viability of this compound is largely dependent on the specific resolution process, including the efficiency of the resolution, the potential for recycling the resolving agent, and its bulk pricing. While currently available pricing suggests it may be a more costly option than traditional resolving agents like tartaric acid, its effectiveness in specific, challenging separations could justify the initial investment.

Comparative Analysis of Resolving Agents

The selection of an optimal resolving agent is a multi-faceted decision involving considerations of cost, efficiency (yield and enantiomeric excess), and the ease of recovery and recycling. Below is a comparative overview of this compound against commonly used alternatives.

Data Presentation: Performance and Cost Comparison
Resolving AgentRacemic CompoundYield (%)Enantiomeric Excess (ee, %)Recovery of Resolving Agent (%)Price (USD/kg, approximate)
N-Acetyl-D-phenylglycine DL-Phenylalanine methyl ester81.298.171.1[1]3656.50
(+)-Tartaric Acid DL-Phenylalanine methyl esterLow (diastereomeric salt did not form readily)--10-20
(R)-(-)-Mandelic Acid Various aminesGenerally high>95Often high930-1950
(1S)-(+)-10-Camphorsulfonic Acid DL-Phenylglycine--Recyclable[2]181.20

Note: The price for this compound is based on smaller quantities and may be significantly lower for bulk purchases. The performance data for alternative agents are generalized from various sources and can vary significantly depending on the specific racemic compound and experimental conditions.

In-Depth Look at this compound

N-Acetyl-D-phenylglycine has demonstrated notable success in the resolution of DL-phenylalanine methyl ester, achieving high yield and excellent enantiomeric excess. This suggests its potential for resolving other structurally similar amines. The recovery rate of over 70% also adds to its economic appeal in this specific application.

However, a comprehensive survey of available literature reveals a scarcity of data on its use for resolving other classes of compounds, such as alcohols and a broader range of carboxylic acids. This information gap makes it challenging to universally endorse this compound as a versatile resolving agent.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential.

Resolution of DL-Phenylalanine Methyl Ester using N-Acetyl-D-phenylglycine

Materials:

  • DL-Phenylalanine methyl ester

  • N-Acetyl-D-phenylglycine

  • Water

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

Procedure:

  • Diastereomeric Salt Formation: To a solution of DL-phenylalanine methyl ester in water, add N-acetyl-D-phenylglycine (0.75 molar equivalents). Adjust the pH to 5-6 and stir the mixture in an ice bath for 2 hours.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystalline salt by filtration and wash it with cold water.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and adjust the pH to 9-10 with a sodium hydroxide solution. Extract the liberated D-phenylalanine methyl ester with a suitable organic solvent.

  • Recovery of Resolving Agent: Acidify the aqueous layer from the previous step to pH 2 with hydrochloric acid. Cool the solution to induce crystallization of the N-acetyl-D-phenylglycine. Collect the recovered resolving agent by filtration.[1]

Visualizing the Process: Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Chiral_Resolution_Workflow cluster_main Chiral Resolution Process Racemic_Mixture Racemic Mixture (e.g., DL-Phenylalanine methyl ester) Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., N-Acetyl-D-phenylglycine) Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt Separation->Less_Soluble_Salt Crystallizes More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Separation->More_Soluble_Salt Remains in solution Liberation_Desired Liberation of Desired Enantiomer (e.g., with base) Less_Soluble_Salt->Liberation_Desired Liberation_Undesired Liberation of Undesired Enantiomer More_Soluble_Salt->Liberation_Undesired Desired_Enantiomer Pure Desired Enantiomer (e.g., D-Phenylalanine methyl ester) Liberation_Desired->Desired_Enantiomer Recovery_Agent_Desired Recovery of Resolving Agent (e.g., with acid) Liberation_Desired->Recovery_Agent_Desired Recovered_Agent_1 Recovered Resolving Agent Recovery_Agent_Desired->Recovered_Agent_1 Undesired_Enantiomer Undesired Enantiomer Liberation_Undesired->Undesired_Enantiomer Recovery_Agent_Undesired Recovery of Resolving Agent Liberation_Undesired->Recovery_Agent_Undesired Recovered_Agent_2 Recovered Resolving Agent Recovery_Agent_Undesired->Recovered_Agent_2

Chiral Resolution Workflow

Industrial Application and Economic Considerations

The industrial adoption of a resolving agent hinges on a delicate balance of cost, efficiency, and scalability. While diastereomeric crystallization remains a widely used method for large-scale chiral separations, the cost of the resolving agent is a significant factor. For a resolving agent to be economically viable, it should either be inexpensive or be recyclable with high efficiency to minimize costs.[2]

The current data on this compound is primarily from a laboratory setting. While a 71.1% recovery rate is promising, industrial processes often require higher efficiencies to be truly cost-effective. Furthermore, the lack of widespread industrial case studies using this compound suggests that it may not yet be a mainstream choice for large-scale resolutions. This could be due to its relatively higher cost compared to workhorse resolving agents like tartaric acid or a lack of proven applicability for a wide range of industrial targets.

Conclusion

This compound is a promising chiral resolving agent, particularly for specific applications such as the resolution of DL-phenylalanine methyl ester. Its ability to deliver high yields and enantiomeric excess in this case is a strong indicator of its potential. However, a broader assessment of its economic viability is hampered by the limited availability of data on its performance with other classes of racemic compounds and a lack of documented industrial-scale applications.

For researchers and drug development professionals, this compound is a valuable tool to consider, especially when traditional resolving agents fail to provide satisfactory results. Further research into its broader applicability and the development of more efficient recycling protocols could pave the way for its wider adoption and a more favorable economic profile. It is recommended that a cost-benefit analysis be conducted on a case-by-case basis, weighing the cost of the resolving agent against the potential for high-efficiency separation of the target enantiomer.

References

Literature review of the applications of Acetyl-DL-phenylglycine in stereochemistry.

Author: BenchChem Technical Support Team. Date: December 2025

In the field of stereochemistry, the resolution of racemic mixtures into their constituent enantiomers is a critical process, particularly in the development of pharmaceuticals and fine chemicals where single-enantiomer products are often required. Acetyl-DL-phenylglycine and its derivatives have emerged as valuable tools in this context, primarily utilized as chiral resolving agents and as substrates for enzymatic kinetic resolution. This guide provides a comprehensive comparison of this compound's applications in stereochemistry with other alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting and applying these methodologies.

Chemical Resolution via Diastereomeric Salt Formation

One of the primary applications of derivatives of this compound is in the chemical resolution of racemic compounds, such as amino acid esters, through the formation of diastereomeric salts.[1] N-acetyl-D-phenylglycine, for instance, has been effectively employed as a resolving agent for DL-phenylalanine methyl ester.[2] This method relies on the differential solubility of the diastereomeric salts formed between the chiral resolving agent and the enantiomers of the racemic compound.

Performance Comparison of Resolving Agents

The efficacy of N-acetyl-D-phenylglycine as a resolving agent has been compared with other commonly used agents for the resolution of DL-phenylalanine methyl ester. The following table summarizes the key performance indicators from a study by Wang et al. (2015).

Resolving AgentYield of D-phenylalanine methyl ester (%)Optical Purity of D-phenylalanine methyl ester (%)
N-acetyl-D-phenylglycine 81.2 98.1
(+)-Dibenzoyl-D-tartaric acid6.5-
N-acetyl-D-phenylalanineGood resolution efficiency-
L-phenylalanineNo diastereomeric salt formed-
D-tartaric acidNo diastereomeric salt formed-

Table 1: Comparison of different resolving agents for the chemical resolution of DL-phenylalanine methyl ester. Data sourced from Wang et al., 2015.[2]

The data clearly indicates that N-acetyl-D-phenylglycine provides a significantly higher yield and optical purity for the resolution of DL-phenylalanine methyl ester compared to the other tested agents.[2] Its advantages also include being non-toxic, of low cost, and recoverable.[2]

Experimental Protocol: Chemical Resolution of DL-phenylalanine methyl ester

The following protocol is a summary of the method described by Wang et al. (2015) for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine.

Materials:

  • DL-phenylalanine methyl ester (racemic mixture)

  • N-acetyl-D-phenylglycine (resolving agent)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (2 mol L⁻¹)

  • Toluene

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Methanol (B129727)

  • Hydrochloric acid (HCl) (6 mol L⁻¹)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve DL-phenylalanine methyl ester in water.

    • Add N-acetyl-D-phenylglycine to the solution (molar ratio of resolving agent to racemate can be optimized, e.g., 0.75:1).

    • Maintain the pH of the solution at 5-6 and stir in an ice bath for 2 hours.

    • Filter the reaction mixture to collect the crude crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester.

  • Isolation of D-phenylalanine methyl ester:

    • Collect the filtrate (mother liquor) containing the D-phenylalanine methyl ester.

    • Adjust the pH of the mother liquor to 8 with NaHCO₃ solution.

    • Extract the mixture with toluene.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Add methanol and hydrochloric acid to the residue to afford the crude product.

    • Purify the crude product by recrystallization from methanol to obtain pure D-phenylalanine methyl ester.

  • Recovery of the Resolving Agent:

    • Dissolve the collected crystalline salt in water.

    • Adjust the pH to 2 with hydrochloric acid.

    • Cool the mixture to 4°C.

    • Filter the solution to recover the N-acetyl-D-phenylglycine as white crystals.

Workflow for Chemical Resolution

cluster_0 Diastereomeric Salt Formation cluster_1 Isolation of D-Enantiomer cluster_2 Recovery of Resolving Agent racemate DL-Phenylalanine methyl ester mixing Mix in Water (pH 5-6, Ice Bath) racemate->mixing resolving_agent N-acetyl-D-phenylglycine resolving_agent->mixing filtration1 Filtration mixing->filtration1 mother_liquor Mother Liquor (contains D-enantiomer salt) filtration1->mother_liquor Filtrate solid_salt Crystalline Salt (L-enantiomer salt) filtration1->solid_salt Solid ph_adjustment Adjust pH to 8 (NaHCO3) mother_liquor->ph_adjustment extraction Toluene Extraction ph_adjustment->extraction purification Purification (Recrystallization) extraction->purification d_product Pure D-Phenylalanine methyl ester purification->d_product dissolution Dissolve in Water solid_salt->dissolution acidification Adjust pH to 2 (HCl) dissolution->acidification crystallization Crystallization (4°C) acidification->crystallization recovered_agent Recovered N-acetyl-D-phenylglycine crystallization->recovered_agent

Workflow for the chemical resolution of DL-phenylalanine methyl ester.

Enzymatic Kinetic Resolution

This compound and its esters can also serve as substrates for enzymatic kinetic resolution, a technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[3] This approach is particularly valuable for its high efficiency and mild reaction conditions.

Performance of Enzymatic Resolution

A patented process describes the enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester using a subtilisin/anhydride resin. The key results are summarized below.

EnzymeSubstrateConversion (%)
Subtilisin/anhydride resinN-acetyl-DL-phenylglycine ethyl ester46.0
Chymotrypsin/anhydride resinN-acetyl-DL-phenylglycine methyl ester51.8

Table 2: Enzymatic resolution of N-acetyl-DL-phenylglycine esters. Data sourced from US Patent 4,260,684.

This enzymatic method allows for the separation of the enantiomers, with the L-enantiomer being hydrolyzed to the corresponding acid while the D-enantiomer ester remains unreacted.[4]

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-phenylglycine methyl ester

The following protocol is based on the method described in US Patent 4,260,684.

Materials:

  • N-acetyl-DL-phenylglycine methyl ester

  • Dioxane/water mixture (e.g., 25% by volume dioxane)

  • Subtilisin/anhydride resin (immobilized enzyme)

  • Sodium hydroxide (B78521) (NaOH) solution (1 N)

Procedure:

  • Reaction Setup:

    • Dissolve N-acetyl-DL-phenylglycine methyl ester in a dioxane/water mixture.

    • Add the subtilisin/anhydride resin to the solution.

    • Maintain the temperature at approximately 25°C.

  • Enzymatic Reaction:

    • Keep the pH of the mixture constant at 7.8 by the controlled addition of 1 N NaOH solution. The consumption of NaOH indicates the progress of the hydrolysis of the L-enantiomer.

    • Continue the reaction until approximately 50% of the theoretical amount of NaOH has been consumed, indicating the hydrolysis of the L-ester.

  • Separation of Enantiomers:

    • After the reaction, filter to remove the immobilized enzyme.

    • The aqueous solution contains the sodium salt of N-acetyl-L-phenylglycine.

    • The unreacted N-acetyl-D-phenylglycine methyl ester can be recovered from the reaction mixture by extraction with an organic solvent.

  • Hydrolysis to Phenylglycine (Optional):

    • The separated N-acetyl-L-phenylglycine and N-acetyl-D-phenylglycine methyl ester can be subsequently hydrolyzed under acidic conditions to yield L-phenylglycine and D-phenylglycine, respectively.

Workflow for Enzymatic Resolution

cluster_0 Enzymatic Hydrolysis cluster_1 Product Separation cluster_2 Optional Hydrolysis racemic_ester N-acetyl-DL-phenylglycine methyl ester reaction Reaction in Dioxane/Water (pH 7.8, 25°C) racemic_ester->reaction enzyme Immobilized Subtilisin enzyme->reaction separation Filtration reaction->separation separation->enzyme Solid (recycled) filtrate Filtrate separation->filtrate Liquid extraction Extraction filtrate->extraction l_acid N-acetyl-L-phenylglycine (in aqueous phase) acid_hydrolysis_L Acid Hydrolysis l_acid->acid_hydrolysis_L d_ester N-acetyl-D-phenylglycine methyl ester (in organic phase) acid_hydrolysis_D Acid Hydrolysis d_ester->acid_hydrolysis_D extraction->l_acid extraction->d_ester l_amino_acid L-Phenylglycine acid_hydrolysis_L->l_amino_acid d_amino_acid D-Phenylglycine acid_hydrolysis_D->d_amino_acid

Workflow for the enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester.

Conclusion

This compound and its derivatives represent a versatile and effective class of compounds for stereochemical applications. As a chiral resolving agent, N-acetyl-D-phenylglycine demonstrates superior performance in terms of yield and optical purity for the resolution of DL-phenylalanine methyl ester when compared to several other agents. The chemical resolution process is straightforward and allows for the recovery of the resolving agent, making it an economically viable option.

Furthermore, the enzymatic kinetic resolution of N-acetyl-DL-phenylglycine esters offers a highly selective and environmentally friendly alternative for obtaining enantiomerically pure phenylglycine derivatives. The mild reaction conditions and high stereoselectivity of enzymes like subtilisin make this a powerful tool for chiral separations.

The choice between chemical and enzymatic resolution will depend on the specific substrate, desired scale of operation, and available resources. However, the data and protocols presented in this guide highlight the significant utility of this compound in both methodologies, providing researchers and drug development professionals with valuable options for the synthesis of chiral molecules.

References

Safety Operating Guide

Proper Disposal of Acetyl-DL-phenylglycine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and sustainable research environment. This guide provides detailed procedures for the proper disposal of Acetyl-DL-phenylglycine, a compound frequently used in pharmaceutical and biochemical research.[1] While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure workplace safety.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate care.

Personal Protective Equipment (PPE): To minimize exposure, personnel should always wear:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing and a lab coat

  • A suitable respirator to avoid breathing in dust or fumes[3]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably with a local exhaust ventilation system. An accessible safety shower and eyewash station are also necessary precautions.[2][3]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves collection and transfer to a designated and approved waste disposal facility.

  • Collection: Carefully sweep up solid this compound, avoiding dust formation.[4][5]

  • Containment: Place the collected material into a suitable, clearly labeled, and closed container for disposal.[4]

  • Contaminated Materials: Any materials, such as gloves or wipes, that have come into contact with this compound should be disposed of in the same manner as the chemical itself. Contaminated packaging should also be treated as unused product and disposed of accordingly.[4]

  • Waste Stream: The contained waste should be sent to an approved waste disposal plant.[6] It is crucial to consult with local and national waste management authorities to ensure compliance with all relevant regulations.

  • Drain Disposal: Do not empty this compound into drains.[5][7]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 193.20 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 197.5-198.5°C--INVALID-LINK--
Appearance White powder--INVALID-LINK--
Purity >98% by HPLC--INVALID-LINK--

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste Material (Avoid Dust Formation) ppe->collect container Place in a Labeled, Sealed Container collect->container check_regs Consult Local/ National Waste Regulations container->check_regs approved_facility Dispose of at an Approved Waste Disposal Facility check_regs->approved_facility end End: Disposal Complete approved_facility->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Acetyl-DL-phenylglycine is not classified as a hazardous substance, adhering to rigorous safety protocols is a cornerstone of professional laboratory practice. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A systematic approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound, ensuring a comprehensive safety barrier.

Protection Type Equipment Specifications & Rationale
Eye Protection Safety glasses with side shields or safety gogglesProvides a barrier against accidental splashes or airborne particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from potential contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.A dust mask or respirator may be considered if there is a potential for generating significant amounts of dust.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A clear and methodical workflow minimizes risks. The following protocol outlines the key steps for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Information Review: Familiarize yourself with the Safety Data Sheet (SDS) for this compound.

  • Work Area Preparation: Ensure the designated workspace, preferably a chemical fume hood or a well-ventilated area, is clean and uncluttered.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Weighing and Transfer: When weighing or transferring the solid compound, perform these actions in a manner that minimizes dust generation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • PPE Doffing: Remove personal protective equipment in the correct order to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: Collect any waste material, including contaminated consumables, in a designated and clearly labeled waste container.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow

To visualize the safe handling process, the following diagram illustrates the logical sequence of operations.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh & Transfer prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate handle_solution->post_decon disp_collect Collect Waste handle_solution->disp_collect post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_dispose Dispose per Regulations disp_collect->disp_dispose

Safe Handling Workflow for this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-DL-phenylglycine
Reactant of Route 2
Reactant of Route 2
Acetyl-DL-phenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.